5,5-Dimethyl-2-pentyl-1,3-dioxane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
13273-89-7 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
5,5-dimethyl-2-pentyl-1,3-dioxane |
InChI |
InChI=1S/C11H22O2/c1-4-5-6-7-10-12-8-11(2,3)9-13-10/h10H,4-9H2,1-3H3 |
InChI Key |
CGNHGBLPANXVRL-UHFFFAOYSA-N |
SMILES |
CCCCCC1OCC(CO1)(C)C |
Canonical SMILES |
CCCCCC1OCC(CO1)(C)C |
Other CAS No. |
13273-89-7 |
Synonyms |
5,5-dimethyl-2-pentyl-1,3-dioxane |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 5,5-Dimethyl-2-pentyl-1,3-dioxane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 5,5-Dimethyl-2-pentyl-1,3-dioxane. While specific experimental data for this exact molecule is limited in publicly available literature, this document compiles and extrapolates information from closely related 2-alkyl-5,5-dimethyl-1,3-dioxane analogues to present a predictive yet thorough profile. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development by detailing experimental protocols, summarizing key chemical data, and exploring potential areas of application.
Chemical Properties
This compound is a cyclic acetal. The 1,3-dioxane ring system generally imparts significant stability to the molecule under neutral and basic conditions, while being susceptible to cleavage under acidic conditions. The presence of the pentyl group at the C2 position and the gem-dimethyl groups at the C5 position influence its physical and chemical characteristics.
Physicochemical Properties
| Property | 2,2-Dimethyl-4-pentyl-1,3-dioxane | 5,5-dimetil-2-pentil-1,3-dioxano | Notes |
| CAS Number | 526992 (PubChem CID) | 13273-89-7[1] | The CAS number for the target compound is provided in one source. |
| Molecular Formula | C₁₁H₂₂O₂[2] | C₁₁H₂₂O₂[1] | Consistent for the isomeric structures. |
| Molecular Weight | 186.29 g/mol [2] | 186.295 g/mol [1] | |
| Boiling Point | Not available | Not available | Expected to be in the range of similar 2-alkyl-1,3-dioxanes. |
| Density | Not available | Not available | Likely to be slightly less than 1 g/mL. |
| Solubility | Not available | Not available | Expected to be soluble in common organic solvents. |
Spectroscopic Data
Detailed spectroscopic data for this compound is not published. The following are predicted spectral characteristics based on analogous compounds.[3][4][5][6]
¹H NMR (Proton Nuclear Magnetic Resonance):
-
** δ ~4.5-4.8 ppm (t, 1H):** Acetal proton at C2.
-
** δ ~3.5-3.7 ppm (m, 4H):** Methylene protons of the dioxane ring at C4 and C6.
-
** δ ~1.4-1.6 ppm (m, 2H):** Methylene protons of the pentyl group alpha to the dioxane ring.
-
** δ ~1.2-1.4 ppm (m, 6H):** Methylene protons of the pentyl group.
-
** δ ~0.8-1.0 ppm (m, 9H):** Methyl protons of the pentyl group and the two methyl groups at C5.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
** δ ~100-105 ppm:** Acetal carbon at C2.
-
** δ ~70-75 ppm:** Methylene carbons of the dioxane ring at C4 and C6.
-
** δ ~30-35 ppm:** Quaternary carbon at C5.
-
** δ ~20-40 ppm:** Carbons of the pentyl chain.
-
** δ ~20-25 ppm:** Methyl carbons at C5.
-
** δ ~14 ppm:** Terminal methyl carbon of the pentyl group.[7]
IR (Infrared) Spectroscopy:
-
2950-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
1150-1050 cm⁻¹: Strong C-O-C stretching vibrations characteristic of the acetal group.
-
1470-1450 cm⁻¹: C-H bending vibrations.
Mass Spectrometry (MS): The fragmentation of 1,3-dioxanes is initiated by cleavage of the C2-substituent or by ring opening. Key fragments for this compound would likely include:
-
[M-C₅H₁₁]⁺: Loss of the pentyl group.
-
Fragments resulting from the cleavage of the dioxane ring.
Experimental Protocols
Synthesis of this compound
The most common method for the synthesis of 2-substituted-5,5-dimethyl-1,3-dioxanes is the acid-catalyzed acetalization of an aldehyde with 2,2-dimethyl-1,3-propanediol.[8]
Reaction:
Materials:
-
Hexanal
-
2,2-Dimethyl-1,3-propanediol
-
Anhydrous toluene
-
p-Toluenesulfonic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a magnetic stir bar, and a reflux condenser, add 2,2-dimethyl-1,3-propanediol (1.0 eq) and anhydrous toluene.
-
Add hexanal (1.1 eq) to the flask.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark apparatus.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Workflow for Synthesis and Purification
Potential Biological Signaling Pathways and Applications
While no specific biological activity has been reported for this compound, various derivatives of 1,3-dioxane and the structurally similar 1,3-dioxolanes have shown promising biological activities, including antibacterial and antifungal properties.[9][10][11][12][13] Some derivatives have also been investigated as modulators of multidrug resistance (MDR) in cancer cells.
The lipophilic nature of the pentyl chain in this compound suggests it may interact with cellular membranes or hydrophobic pockets of proteins. A hypothetical mechanism of action as an antimicrobial agent could involve the disruption of the bacterial cell membrane integrity or inhibition of key enzymes involved in metabolic pathways.
Hypothetical Signaling Pathway for Antimicrobial Activity
Further research is required to elucidate the specific biological targets and mechanisms of action for this class of compounds. The synthetic accessibility and tunable nature of the 2- and 5-positions of the 1,3-dioxane ring make it an attractive scaffold for the development of new therapeutic agents.
Conclusion
This compound is a readily synthesizable molecule with physicochemical properties that can be reasonably predicted based on its structural analogues. The provided experimental protocol offers a clear pathway for its preparation and purification. While its biological activity remains to be explored, the known pharmacological profiles of related 1,3-dioxane derivatives suggest that it could be a valuable starting point for the design and discovery of new bioactive compounds, particularly in the realm of antimicrobial and anticancer research. This technical guide serves as a foundational resource to stimulate and support further investigation into this and related chemical entities.
References
- 1. Page loading... [guidechem.com]
- 2. Compound 526992: 2,2-Dimethyl-4-pentyl-1,3-dioxane - Dataset - Virginia Open Data Portal [data.virginia.gov]
- 3. 5,5-Dimethyl-1,3-dioxane-2-ethanol | C8H16O3 | CID 4192179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5,5-Dimethyl-1,3-dioxane-2-propionaldehyde | C9H16O3 | CID 93882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5,5-Dimethyl-1,3-dioxan-2-one | C6H10O3 | CID 137984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5,5-Dimethyl-1,3-dioxane-2-ethanol, tert-butyldimethylsilyl ether | C14H30O3Si | CID 91714410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activity of 5-acetyl- and 5-hydroxyalkyl1,3-dioxane derivatives | Musin | Fine Chemical Technologies [finechem-mirea.ru]
- 11. researchgate.net [researchgate.net]
- 12. doaj.org [doaj.org]
- 13. Synthesis and biological activity of new 1,3-dioxolanes as potential antibacterial and antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 5,5-Dimethyl-2-pentyl-1,3-dioxane
This technical guide provides a comprehensive overview of the known physical properties of 5,5-Dimethyl-2-pentyl-1,3-dioxane, intended for researchers, scientists, and professionals in drug development. The document outlines its chemical identity, summarizes its physical characteristics in a tabular format, and presents a plausible experimental protocol for its synthesis based on established chemical principles.
Chemical Identity:
-
IUPAC Name: this compound
-
CAS Number: 13273-89-7
-
Molecular Formula: C₁₁H₂₂O₂
-
Canonical SMILES: CCCCCC1OCC(CO1)(C)C
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Weight | 186.295 g/mol |
| Boiling Point | 215.1 °C at 760 mmHg |
| Density | 0.87 g/cm³ |
| Refractive Index | 1.42 |
| Flash Point | 79.1 °C |
| Topological Polar Surface Area | 18.5 Ų |
| LogP (Octanol/Water Partition Coefficient) | 2.96580 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 4 |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed journals, its synthesis can be reliably achieved through the well-established method of acid-catalyzed acetalization. This involves the reaction of an aldehyde (hexanal) with a 1,3-diol (neopentyl glycol).
General Synthesis of this compound
Principle: The formation of the 1,3-dioxane ring occurs via the acid-catalyzed reaction between hexanal and neopentyl glycol (2,2-dimethyl-1,3-propanediol), with the removal of water to drive the reaction to completion.
Materials:
-
Hexanal (1.0 eq)
-
Neopentyl glycol (1.0 eq)
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A mixture of neopentyl glycol and a molar equivalent of hexanal is dissolved in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
A catalytic amount of p-toluenesulfonic acid is added to the solution.
-
The reaction mixture is heated to reflux, and the water produced is collected in the Dean-Stark trap.
-
The reaction is monitored by observing the cessation of water formation.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The separated organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by vacuum distillation to yield pure this compound.
Visualizations
Synthesis Workflow
The following diagram outlines the logical steps for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Biological Signaling Pathways
There is currently no available scientific literature detailing the biological activity of this compound or its involvement in any signaling pathways relevant to drug development. As such, a diagrammatic representation of its biological interactions cannot be provided at this time. The compound is primarily characterized as a synthetic organic molecule, and its potential pharmacological effects remain uninvestigated in the public domain.
An In-depth Technical Guide to 5,5-Dimethyl-2-pentyl-1,3-dioxane
CAS Number: 13273-89-7
This technical guide provides a comprehensive overview of 5,5-Dimethyl-2-pentyl-1,3-dioxane, a cyclic acetal of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. This document details its physicochemical properties, a robust experimental protocol for its synthesis, and its primary applications.
Core Compound Data
This compound is an organic compound characterized by a 1,3-dioxane ring substituted with two methyl groups at the 5-position and a pentyl group at the 2-position. Its structure makes it a valuable intermediate and a potential component in various chemical formulations.
Physicochemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Unit |
| CAS Registry Number | 13273-89-7 | |
| Molecular Formula | C₁₁H₂₂O₂ | |
| Molecular Weight | 186.295 | g/mol |
| Density | 0.87 | g/cm³ |
| Boiling Point | 215.1 | °C at 760 mmHg |
| Refractive Index | 1.42 | |
| Flash Point | 79.1 | °C |
| Topological Polar Surface Area | 18.5 | Ų |
| logP | 2.96580 |
Data sourced from publicly available chemical databases.
Spectroscopic Data (Analogous Compounds)
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 (acetal carbon) | 95 - 105 |
| C4, C6 (dioxane ring CH₂) | 70 - 75 |
| C5 (quaternary carbon) | 30 - 35 |
| C5-(CH₃)₂ | 20 - 25 |
| Pentyl Chain Carbons | 14 - 40 |
Table 3: Key Mass Spectrometry Fragments (Predicted)
| m/z | Interpretation |
| 186 | [M]⁺ (Molecular Ion) |
| 129 | [M - C₄H₉]⁺ (Loss of butyl radical) |
| 115 | [M - C₅H₁₁]⁺ (Loss of pentyl radical) |
| 87 | Fragmentation of the dioxane ring |
Experimental Protocols
The primary method for the synthesis of this compound is the acid-catalyzed acetalization of 2,2-dimethyl-1,3-propanediol (neopentyl glycol) with hexanal.
Synthesis of this compound
Objective: To synthesize this compound via acid-catalyzed acetalization.
Materials:
-
2,2-dimethyl-1,3-propanediol (neopentyl glycol)
-
Hexanal
-
p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst
-
Toluene or other suitable solvent for azeotropic removal of water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2,2-dimethyl-1,3-propanediol (1.0 eq), hexanal (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq). Add a sufficient volume of toluene to facilitate azeotropic removal of water.
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the reaction is complete.
-
Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Signaling Pathways and Experimental Workflows
The synthesis of this compound follows a well-established acid-catalyzed acetalization mechanism.
Caption: Acid-catalyzed synthesis of this compound.
Applications
The unique structure of this compound lends itself to several applications in the chemical industry:
-
Fragrance Industry: The fruity and floral notes often associated with 1,3-dioxane derivatives make them valuable components in the formulation of fragrances for perfumes, cosmetics, and household products.
-
Protecting Group in Organic Synthesis: The 1,3-dioxane moiety is a robust protecting group for aldehydes and ketones, stable under basic and neutral conditions but easily removed under acidic conditions. This allows for selective reactions at other functional groups within a molecule.
-
Specialty Solvents: Due to their stability and specific solvency characteristics, 2-alkyl-5,5-dimethyl-1,3-dioxanes can be used as specialty solvents in various chemical processes.
-
Chemical Intermediate: This compound can serve as a precursor for the synthesis of more complex molecules in the pharmaceutical and materials science sectors.
Synthesis of 5,5-Dimethyl-2-pentyl-1,3-dioxane from Hexanal: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5,5-Dimethyl-2-pentyl-1,3-dioxane, a valuable acetal compound, from the reaction of hexanal and neopentyl glycol. This document details the underlying chemical principles, experimental protocols, and relevant quantitative data, offering a practical resource for laboratory synthesis and process development.
Introduction
This compound is a cyclic acetal formed through the acid-catalyzed reaction of hexanal with neopentyl glycol (2,2-dimethyl-1,3-propanediol). Acetal formation is a reversible reaction and a common strategy in organic synthesis for the protection of carbonyl groups. The 5,5-dimethyl-1,3-dioxane moiety, derived from neopentyl glycol, is particularly stable due to the gem-dimethyl effect, which favors the cyclic structure and hinders hydrolysis. This stability makes it a robust protecting group in multi-step syntheses. Furthermore, compounds of this class find applications as fragrances, specialty solvents, and intermediates in the synthesis of more complex molecules.
The synthesis proceeds via the nucleophilic addition of the hydroxyl groups of neopentyl glycol to the protonated carbonyl carbon of hexanal, followed by the elimination of water. To drive the equilibrium towards the product, the water formed during the reaction is typically removed, often by azeotropic distillation using a Dean-Stark apparatus.
Reaction Mechanism and Signaling Pathway
The acid-catalyzed formation of this compound from hexanal and neopentyl glycol follows a well-established mechanism for acetalization. The process can be visualized as a multi-step pathway initiated by the protonation of the carbonyl oxygen of hexanal, which enhances its electrophilicity.
An In-depth Technical Guide to the Formation Mechanism of 5,5-Dimethyl-2-pentyl-1,3-dioxane
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed examination of the synthesis of 5,5-Dimethyl-2-pentyl-1,3-dioxane, focusing on its acid-catalyzed formation mechanism. It includes a summary of relevant quantitative data, detailed experimental protocols, and visualizations of the reaction pathway.
Introduction
This compound is a cyclic acetal. The 1,3-dioxane functional group is a valuable protecting group for carbonyl compounds in organic synthesis due to its stability in basic, oxidative, and reductive conditions.[1] The formation of this class of compounds is typically achieved through the acid-catalyzed reaction of an aldehyde or ketone with a 1,3-diol.[2][3] This reaction is reversible and requires the removal of water to drive the equilibrium towards the product.[4][5]
The synthesis of this compound involves the condensation of hexanal and 2,2-dimethyl-1,3-propanediol. This reaction is a specific instance of acetalization.[2]
Mechanism of Formation
The formation of this compound is an acid-catalyzed process that proceeds through several key steps. The overall reaction is the condensation of hexanal with 2,2-dimethyl-1,3-propanediol.
The mechanism can be described as follows:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of hexanal by an acid catalyst (e.g., H₂SO₄, p-TsOH). This step increases the electrophilicity of the carbonyl carbon.[5][6]
-
Nucleophilic Attack by the Diol: One of the hydroxyl groups of 2,2-dimethyl-1,3-propanediol acts as a nucleophile, attacking the protonated carbonyl carbon. This results in the formation of a protonated hemiacetal intermediate.[5]
-
Deprotonation to form Hemiacetal: A base (such as the conjugate base of the acid catalyst or another alcohol molecule) removes the proton from the attacking oxygen, yielding a neutral hemiacetal intermediate.[5]
-
Protonation of the Hemiacetal Hydroxyl Group: The hydroxyl group of the hemiacetal is then protonated by the acid catalyst, forming a good leaving group (water).[6]
-
Formation of the Oxocarbenium Ion: The lone pair of electrons on the adjacent oxygen atom assists in the departure of the water molecule, leading to the formation of a resonance-stabilized oxocarbenium ion.[6]
-
Intramolecular Cyclization: The second hydroxyl group of the diol moiety then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the oxocarbenium ion. This ring-closing step forms the six-membered 1,3-dioxane ring.[5]
-
Deprotonation to Yield the Final Product: Finally, a base removes the proton from the remaining oxonium ion, regenerating the acid catalyst and yielding the final product, this compound.[5]
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. Acetal - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Spectroscopic and Synthetic Profile of 5,5-Dimethyl-2-pentyl-1,3-dioxane: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the spectroscopic characteristics and a representative synthetic protocol for the compound 5,5-Dimethyl-2-pentyl-1,3-dioxane. Despite a comprehensive literature search, specific experimentally derived spectroscopic data for this compound has not been published. Therefore, this guide presents predicted spectroscopic data based on the well-characterized 5,5-dimethyl-1,3-dioxane core structure and known values for n-pentyl substituents. The provided synthetic protocol is a standard, reliable method for the preparation of this class of compounds.
Synthesis of this compound
The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of hexanal with 2,2-dimethyl-1,3-propanediol. This reaction is a well-established method for the formation of 1,3-dioxane rings and is widely used for the protection of carbonyl groups in organic synthesis.
Experimental Protocol:
Materials:
-
2,2-dimethyl-1,3-propanediol (neopentyl glycol)
-
Hexanal
-
p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst (e.g., Amberlyst-15)
-
Toluene or other suitable azeotroping solvent
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane or other suitable extraction solvent
Procedure:
-
A solution of 2,2-dimethyl-1,3-propanediol (1.0 eq), hexanal (1.0-1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq) in toluene is prepared in a round-bottom flask.
-
The flask is equipped with a Dean-Stark apparatus and a reflux condenser.
-
The reaction mixture is heated to reflux, and the water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
The organic layer is separated, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established spectroscopic data for structurally similar 2-alkyl-5,5-dimethyl-1,3-dioxanes and standard chemical shift/fragmentation pattern analysis.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.40 | t | 1H | H-2 (methine proton on the dioxane ring) |
| ~3.55 | d | 2H | Equatorial H-4, H-6 (dioxane ring) |
| ~3.45 | d | 2H | Axial H-4, H-6 (dioxane ring) |
| ~1.60 | m | 2H | -CH₂- attached to C-2 |
| ~1.30 | m | 6H | -(CH₂)₃- of the pentyl group |
| ~1.15 | s | 3H | Equatorial C-5 methyl group |
| ~0.90 | t | 3H | Terminal -CH₃ of the pentyl group |
| ~0.70 | s | 3H | Axial C-5 methyl group |
Predicted in CDCl₃ at 300 MHz.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~101.0 | C-2 (acetal carbon) |
| ~77.0 | C-4, C-6 (dioxane ring carbons) |
| ~35.0 | -CH₂- attached to C-2 |
| ~31.8 | C-5 (quaternary carbon of dioxane ring) |
| ~30.0 | -CH₂- of the pentyl group |
| ~22.6 | -CH₂- of the pentyl group |
| ~22.5 | Equatorial C-5 methyl carbon |
| ~21.7 | Axial C-5 methyl carbon |
| ~14.1 | Terminal -CH₃ of the pentyl group |
Predicted in CDCl₃ at 75 MHz.
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2955-2850 | Strong | C-H stretching (alkyl) |
| 1470-1450 | Medium | C-H bending (alkyl) |
| 1150-1050 | Strong | C-O-C stretching (acetal) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 185 | Low | [M-H]⁺ (loss of a hydrogen atom) |
| 115 | High | [M - C₅H₁₁]⁺ (loss of the pentyl group), characteristic fragment for this class |
| 87 | Medium | Fragmentation of the dioxane ring |
| 71 | Medium | [C₅H₁₁]⁺ (pentyl cation) |
| 56 | High | Further fragmentation of the dioxane ring |
Predicted for Electron Ionization (EI) source.
Visualizations
Synthesis of this compound
Caption: Acid-catalyzed synthesis of this compound.
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of the target compound.
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 5,5-Dimethyl-2-pentyl-1,3-dioxane
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5-Dimethyl-2-pentyl-1,3-dioxane is a cyclic acetal whose structural characterization is crucial in various fields, including organic synthesis and drug development. Mass spectrometry, particularly utilizing electron ionization (EI), is a powerful analytical technique for the elucidation of its molecular structure. Under EI conditions, the molecule undergoes characteristic fragmentation, yielding a unique mass spectrum that serves as a molecular fingerprint. Understanding these fragmentation pathways is essential for the unequivocal identification and analysis of this compound.
Proposed Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of a semi-volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. The following protocol outlines a typical experimental setup.
Table 1: GC-MS Experimental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Injection Mode | Splitless |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-400 |
| Solvent Delay | 3 minutes |
Fragmentation of the 5,5-Dimethyl-1,3-dioxane Core
The fragmentation of the core 5,5-dimethyl-1,3-dioxane structure provides a foundational understanding of the behavior of its derivatives. The primary fragmentation pathways involve the loss of substituents and ring cleavage.
Table 2: Experimentally Observed Fragments for 5,5-Dimethyl-1,3-dioxane
| m/z | Proposed Fragment Structure | Notes |
| 115 | [M-H]⁺ | Loss of a hydrogen atom |
| 86 | [M-CH₂O]⁺ | Loss of formaldehyde from the molecular ion |
| 56 | [C₄H₈]⁺ | Resulting from ring cleavage |
Data sourced from publicly available NIST mass spectral data and a research publication.[1]
Proposed Fragmentation Pathway of this compound
The introduction of a pentyl group at the 2-position significantly influences the fragmentation pattern. The molecular ion of this compound (m/z 186) is expected to be of low abundance. The major fragmentation pathways are predicted to be initiated by the cleavage of the C-C bond between the dioxane ring and the pentyl group, as well as cleavage within the pentyl chain.
Table 3: Predicted Major Fragment Ions for this compound
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 185 | [C₁₁H₂₁O₂]⁺ | Loss of a hydrogen atom from the molecular ion ([M-H]⁺) |
| 129 | [C₇H₁₃O₂]⁺ | Alpha-cleavage with loss of a butyl radical (•C₄H₉) from the pentyl chain. |
| 115 | [C₆H₁₁O₂]⁺ | Loss of the entire pentyl radical (•C₅H₁₁) |
| 85 | [C₅H₉O]⁺ | Ring opening followed by the loss of a C₅H₁₁• radical and formaldehyde (CH₂O). |
| 71 | [C₅H₁₁]⁺ | Pentyl cation |
| 69 | [C₅H₉]⁺ | Loss of H₂ from the pentyl cation. |
| 57 | [C₄H₉]⁺ | Butyl cation from cleavage of the pentyl chain. |
| 55 | [C₄H₇]⁺ | Loss of H₂ from the butyl cation. |
Conclusion
The mass spectrometry fragmentation of this compound is predicted to be dominated by the cleavage of the 2-pentyl substituent and subsequent fragmentation of both the heterocyclic ring and the alkyl chain. The key diagnostic ions are expected at m/z 129, corresponding to the loss of a butyl radical, and m/z 115, resulting from the loss of the entire pentyl radical. Further fragmentation of these primary ions will lead to a series of smaller ions characteristic of the pentyl and dimethyl-dioxane moieties. The provided experimental protocol and predicted fragmentation data serve as a robust guide for the identification and structural elucidation of this compound in complex matrices. Researchers and scientists can utilize this information to develop analytical methods and interpret mass spectral data for this compound and related compounds.
References
An In-depth Technical Guide to 5,5-Dimethyl-2-pentyl-1,3-dioxane
This technical guide provides a comprehensive overview of 5,5-Dimethyl-2-pentyl-1,3-dioxane, catering to researchers, scientists, and drug development professionals. Due to the limited availability of literature on this specific compound, this guide focuses on its synthesis based on established chemical principles for 1,3-dioxanes, its physicochemical properties, and the potential biological activities of structurally related compounds.
Chemical Properties and Data
This compound is a cyclic acetal. The 1,3-dioxane ring is formed from neopentyl glycol (2,2-dimethyl-1,3-propanediol), and the pentyl group at the 2-position originates from hexanal.
Table 1: Physicochemical and Computational Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂O₂ | Calculated |
| Molecular Weight | 186.29 g/mol | Calculated |
| IUPAC Name | This compound | IUPAC Nomenclature |
| CAS Number | 13273-89-7 | Guidechem[1] |
| Canonical SMILES | CCCCCC1OCC(CO1)(C)C | Guidechem[1] |
| InChI | InChI=1S/C11H22O2/c1-4-5-6-7-10-12-8-11(2,3)9-13-10/h10H,4-9H2,1-3H3 | Guidechem[1] |
| InChIKey | CGNHGBLPANXVRL-UHFFFAOYSA-N | Guidechem[1] |
| Density | 0.87 g/cm³ | Guidechem[1] |
| Boiling Point | 215.1 °C at 760 mmHg | Guidechem[1] |
| Flash Point | 79.1 °C | Guidechem[1] |
| Refractive Index | 1.42 | Guidechem[1] |
| LogP | 2.96580 | Guidechem[1] |
| Topological Polar Surface Area | 18.5 Ų | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
Synthesis and Experimental Protocols
The synthesis of this compound is not explicitly detailed in the scientific literature. However, it can be readily prepared via the acid-catalyzed acetalization of hexanal with neopentyl glycol (2,2-dimethyl-1,3-propanediol). This is a standard method for the formation of 1,3-dioxanes.[1]
General Synthesis Pathway
The reaction involves the condensation of an aldehyde or ketone with a 1,3-diol in the presence of an acid catalyst. To drive the equilibrium towards the product, water is typically removed from the reaction mixture, often by azeotropic distillation using a Dean-Stark apparatus.
Detailed Experimental Protocol
This protocol is a representative procedure based on general methods for 1,3-dioxane synthesis.
Materials:
-
Hexanal
-
Neopentyl glycol (2,2-dimethyl-1,3-propanediol)
-
Toluene
-
p-Toluenesulfonic acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add neopentyl glycol (1.0 equivalent), toluene (as solvent), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.01 equivalents).
-
Add hexanal (1.0 equivalent) to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until no more water is collected in the trap, indicating the completion of the reaction.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
The crude product can be purified by distillation under reduced pressure to yield pure this compound.
Experimental Workflow Diagram
Spectroscopic Data (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - Signals for the pentyl group protons. - A triplet for the methine proton at the 2-position. - Singlets for the two methyl groups at the 5-position. - Signals for the methylene protons of the dioxane ring. |
| ¹³C NMR | - Resonances for the carbons of the pentyl group. - A signal for the acetal carbon at the 2-position. - A signal for the quaternary carbon at the 5-position. - Resonances for the methyl carbons at the 5-position. - A signal for the methylene carbons of the dioxane ring. |
| Mass Spec (EI) | - A molecular ion peak (M⁺) at m/z 186. - Fragmentation patterns corresponding to the loss of the pentyl group, and cleavage of the dioxane ring. |
| IR | - C-H stretching vibrations for the alkyl groups. - C-O stretching vibrations characteristic of the acetal group. |
Biological Activity of Related Compounds
There is no specific information in the scientific literature regarding the biological activity or signaling pathways of this compound. However, studies on other derivatives of 1,3-dioxane have revealed a range of biological activities. These findings suggest potential areas of investigation for the title compound.
-
Antimicrobial and Antifungal Activity: Some 1,3-dioxolane and 1,3-dioxane derivatives have been synthesized and shown to possess antibacterial and antifungal properties.[2][3]
-
Anti-inflammatory Activity: A series of 2-aryl-2-α-piperidyl-5,5-diphenyl-1,3-dioxanes have been evaluated for anti-inflammatory activity.[4]
-
PPARα Agonists: Certain 1,3-dioxane carboxylic acid derivatives have been identified as potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonists, which are targets for treating metabolic disorders.[5]
-
Platelet Aggregation Inhibition: Some 5-acetyl- and 5-hydroxyalkyl-1,3-dioxane derivatives have been synthesized and evaluated for their effect on platelet aggregation and plasma hemostasis.[6][7]
It is crucial to note that these activities are reported for structurally different 1,3-dioxane derivatives and do not directly imply that this compound will exhibit similar properties. Experimental screening is necessary to determine its biological profile.
Hypothetical Biological Screening Workflow
Given the lack of specific biological data, the following diagram illustrates a general workflow for the initial biological screening of a novel compound like this compound.
Conclusion
This compound is a readily synthesizable compound through established methods of acetal formation. While specific experimental data for this molecule is limited, its properties and spectroscopic characteristics can be reasonably predicted. The biological activities of other 1,3-dioxane derivatives suggest that this compound could be a candidate for screening in various therapeutic areas. This guide provides a foundational understanding for researchers interested in the synthesis and potential applications of this compound. Further experimental investigation is required to fully characterize this compound and explore its biological potential.
References
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity studies on 1,3-dioxane-2-carboxylic acid derivatives, a novel class of subtype-selective peroxisome proliferator-activated receptor alpha (PPARalpha) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological activity of 5-acetyl- and 5-hydroxyalkyl1,3-dioxane derivatives | Musin | Fine Chemical Technologies [finechem-mirea.ru]
An In-depth Technical Guide on the Safety and Handling of 5,5-Dimethyl-2-pentyl-1,3-dioxane
Introduction
5,5-Dimethyl-2-pentyl-1,3-dioxane is an organic compound with the molecular formula C11H22O2 and a molecular weight of 186.295 g/mol .[2] While it has potential applications in organic synthesis, a thorough understanding of its safety and handling is paramount for researchers, scientists, and drug development professionals. This guide synthesizes available information on related compounds to provide a framework for its safe use.
Hazard Identification and Classification
Based on data for analogous 1,3-dioxane compounds, this compound should be treated as a potentially hazardous substance. The primary hazards associated with similar compounds are:
-
Flammability: Many 1,3-dioxane derivatives are flammable liquids.[3][4] It is prudent to assume that this compound is also a flammable liquid and vapor.
-
Skin and Eye Irritation: Some related compounds are classified as skin and eye irritants.[5]
-
Respiratory Tract Irritation: Inhalation of vapors may cause respiratory tract irritation.[4][6]
-
Potential for Peroxide Formation: Some dioxane derivatives can form explosive peroxides upon storage, especially when exposed to air and light.[6][7]
GHS Classification (Inferred): While a specific GHS classification is unavailable, based on analogs, it could potentially be classified as:
-
Flammable Liquids
-
Skin Irritation
-
Eye Irritation
-
Specific Target Organ Toxicity – Single Exposure (Respiratory Tract Irritation)
Physical and Chemical Properties
Quantitative data for the target compound is limited. The following table summarizes available data for this compound and related compounds for comparison.
| Property | This compound | 2-Ethyl-5,5-dimethyl-1,3-dioxane | 5,5-Dimethyl-1,3-dioxane | 1,3-Dioxane |
| CAS Number | 13273-89-7[2] | 768-58-1[3] | 872-98-0[5] | 505-22-6[7] |
| Molecular Formula | C11H22O2[2] | C8H16O2[8] | C6H12O2[5] | C4H8O2 |
| Molecular Weight | 186.295 g/mol [2] | 144.21 g/mol [3] | 116.16 g/mol | 88.11 g/mol [9] |
| Boiling Point | Not available | Not available | 101.1°C (214°F)[9] | Not available |
| Melting Point | Not available | Not available | 11.8°C (53.2°F)[9] | Not available |
| Flash Point | Not available | 50°C (122°F)[4] | 5°C (41°F)[7] | 12°C (53.6°F) (Closed Cup)[9] |
| Density | Not available | 0.88 g/cm³ at 20°C[3] | Not available | 1.0337 g/cm³[9] |
| Solubility in Water | Not miscible or difficult to mix (inferred)[3] | Not miscible or difficult to mix[3] | Not available | Not available |
Toxicological Information (Based on Analogs)
No specific toxicological data for this compound was found. The table below presents data for related compounds to provide an indication of potential toxicity.
| Toxicological Endpoint | Data for Related Compounds |
| Acute Oral Toxicity | LD50 > 2,000 mg/kg bw (rat) for 2-(3,3-dimethyl-1-cyclohexen-1-yl)-1,3-dioxane[10] |
| Acute Dermal Toxicity | LD50 > 2,000 mg/kg bw (rat) for 2-(3,3-dimethyl-1-cyclohexen-1-yl)-1,3-dioxane[10] |
| Acute Inhalation Toxicity | LC50: 37000 mg/m³ for 2 hours (Mouse) for 1,3-Dioxane[9] |
| Skin Corrosion/Irritation | May cause skin irritation.[4][5] |
| Serious Eye Damage/Irritation | May cause eye irritation.[4][5] |
| Respiratory or Skin Sensitization | Some dioxane derivatives are skin sensitizers.[5] |
| Carcinogenicity | No components of a related product are listed as probable, possible, or confirmed human carcinogens by IARC.[4] |
| Mutagenicity | Mutagenic for mammalian somatic cells (for 1,3-Dioxane).[9] |
Experimental Protocols: Safe Handling Procedures
The following protocols are generalized for handling potentially hazardous liquid chemicals and should be adapted based on a specific risk assessment for this compound.
5.1 Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator with an organic vapor cartridge.
5.2 Engineering Controls
-
Work in a well-ventilated laboratory.
-
Use a chemical fume hood for all operations that may generate vapors or aerosols.
-
Ensure safety showers and eyewash stations are readily accessible.[7]
5.3 Handling and Storage
-
Handling:
-
Storage:
5.4 First Aid Measures
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3][4]
-
After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[4][6]
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[7]
-
After Swallowing: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][9]
5.5 Spill and Disposal Procedures
-
Spill Response:
-
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Visualizations
The following diagrams illustrate key safety and handling concepts.
References
- 1. chembk.com [chembk.com]
- 2. guidechem.com [guidechem.com]
- 3. cpachem.com [cpachem.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. hpc-standards.com [hpc-standards.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. Dioxanes | Fisher Scientific [fishersci.com]
- 9. warwick.ac.uk [warwick.ac.uk]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
An In-depth Technical Guide on the Solubility of 5,5-Dimethyl-2-pentyl-1,3-dioxane in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
5,5-Dimethyl-2-pentyl-1,3-dioxane is a heterocyclic organic compound with potential applications in various fields, including as a solvent, a fragrance component, or an intermediate in chemical synthesis. A thorough understanding of its solubility in different organic solvents is crucial for its effective use in research, development, and industrial processes. This guide aims to provide a detailed technical overview of its expected solubility characteristics, methods for its experimental determination, and a summary of related data.
Predicted Solubility Profile
Based on its molecular structure, this compound is a non-polar to weakly polar molecule. The presence of the two oxygen atoms in the dioxane ring introduces some polarity, while the pentyl chain and the dimethyl groups contribute to its non-polar character. Following the principle of "like dissolves like," it is anticipated that this compound will exhibit good solubility in a range of non-polar and weakly polar organic solvents. Its solubility is expected to decrease in highly polar solvents.
Solubility Data of Structurally Similar Compounds
While quantitative data for the target compound is unavailable, examining the solubility of related dioxane derivatives can provide valuable insights. The following table summarizes the qualitative solubility of some similar compounds in various organic solvents.
| Compound Name | Structure | Soluble In | Sparingly Soluble In | Slightly Soluble In | Insoluble In |
| 5,5-Dimethyl-2-phenyl-1,3-dioxane | Phenyl group at position 2 | Ethanol, Toluene, Dichloromethane | |||
| 5,5-Dimethyl-1,3-dioxane | No substituent at position 2 | Chloroform, DMSO | Methanol | ||
| 1,4-Dioxane | Unsubstituted dioxane | Miscible with most organic solvents |
This table is compiled from publicly available data on the respective compounds and is intended to provide a qualitative estimate of the solubility of this compound.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a liquid compound like this compound in an organic solvent. This method is based on the isothermal equilibrium technique.
4.1. Materials
-
This compound (solute)
-
Selected organic solvent (e.g., hexane, toluene, ethanol, acetone, etc.)
-
Analytical balance (±0.1 mg)
-
Thermostatic shaker or water bath
-
Calibrated glass vials with screw caps
-
Micropipettes
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument
-
Volumetric flasks and syringes
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary kinetic study to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After reaching equilibrium, stop the agitation and allow the excess solute to settle.
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed or pre-cooled syringe to avoid any temperature-induced precipitation.
-
Immediately dilute the collected sample with a known volume of the pure solvent in a volumetric flask to a concentration suitable for analysis.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a calibrated GC-FID or another appropriate analytical method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of the solute in the same solvent.
-
-
Calculation of Solubility:
-
From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the saturated solution.
-
Express the solubility in appropriate units, such as g/100 mL, mol/L, or mole fraction.
-
4.3. Data Presentation
The quantitative solubility data should be presented in a clear and structured table, allowing for easy comparison of the solubility of this compound in different organic solvents at the specified temperature.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Solvent A | XX | Value ± SD | Value ± SD |
| Solvent B | XX | Value ± SD | Value ± SD |
| Solvent C | XX | Value ± SD | Value ± SD |
SD: Standard Deviation
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Conclusion
While specific quantitative solubility data for this compound in organic solvents is currently lacking in the literature, its molecular structure suggests good solubility in non-polar and weakly polar solvents. The provided qualitative data for similar compounds and the detailed experimental protocol offer a solid foundation for researchers and professionals to assess its solubility characteristics for various applications. It is recommended that experimental verification be conducted for specific solvent systems of interest.
Methodological & Application
Application Notes and Protocols: 5,5-Dimethyl-2-pentyl-1,3-dioxane as a Protecting Group for Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, the selective protection of reactive functional groups is a cornerstone of success. Aldehydes, being highly susceptible to nucleophilic attack and oxidation, often require temporary masking to prevent undesired side reactions. The formation of cyclic acetals is a robust and widely employed strategy for aldehyde protection. Among these, the 5,5-dimethyl-1,3-dioxane protecting group, derived from the reaction of an aldehyde with 2,2-dimethyl-1,3-propanediol (neopentyl glycol), offers a stable and reliable means of shielding the carbonyl functionality. This application note provides a detailed overview and experimental protocols for the use of 5,5-dimethyl-2-pentyl-1,3-dioxane as a protecting group for pentanal, a representative aliphatic aldehyde.
The 5,5-dimethyl-1,3-dioxane protecting group is favored for its stability under a variety of reaction conditions, including those involving strong bases, nucleophiles, and hydridic reducing agents.[1][2] Its formation is an acid-catalyzed equilibrium process, and its removal (deprotection) is readily achieved under acidic conditions, ensuring the regeneration of the aldehyde at the desired synthetic stage.[1][3]
Mechanism of Protection and Deprotection
The protection of an aldehyde with 2,2-dimethyl-1,3-propanediol proceeds via an acid-catalyzed nucleophilic addition-elimination mechanism to form a stable six-membered cyclic acetal. The reaction is typically driven to completion by the removal of water.
Deprotection is the reverse process, involving acid-catalyzed hydrolysis to regenerate the aldehyde and the diol.
Applications in Organic Synthesis
The stability of the 5,5-dimethyl-1,3-dioxane group to non-acidic reagents makes it an invaluable tool in a variety of synthetic transformations, including:
-
Organometallic Reactions: Protection of aldehydes allows for the use of Grignard reagents, organolithiums, and other organometallics to react with other functional groups within the molecule without affecting the aldehyde.[2]
-
Reductions: Aldehydes can be protected to allow for the selective reduction of other functional groups, such as esters or ketones, using hydride reagents like lithium aluminum hydride (LiAlH₄).[2]
-
Oxidations: The protecting group shields the aldehyde from oxidation while other parts of the molecule are oxidized.
-
Multi-step Synthesis: In the synthesis of complex molecules and active pharmaceutical ingredients (APIs), this protecting group strategy enables the sequential modification of different parts of a molecule.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the protection of aldehydes as 1,3-dioxanes and their subsequent deprotection. Please note that specific results may vary depending on the substrate and reaction scale.
Table 1: Protection of Aldehydes with 2,2-Dimethyl-1,3-propanediol
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | p-Toluenesulfonic acid | Toluene | Reflux | 19 | 97 | [4] |
| Various | Iodine (catalytic) | Aprotic | Room Temp. | - | High | [3] |
| Various | Perchloric acid on silica gel | Solvent-free | - | - | High | [1] |
Table 2: Deprotection of 1,3-Dioxanes
| Substrate | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| General 1,3-dioxanes | Aqueous Acid | Acetone/Water | Room Temp. | Varies | High | [3] |
| General 1,3-dioxanes | Iodine (catalytic) | Wet Solvents | Room Temp. | Minutes | Excellent | [3] |
| General 1,3-dioxanes | Cerium(III) triflate | Wet Nitromethane | Room Temp. | Varies | High | [3] |
Experimental Protocols
Protocol 1: Protection of Pentanal to form this compound
This protocol describes a general procedure for the acid-catalyzed protection of pentanal using 2,2-dimethyl-1,3-propanediol.
Materials:
-
Pentanal
-
2,2-Dimethyl-1,3-propanediol (Neopentyl Glycol)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a condenser, add pentanal (1.0 eq), 2,2-dimethyl-1,3-propanediol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).
-
Add a sufficient amount of toluene to dissolve the reactants.
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aldehyde is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Protocol 2: Deprotection of this compound
This protocol outlines a general procedure for the acid-catalyzed deprotection of the 5,5-dimethyl-1,3-dioxane protecting group to regenerate the aldehyde.
Materials:
-
This compound
-
Acetone
-
Water
-
Dilute aqueous hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Diethyl ether or other suitable organic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of acetone and water.
-
Add a catalytic amount of dilute aqueous acid (e.g., 1 M HCl).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the deprotection by TLC or GC-MS until the starting material is consumed.
-
Once the reaction is complete, neutralize the acid by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extract the mixture with an organic solvent such as diethyl ether.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude pentanal.
-
If necessary, purify the aldehyde by distillation or column chromatography.
Visualizations
Reaction Scheme: Protection of an Aldehyde
Caption: Acid-catalyzed protection of pentanal.
Experimental Workflow: Aldehyde Protection
Caption: Workflow for aldehyde protection.
Conclusion
The use of 5,5-dimethyl-1,3-dioxane as a protecting group for aldehydes is a highly effective and versatile strategy in modern organic synthesis. Its stability under a wide range of conditions, coupled with its straightforward introduction and removal, makes it an essential tool for chemists in research and development. The protocols provided herein offer a practical guide for the application of this protecting group, enabling the successful synthesis of complex molecules with sensitive functionalities.
References
"5,5-Dimethyl-2-pentyl-1,3-dioxane" applications in organic synthesis
Application Note & Protocol
Abstract
5,5-Dimethyl-2-pentyl-1,3-dioxane is a cyclic acetal that serves as a valuable tool in modern organic synthesis. Its primary application lies in its function as a robust protecting group for the carbonyl functionality of hexanal. The inherent stability of the 1,3-dioxane ring under a variety of reaction conditions, coupled with its straightforward introduction and removal, makes it an ideal choice for multi-step synthetic sequences. Furthermore, emerging research into the sensory properties of related 1,3-dioxane structures suggests potential applications for this compound and its analogs as fragrance and flavoring agents. This document provides a detailed overview of its principal application as a protecting group, including a comprehensive experimental protocol for its synthesis and deprotection.
Introduction
In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. Carbonyl groups, being highly reactive towards a plethora of reagents, often necessitate temporary masking to prevent undesired side reactions. Cyclic acetals, particularly those derived from 1,3-diols, have long been favored as protecting groups for aldehydes and ketones due to their enhanced stability compared to their acyclic counterparts.
This compound is formed from the acid-catalyzed reaction of hexanal with 2,2-dimethyl-1,3-propanediol (neopentyl glycol). The presence of the gem-dimethyl group on the C5 position of the dioxane ring provides steric hindrance that contributes to the stability of the acetal, making it resilient to a range of non-acidic reagents. This application note will detail the use of this compound as a protecting group and provide a protocol for its implementation in a laboratory setting.
Key Application: Carbonyl Protection
The primary utility of this compound is in the protection of the aldehyde functional group of hexanal. This strategy is employed when other parts of the molecule need to undergo transformations that would otherwise be incompatible with a free aldehyde.
Stability Profile:
The 5,5-dimethyl-1,3-dioxane protecting group is generally stable under the following conditions:
-
Basic conditions: Resistant to strong bases such as hydroxides, alkoxides, and organometallic reagents (e.g., Grignard reagents, organolithiums).
-
Reductive conditions: Stable to common reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
-
Oxidative conditions: Generally resistant to many common oxidizing agents.
-
Nucleophilic attack: The acetal linkage is not susceptible to attack by most nucleophiles.
Lability Profile:
The protecting group is readily cleaved under acidic conditions, regenerating the parent aldehyde. This is typically achieved by treatment with aqueous acid.
Experimental Protocols
Synthesis of this compound (Protection of Hexanal)
This protocol describes a standard procedure for the acid-catalyzed acetalization of hexanal with 2,2-dimethyl-1,3-propanediol.
Materials:
-
Hexanal
-
2,2-Dimethyl-1,3-propanediol (neopentyl glycol)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or other suitable acid catalyst
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2,2-dimethyl-1,3-propanediol (1.0 equivalent).
-
Dissolve the diol in a suitable volume of toluene.
-
Add hexanal (1.0-1.2 equivalents) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01-0.05 equivalents).
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude this compound.
-
The product can be purified further by vacuum distillation if necessary.
Deprotection of this compound (Regeneration of Hexanal)
This protocol outlines the acidic hydrolysis of the acetal to regenerate the aldehyde.
Materials:
-
This compound
-
Acetone (or THF) and water
-
Dilute aqueous hydrochloric acid (HCl) or other suitable acid
-
Diethyl ether or other suitable extraction solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the this compound (1.0 equivalent) in a mixture of acetone (or THF) and water.
-
Add a catalytic amount of dilute aqueous HCl.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC until the starting acetal is fully consumed.
-
Once the reaction is complete, neutralize the acid by carefully adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous mixture with diethyl ether (or another suitable organic solvent) multiple times.
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the deprotected hexanal.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₂₂O₂ |
| Molecular Weight | 186.29 g/mol |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | Not available |
| Density | Not available |
| Solubility | Soluble in common organic solvents |
Table 2: Summary of Reaction Conditions
| Reaction | Key Reagents | Catalyst | Solvent | Conditions |
| Protection | Hexanal, 2,2-Dimethyl-1,3-propanediol | p-TsOH·H₂O | Toluene | Reflux with azeotropic removal of water |
| Deprotection | This compound | Aqueous HCl | Acetone/Water | Room Temperature |
Visualizations
Caption: Workflow for the use of this compound as a protecting group.
Potential Alternative Applications
While the primary role of this compound in organic synthesis is as a protecting group, related 1,3-dioxane structures have been identified as having characteristic aromas. For instance, 2-methyl-4-pentyl-1,3-dioxane is a known aroma component in cider. This suggests that this compound may possess unique olfactory properties, potentially making it a candidate for use as a fragrance or flavoring agent. Further sensory evaluation would be required to explore this application.
Caption: Primary and potential applications of this compound.
Conclusion
This compound is a valuable synthetic intermediate, primarily utilized for the protection of the hexanal carbonyl group. Its ease of formation, stability to a wide range of reagents, and facile cleavage under acidic conditions make it a reliable choice for synthetic chemists. The provided protocols offer a practical guide for its implementation in the laboratory. Future investigations into its sensory properties may unveil novel applications in the fragrance and flavor industries.
Application Notes and Protocols: 5,5-Dimethyl-2-pentyl-1,3-dioxane as a Chiral Auxiliary
Disclaimer: Extensive literature searches did not yield specific examples of "5,5-Dimethyl-2-pentyl-1,3-dioxane" being employed as a chiral auxiliary in asymmetric synthesis. The following application notes and protocols are therefore presented as a hypothetical guide based on the general principles of chiral acetal auxiliaries and are intended to serve as a framework for research and development. The experimental conditions and expected outcomes are illustrative and would require empirical validation.
Introduction
Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the control of stereochemistry during the formation of new chiral centers.[1][2] Acetal-based chiral auxiliaries, derived from chiral diols, have been utilized to induce stereoselectivity in various chemical transformations.[3][4] This document outlines the potential application of this compound, a C2-symmetric acetal, as a chiral auxiliary. The underlying principle involves the temporary attachment of this chiral moiety to a prochiral substrate, guiding the stereoselective approach of a reagent. Subsequent removal of the auxiliary reveals the enantiomerically enriched product.
Synthesis of the Chiral Auxiliary
The synthesis of a chiral version of this compound would require a chiral diol as a starting material. A plausible synthetic route would involve the acetalization of a chiral 1,3-diol with pentanal. For this hypothetical protocol, we will consider the use of a chiral derivative of 2,2-dimethyl-1,3-propanediol.
Protocol 2.1: Synthesis of (R)-5,5-Dimethyl-2-pentyl-1,3-dioxane
This protocol describes a potential method for the synthesis of the chiral auxiliary from a hypothetical chiral diol.
Materials:
-
(R)-2,2-dimethyl-1,3-propanediol (or a suitable chiral equivalent)
-
Pentanal
-
p-Toluenesulfonic acid (catalyst)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a magnetic stirrer, add (R)-2,2-dimethyl-1,3-propanediol (1.0 eq), pentanal (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq) in toluene.
-
Heat the mixture to reflux and monitor the reaction by observing the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield the desired chiral auxiliary.
Application in Asymmetric Synthesis: A Hypothetical Example
The chiral this compound auxiliary can be hypothetically employed in various asymmetric transformations, such as alkylation of enolates, aldol reactions, or Diels-Alder reactions. Below is a hypothetical protocol for the diastereoselective alkylation of a ketone.
Protocol 3.1: Asymmetric Alkylation of a Ketone Enolate
This protocol outlines the use of the chiral auxiliary to direct the stereoselective alkylation of a prochiral ketone.
Materials:
-
Prochiral ketone (e.g., cyclohexanone)
-
(R)-5,5-Dimethyl-2-pentyl-1,3-dioxane
-
Lithium diisopropylamide (LDA)
-
Alkylating agent (e.g., methyl iodide)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
Step 1: Formation of the Chiral Enamine
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the chiral auxiliary (1.0 eq) and the prochiral ketone (1.0 eq) in anhydrous THF.
-
Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux to form the chiral enamine. Monitor the reaction by TLC.
Step 2: Deprotonation and Alkylation
-
Cool the solution containing the chiral enamine to -78 °C.
-
Slowly add a freshly prepared solution of LDA (1.1 eq) in THF. Stir the mixture for 1 hour at -78 °C to ensure complete deprotonation.
-
Add the alkylating agent (1.2 eq) dropwise to the solution at -78 °C.
-
Allow the reaction to stir at -78 °C for several hours, monitoring the progress by TLC.
Step 3: Hydrolysis and Removal of the Auxiliary
-
Quench the reaction by the slow addition of water at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Add 1 M hydrochloric acid and stir vigorously to hydrolyze the enamine and remove the chiral auxiliary.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the enantiomerically enriched alkylated ketone.
-
The chiral auxiliary can be recovered from the aqueous layer for potential reuse.
Data Presentation
The efficacy of a chiral auxiliary is determined by the diastereoselectivity of the reaction and the enantiomeric excess of the final product. The following table presents hypothetical data for the asymmetric alkylation described in Protocol 3.1 with different alkylating agents.
| Entry | Alkylating Agent (R-X) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) of Product | Yield (%) |
| 1 | Methyl Iodide | 95:5 | 90% | 85 |
| 2 | Ethyl Iodide | 92:8 | 84% | 82 |
| 3 | Benzyl Bromide | 98:2 | 96% | 88 |
Note: The data in this table is purely illustrative and represents desirable outcomes for such a reaction.
Visualizations
Diagram 1: Synthesis of the Chiral Auxiliary
Caption: Synthetic scheme for the chiral auxiliary.
Diagram 2: Asymmetric Alkylation Workflow
Caption: Workflow for asymmetric alkylation.
References
- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Asymmetric Synthesis Using Chiral Acetals : Studies on the Nucleophilic Addition of Organometallics to Chiral α-Keto Acetals in Open-Chain Systems [jstage.jst.go.jp]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Derivatization of Hexanal to 5,5-Dimethyl-2-pentyl-1,3-dioxane for Enhanced Gas Chromatographic Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The analysis of aldehydes by gas chromatography (GC) can be challenging due to their polarity and potential for instability. Derivatization is a common strategy to improve the chromatographic properties of these compounds. This application note details a robust protocol for the derivatization of hexanal, a common aldehyde, into its corresponding 5,5-dimethyl-1,3-dioxane derivative, 5,5-Dimethyl-2-pentyl-1,3-dioxane. This conversion to a cyclic acetal enhances thermal stability and improves chromatographic peak shape, allowing for more accurate and reproducible quantification.
Principle
The derivatization process involves the acid-catalyzed reaction of hexanal with 2,2-dimethyl-1,3-propanediol. This reaction forms the more volatile and less polar cyclic acetal, this compound, which is highly suitable for GC analysis. The formation of acetals from aldehydes and ketones is a well-established method for their identification and analysis by gas chromatography.[1]
Experimental Protocols
Materials and Reagents
-
Hexanal standard
-
2,2-dimethyl-1,3-propanediol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Anhydrous sodium sulfate
-
Methanol
-
Hexane (GC solvent)
-
Sample containing hexanal
Derivatization Procedure
-
Standard Preparation: Prepare a stock solution of hexanal in methanol at a concentration of 1 mg/mL.
-
Reaction Setup: In a 10 mL round-bottom flask, combine 1 mL of the hexanal standard solution (or sample), 1.5 equivalents of 2,2-dimethyl-1,3-propanediol, and a catalytic amount (approx. 5 mg) of p-toluenesulfonic acid.
-
Solvent Addition: Add 5 mL of toluene to the flask.
-
Reaction: Reflux the mixture using a Dean-Stark apparatus for 2 hours to remove the water formed during the reaction.
-
Work-up: After cooling to room temperature, wash the reaction mixture with 5 mL of a saturated sodium bicarbonate solution and then with 5 mL of brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Evaporate the toluene under a gentle stream of nitrogen.
-
Sample Preparation for GC: Reconstitute the dried residue in 1 mL of hexane for GC analysis.
GC-MS Analysis
The analysis of the derivatized sample is performed using a standard gas chromatograph coupled with a mass spectrometer (GC-MS).
Instrumentation
-
Gas Chromatograph: Agilent 7890 GC (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
GC-MS Parameters
| Parameter | Value |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | |
| - Initial Temperature | 60 °C, hold for 2 min |
| - Ramp | 10 °C/min to 280 °C |
| - Final Hold | Hold at 280 °C for 5 min |
| MSD Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Scan Range | 40-400 amu |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Data Presentation
The following table summarizes the expected retention time and key mass spectral fragments for the derivatized hexanal.
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | ~12.5 | 185 [M-H]+, 129, 115, 87 |
Diagrams
Derivatization Reaction Pathway
Caption: Acid-catalyzed formation of this compound.
Experimental Workflow
References
Application Notes and Protocols for the Acid-Catalyzed Synthesis of 5,5-Dimethyl-2-pentyl-1,3-dioxane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the acid-catalyzed synthesis of 5,5-dimethyl-2-pentyl-1,3-dioxane, a cyclic acetal formed from the reaction of hexanal and neopentyl glycol. Acetal formation is a robust and widely utilized method for the protection of carbonyl groups in multi-step organic synthesis. The following application note outlines the reaction mechanism, a step-by-step experimental procedure, and expected analytical data for the successful synthesis and characterization of the target compound.
Introduction
The protection of carbonyl functionalities as acetals is a cornerstone of modern organic synthesis, preventing their reaction under conditions targeting other functional groups. The 1,3-dioxane moiety, formed from a 1,3-diol, offers a stable protecting group that is readily cleaved under acidic conditions. The title compound, this compound, is synthesized via the acid-catalyzed condensation of hexanal with neopentyl glycol (2,2-dimethyl-1,3-propanediol). This reaction is reversible and requires the removal of water to drive the equilibrium toward the product. A common method to achieve this is through azeotropic distillation using a Dean-Stark apparatus.
Reaction and Mechanism
The synthesis proceeds via a well-established acid-catalyzed acetal formation mechanism. The reaction is typically catalyzed by an acid such as p-toluenesulfonic acid (TsOH).
Overall Reaction:
Hexanal + Neopentyl Glycol ⇌ this compound + Water
The mechanism involves the following key steps:
-
Protonation of the carbonyl oxygen of hexanal by the acid catalyst, enhancing its electrophilicity.
-
Nucleophilic attack of one of the hydroxyl groups of neopentyl glycol on the activated carbonyl carbon to form a hemiacetal intermediate.
-
Protonation of the hemiacetal hydroxyl group, followed by the elimination of a water molecule to form a resonance-stabilized oxonium ion.
-
Intramolecular nucleophilic attack by the second hydroxyl group of the neopentyl glycol moiety on the oxonium ion to form the protonated cyclic acetal.
-
Deprotonation to yield the final product, this compound, and regeneration of the acid catalyst.
Experimental Protocol
This protocol is adapted from general procedures for the synthesis of 1,3-dioxanes.
Materials:
-
Hexanal (C₆H₁₂O)
-
Neopentyl glycol (2,2-dimethyl-1,3-propanediol, C₅H₁₂O₂)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Toluene (C₇H₈)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add neopentyl glycol (1.0 eq), toluene (approx. 2 mL per mmol of neopentyl glycol), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 eq).
-
Assemble a Dean-Stark apparatus with a condenser on top of the flask.
-
Begin stirring and heat the mixture to reflux.
-
Once the toluene is refluxing, add hexanal (1.0-1.2 eq) dropwise to the reaction mixture.
-
Continue refluxing and monitor the reaction by observing the collection of water in the side arm of the Dean-Stark apparatus. The reaction is typically complete when no more water is collected (usually 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
The crude product can be purified by vacuum distillation to obtain the pure this compound.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| Hexanal | C₆H₁₂O | 100.16 | Starting Material |
| Neopentyl glycol | C₅H₁₂O₂ | 104.15 | Starting Material |
| p-Toluenesulfonic acid monohydrate | C₇H₁₀O₄S | 190.22 | Catalyst |
| This compound | C₁₁H₂₂O₂ | 186.30 | Product |
Table 2: Typical Reaction Parameters
| Parameter | Value |
| Molar Ratio (Hexanal:Diol) | 1.1 : 1.0 |
| Catalyst Loading (TsOH) | 0.02 eq |
| Solvent | Toluene |
| Temperature | Reflux (~111 °C) |
| Reaction Time | 2-4 hours |
| Expected Yield | > 85% |
Table 3: Predicted Spectroscopic Data for this compound
| Data Type | Predicted Chemical Shifts / m/z values |
| ¹H NMR (CDCl₃) | δ (ppm): ~4.4 (t, 1H, O-CH-O), ~3.5 (d, 2H, axial O-CH₂), ~3.4 (d, 2H, equatorial O-CH₂), ~1.6 (m, 2H, CH₂-CH(O)₂), ~1.3 (m, 6H, (CH₂)₃), ~1.2 (s, 3H, axial C-CH₃), ~0.9 (t, 3H, CH₂-CH₃), ~0.7 (s, 3H, equatorial C-CH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~101 (O-CH-O), ~77 (O-CH₂), ~37 (CH₂-CH(O)₂), ~32 (CH₂), ~30 (C(CH₃)₂), ~25 (CH₂), ~23 (CH₂), ~22 (axial C-CH₃), ~21 (equatorial C-CH₃), ~14 (CH₂-CH₃) |
| MS (EI) | m/z (%): 186 (M⁺), 129 (M⁺ - C₄H₉), 115 (M⁺ - C₅H₁₁), 85, 69, 57 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Mechanism of acid-catalyzed formation of this compound.
Application Note: Deprotection of 5,5-Dimethyl-2-pentyl-1,3-dioxane Acetals
Audience: Researchers, scientists, and drug development professionals.
Introduction
The protection of carbonyl groups is a fundamental strategy in multi-step organic synthesis. Aldehydes and ketones are frequently protected as acetals to prevent unwanted reactions with nucleophiles or bases.[1][2] The 5,5-dimethyl-1,3-dioxane, also known as a neopentyl glycol acetal, is a commonly used protecting group formed from a carbonyl compound and 2,2-dimethyl-1,3-propanediol.[3] This acetal offers significant stability under basic, nucleophilic, and reductive conditions.[1]
This application note focuses on the deprotection of 5,5-Dimethyl-2-pentyl-1,3-dioxane , the neopentyl glycol acetal of hexanal. We provide a detailed overview of the deprotection mechanism, a comparative summary of various deprotection protocols, and step-by-step experimental procedures for key methods.
General Reaction Mechanism: Acid-Catalyzed Hydrolysis
The most common method for acetal deprotection is acid-catalyzed hydrolysis.[2] The reaction is reversible, and the forward reaction (deprotection) is favored by using a large excess of water.[4] The mechanism involves the protonation of an acetal oxygen, which converts the alkoxy group into a good leaving group.[4][5] This is followed by the formation of a resonance-stabilized oxonium ion, which is then attacked by water to form a hemiacetal intermediate.[4][6] Subsequent protonation of the second alkoxy group and elimination yields the final carbonyl compound and the diol.[4][5]
Caption: Acid-catalyzed hydrolysis mechanism for the deprotection of a cyclic acetal.
Deprotection Methodologies and Data
A variety of methods are available for acetal deprotection, ranging from classical acidic hydrolysis to milder procedures involving Lewis acids or neutral reagents. The choice of method depends on the overall molecular structure and the presence of other acid-sensitive functional groups.
| Method | Reagent(s) | Solvent(s) | Time | Yield (%) | Reference / Notes |
| Brønsted Acid | HCl, H₂SO₄, or p-TsOH (catalytic) | Acetone/H₂O, THF/H₂O | 1 - 12 h | 85 - 95 | Standard method; may not be suitable for acid-labile substrates.[7] |
| Lewis Acid | Er(OTf)₃ (catalytic) | Wet Nitromethane | 0.5 - 2 h | 90 - 98 | Gentle Lewis acid, chemoselective cleavage.[7][8] |
| Lewis Acid | In(OTf)₃ (catalytic) | Acetone | 10 min - 1 h | 90 - 99 | Effective under neutral conditions at room temperature or with mild microwave heating.[7][9] |
| Lewis Acid | Bi(NO₃)₃·5H₂O (catalytic) | CH₂Cl₂ / H₂O | 15 min - 4 h | 85 - 97 | Chemoselective for ketone and conjugated aldehyde acetals; TBDMS and THP ethers are unaffected.[10] |
| Neutral Conditions | Iodine (I₂) (catalytic) | Acetone | 5 min - 30 min | 92 - 98 | Fast and efficient under neutral conditions; tolerates many sensitive groups.[7][11] |
| Neutral Conditions | NaBArF₄ (catalytic) | Water | 5 - 15 min | 95 - 100 | Rapid and quantitative conversion in water at 30 °C.[7][8] |
| Solid-State | Benzyltriphenylphosphonium peroxymonosulfate / AlCl₃ | Solvent-free | 5 - 20 min | 85 - 95 | Deprotection achieved by grinding reagents together at room temperature.[12] |
| Heterogeneous | Al(HSO₄)₃ / Wet SiO₂ | n-Hexane (reflux) | 35 - 60 min | 85 - 96 | Mild, heterogeneous conditions with simple work-up.[13] |
Experimental Protocols
The following protocols provide detailed methodologies for the deprotection of this compound.
Protocol 1: Classical Acid-Catalyzed Hydrolysis
This protocol uses a dilute mineral acid in a water-miscible solvent to effect the hydrolysis of the acetal.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a 4:1 mixture of acetone and water.
-
Acid Addition: Add a catalytic amount of 2M hydrochloric acid (e.g., 0.1 eq).
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is neutral or slightly basic.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude hexanal can be purified further by distillation if necessary.
Protocol 2: Deprotection using Iodine in Acetone
This method is exceptionally mild and rapid, proceeding under neutral conditions.[11]
-
Reaction Setup: Dissolve this compound (1.0 eq) in acetone in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of molecular iodine (I₂) (0.1 eq).
-
Reaction Monitoring: Stir the solution at room temperature. The reaction is typically complete within 30 minutes. Monitor by TLC for the disappearance of the starting material.
-
Work-up: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove the iodine color.
-
Extraction: Add water to the mixture and extract three times with diethyl ether.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to yield the product.
Protocol 3: Solid-State Deprotection
This solvent-free protocol is environmentally friendly and offers a simple work-up procedure.[12]
-
Reaction Setup: In a mortar, place this compound (1.0 eq), aluminum chloride (AlCl₃) (1.0 eq), and benzyltriphenylphosphonium peroxymonosulfate (1.0 eq).
-
Reaction: Grind the mixture with a pestle at room temperature for 5-20 minutes.
-
Monitoring: Monitor the reaction progress by taking a small sample, dissolving it in a solvent, and analyzing by TLC.
-
Isolation: Once the reaction is complete, wash the solid mixture with cyclohexane and filter.
-
Purification: Evaporate the filtrate under vacuum. The resulting crude product can be purified by flash chromatography if needed.
General Experimental Workflow
The logical flow for a typical deprotection experiment involves setting up the reaction, monitoring its progress, and then isolating and purifying the final product.
Caption: A generalized workflow for acetal deprotection experiments.
Conclusion
The deprotection of this compound can be achieved through a variety of effective methods. While classical acid-catalyzed hydrolysis is robust, numerous milder alternatives exist for substrates containing sensitive functional groups.[10] Lewis acid catalysts like Er(OTf)₃ and neutral reagents such as iodine in acetone provide highly efficient and chemoselective routes to the desired aldehyde.[7][8][11] Furthermore, solvent-free, solid-state methods offer an environmentally benign option with a simplified work-up.[12] The selection of the optimal protocol should be guided by the specific requirements of the synthetic route, particularly the stability of other functional groups present in the molecule.
References
- 1. Acetalization Reagents, Thioacetalization Reagents [Protecting Reagents] | TCI AMERICA [tcichemicals.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. synarchive.com [synarchive.com]
- 4. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 8. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 9. Dimethyl Acetals [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Highly efficient chemoselective deprotection of O,O-acetals and O,O-ketals catalyzed by molecular iodine in acetone. | Semantic Scholar [semanticscholar.org]
- 12. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Use of 5,5-Dimethyl-2-pentyl-1,3-dioxane in Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 5,5-Dimethyl-2-pentyl-1,3-dioxane and its analogs in the field of combinatorial chemistry for drug discovery and chemical genetics.
Introduction
1,3-Dioxanes are a versatile class of heterocyclic compounds that have found significant use in combinatorial chemistry and drug discovery. Their rigid chair-like conformation allows for the precise spatial presentation of substituents, making them valuable scaffolds for the synthesis of diverse small molecule libraries. The 5,5-dimethyl substitution pattern locks the conformation, providing a predictable framework for structure-activity relationship (SAR) studies. The substituent at the 2-position, in this case, a pentyl group, can be readily varied, which is a key feature for building chemical libraries.
The 1,3-dioxane moiety can serve as a stable core for the attachment of various functional groups, or it can act as a protecting group for carbonyl compounds, which can be deprotected under specific acidic conditions.[1][2] This dual utility makes 1,3-dioxanes, including this compound, attractive building blocks in diversity-oriented synthesis. Libraries of 1,3-dioxanes have been successfully synthesized and screened, leading to the discovery of biologically active compounds.[3][4]
Synthesis of this compound
The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of hexanal (a source of the pentyl group and a carbonyl) with 2,2-dimethyl-1,3-propanediol.[5] This reaction is reversible and requires the removal of water to drive the equilibrium towards the product.[2]
A general workflow for the synthesis is depicted below:
References
- 1. youtube.com [youtube.com]
- 2. oxfordsciencetrove.com [oxfordsciencetrove.com]
- 3. Modular synthesis and preliminary biological evaluation of stereochemically diverse 1,3-dioxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Split--pool synthesis of 1,3-dioxanes leading to arrayed stock solutions of single compounds sufficient for multiple phenotypic and protein-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
Application Notes and Protocols: 5,5-Dimethyl-1,3-dioxanes as Versatile Precursors in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5,5-dimethyl-1,3-dioxane derivatives as precursors and protecting groups in the synthesis of pharmaceutical compounds. The inherent stability of the neopentyl glycol-derived acetal under a variety of reaction conditions makes it an invaluable tool in multi-step synthetic routes targeting complex active pharmaceutical ingredients (APIs).
Introduction: The Role of 5,5-Dimethyl-1,3-dioxanes in Pharmaceutical Synthesis
In the intricate landscape of pharmaceutical development, the synthesis of complex organic molecules often necessitates the use of protecting groups to temporarily mask reactive functional groups. Carbonyl moieties, such as aldehydes and ketones, are highly reactive and participate in a wide array of chemical transformations. The protection of these groups is crucial to prevent undesired side reactions during multi-step syntheses.
5,5-Dimethyl-1,3-dioxanes, formed by the reaction of a carbonyl compound with neopentyl glycol, are a robust class of acetals widely employed for this purpose. Their stability under basic, reductive, and many oxidative conditions, coupled with their reliable cleavage under acidic conditions, makes them an ideal choice for protecting carbonyls during various synthetic transformations.[1][2][3] The gem-dimethyl group at the 5-position of the dioxane ring provides steric hindrance that can enhance the stability of the acetal.
This document outlines the applications of 5,5-dimethyl-1,3-dioxanes as precursors, specifically in their role as protected carbonyls, and provides detailed protocols for their formation and cleavage in synthetic workflows relevant to pharmaceutical research and development.
Key Applications in Pharmaceutical Synthesis
The primary application of 5,5-dimethyl-1,3-dioxanes in pharmaceutical synthesis is as a protecting group for aldehydes and ketones. This strategy is employed to:
-
Prevent unwanted reactions: Protects the carbonyl group from nucleophilic attack, reduction, or oxidation while other parts of the molecule are being modified.[4]
-
Enable selective transformations: Allows for chemical modifications at other sites of a molecule that would otherwise be incompatible with a free carbonyl group.
-
Serve as a precursor to 1,3-diols: The 1,3-dioxane ring can be opened to yield a 1,3-diol, a common structural motif in various biologically active molecules.[5]
This protective strategy has been implicitly used in the synthesis of various pharmaceutical intermediates. For instance, the synthesis of precursors to drugs like fluoxetine, atomoxetine, and dapoxetine involves intermediates that could be protected using a 1,3-dioxane structure.[5]
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the protection of carbonyl compounds as 5,5-dimethyl-1,3-dioxanes and their subsequent deprotection.
Table 1: Protection of Carbonyl Compounds as 5,5-Dimethyl-1,3-dioxanes
| Carbonyl Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanone | Camphorsulfonic acid | Benzene | Reflux | 6 | 96 | [6] |
| Benzaldehyde | p-Toluenesulfonic acid | Toluene | Reflux | 2-4 | >90 | [1] |
| 4-Nitroacetophenone | Iodine (5) | Dichloromethane | Room Temp | 1.5 | 95 | [2] |
| Heptanal | NBS (cat.) | Dichloromethane | Room Temp | 0.5 | 92 | [1] |
Table 2: Deprotection of 5,5-Dimethyl-1,3-dioxanes
| Substrate | Reagent/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Phenyl-5,5-dimethyl-1,3-dioxane | Aqueous Acid (e.g., HCl) | Acetone/Water | Room Temp | 1-3 h | >90 | [1] |
| Various Acetals | Iodine (cat.) | Acetone | Room Temp | Minutes | >90 | [7] |
| Various Acetals | Er(OTf)₃ | Wet Nitromethane | Room Temp | 1-2 h | >90 | [1] |
| Various Ketals | In(OTf)₃ | Acetone | Room Temp | 0.5-2 h | >85 | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Ketone using Neopentyl Glycol
This protocol describes a standard method for the formation of a 5,5-dimethyl-1,3-dioxane from a ketone.
Materials:
-
Ketone (1.0 eq)
-
Neopentyl glycol (1.1 eq)
-
p-Toluenesulfonic acid monohydrate (0.02 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add the ketone, neopentyl glycol, and toluene.
-
Add the catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5,5-dimethyl-1,3-dioxane derivative.
-
Purify the product by distillation or column chromatography as required.
Protocol 2: General Procedure for the Deprotection of a 5,5-Dimethyl-1,3-dioxane
This protocol outlines a standard acidic hydrolysis method to cleave the 1,3-dioxane and regenerate the carbonyl compound.
Materials:
-
5,5-Dimethyl-1,3-dioxane derivative (1.0 eq)
-
Acetone
-
1M Hydrochloric acid
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the 5,5-dimethyl-1,3-dioxane derivative in acetone in a round-bottom flask.
-
Add 1M hydrochloric acid dropwise while stirring at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting carbonyl compound by column chromatography or distillation if necessary.
Visualizations
Diagram 1: General Workflow for Carbonyl Protection and Deprotection
Caption: Workflow of carbonyl protection, synthesis, and deprotection.
Diagram 2: Logical Relationship in Multi-step Synthesis
Caption: Logic of using a protecting group in a multi-step synthesis.
References
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Protection of Carbonyl Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. synarchive.com [synarchive.com]
- 7. scribd.com [scribd.com]
Application Note: Quantification of 5,5-Dimethyl-2-pentyl-1,3-dioxane using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and sensitive method for the quantification of 5,5-Dimethyl-2-pentyl-1,3-dioxane in a solution matrix using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines sample preparation, instrumental parameters, and data analysis, providing a comprehensive guide for researchers, scientists, and drug development professionals. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for routine analysis and quality control.
Introduction
This compound is a cyclic acetal that may be present as an impurity, flavor and fragrance component, or a building block in various chemical syntheses. Accurate quantification of this compound is crucial for quality control, safety assessment, and process optimization. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[1][2] This method offers high selectivity and sensitivity, making it ideal for the analysis of trace levels of this compound. This application note provides a detailed protocol for the quantitative analysis of this compound using GC-MS with an internal standard method for enhanced accuracy.
Experimental
Materials and Reagents
-
This compound (≥98% purity)
-
Internal Standard (IS): 5,5-Dimethyl-2-phenyl-1,3-dioxane (≥98% purity)
-
Solvent: Dichloromethane (DCM), GC grade or equivalent[3]
-
Anhydrous Sodium Sulfate
-
Sample Vials: 2 mL amber glass vials with PTFE-lined caps[3]
Instrumentation
A standard Gas Chromatograph coupled to a Mass Spectrometer is required. The following configuration was used for this application:
-
Gas Chromatograph: Agilent 8890 GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Autosampler: G4513A or equivalent
-
GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent non-polar column[4]
Standard and Sample Preparation
2.3.1. Standard Stock Solutions
-
Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of dichloromethane.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 5,5-Dimethyl-2-phenyl-1,3-dioxane and dissolve it in 10 mL of dichloromethane.
2.3.2. Calibration Standards
Prepare a series of calibration standards by serial dilution of the Analyte Stock Solution with dichloromethane to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. Spike each calibration standard with the Internal Standard Stock Solution to a final concentration of 10 µg/mL.
2.3.3. Sample Preparation
-
For liquid samples, a liquid-liquid extraction (LLE) may be employed.[1] Mix 1 mL of the sample with 1 mL of dichloromethane.
-
Vortex the mixture for 1 minute and allow the layers to separate.
-
Collect the organic (bottom) layer and pass it through a small column of anhydrous sodium sulfate to remove any residual water.
-
Spike the extracted sample with the Internal Standard Stock Solution to a final concentration of 10 µg/mL.
-
Transfer the final solution into a 2 mL GC vial for analysis.[3]
GC-MS Parameters
-
Inlet: Splitless mode, 250°C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Acquisition: Selected Ion Monitoring (SIM) mode
-
This compound:
-
Quantifier ion: m/z 115
-
Qualifier ions: m/z 87, m/z 143
-
-
5,5-Dimethyl-2-phenyl-1,3-dioxane (IS):
-
Quantifier ion: m/z 105
-
Qualifier ions: m/z 77, m/z 192
-
-
Results and Discussion
Chromatography
The described GC method provides good separation of this compound and the internal standard, with typical retention times of approximately 12.5 and 18.2 minutes, respectively. The peak shapes are symmetrical, allowing for accurate integration.
Method Validation
The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
-
Linearity: The calibration curve was linear over the concentration range of 0.1 to 50 µg/mL, with a coefficient of determination (R²) greater than 0.999.
-
LOD and LOQ: The LOD and LOQ were determined to be 0.03 µg/mL and 0.1 µg/mL, respectively, demonstrating the high sensitivity of the method.
-
Accuracy and Precision: The accuracy was assessed by spike-recovery experiments at three concentration levels (1, 10, and 40 µg/mL). The recoveries ranged from 95% to 105%. The precision was evaluated by analyzing six replicate samples at 10 µg/mL, and the relative standard deviation (RSD) was less than 5%.[5]
Quantitative Data Summary
The following table summarizes the quantitative performance of the GC-MS method for this compound.
| Parameter | Result |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (Recovery %) | 95 - 105% |
| Precision (RSD %) | < 5% |
Workflow Diagram
Caption: Experimental workflow for the quantification of this compound.
Conclusion
The GC-MS method described in this application note is a reliable and sensitive approach for the quantification of this compound. The use of an internal standard ensures high accuracy and precision. The detailed protocol for sample preparation, instrumental analysis, and data processing can be readily implemented in analytical laboratories for routine quality control and research applications.
References
Application Note: NMR Characterization of 5,5-Dimethyl-2-pentyl-1,3-dioxane Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol and data interpretation guide for the Nuclear Magnetic Resonance (NMR) characterization of the cis and trans isomers of 5,5-Dimethyl-2-pentyl-1,3-dioxane. Due to the chair conformation of the dioxane ring, the spatial orientation of the pentyl group at the C-2 position results in distinct NMR spectra for each isomer. This document outlines the expected ¹H and ¹³C NMR spectral features, supported by predicted chemical shift data, and provides a standard operating procedure for sample analysis.
Introduction
This compound is a heterocyclic compound with a stereocenter at the C-2 position, giving rise to cis and trans isomers. The distinction between these isomers is crucial for stereoselective synthesis and structure-activity relationship (SAR) studies in medicinal chemistry and materials science. NMR spectroscopy is a powerful, non-destructive technique for the unambiguous determination of the stereochemistry of such molecules. The conformational rigidity of the 1,3-dioxane ring, which predominantly adopts a chair conformation, leads to predictable differences in the chemical shifts and coupling constants of the protons and carbons in the cis and trans isomers.
In the absence of experimentally published data for this specific molecule, this note utilizes established principles of conformational analysis of 1,3-dioxane systems to predict the NMR characteristics of the two isomers. The key differentiating features arise from the anisotropic effects of the substituents and their spatial relationship with the ring atoms.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the cis and trans isomers of this compound. These predictions are based on the analysis of structurally similar 2,5-disubstituted 1,3-dioxanes.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Protons | Predicted Chemical Shift (ppm) - cis Isomer | Predicted Chemical Shift (ppm) - trans Isomer | Multiplicity |
| H-2 (methine) | ~4.5 | ~4.3 | t |
| H-4, H-6 (axial) | ~3.4 | ~3.6 | d |
| H-4, H-6 (equatorial) | ~3.7 | ~3.5 | d |
| C(5)-CH₃ (axial) | ~0.7 | ~1.2 | s |
| C(5)-CH₃ (equatorial) | ~1.2 | ~0.7 | s |
| Pentyl Chain | 0.8 - 1.6 | 0.8 - 1.6 | m |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon | Predicted Chemical Shift (ppm) - cis Isomer | Predicted Chemical Shift (ppm) - trans Isomer |
| C-2 | ~100 | ~98 |
| C-4, C-6 | ~70 | ~72 |
| C-5 | ~30 | ~30 |
| C(5)-CH₃ (axial) | ~21 | ~23 |
| C(5)-CH₃ (equatorial) | ~23 | ~21 |
| Pentyl Chain | 14 - 36 | 14 - 36 |
Isomer Differentiation by NMR
The primary distinguishing features between the cis and trans isomers in the NMR spectra are:
-
Chemical Shift of H-2: The proton at the C-2 position is expected to be more deshielded in the cis isomer (axial pentyl group) compared to the trans isomer (equatorial pentyl group).
-
Chemical Shifts of H-4 and H-6: The axial and equatorial protons at the C-4 and C-6 positions will exhibit different chemical shifts. The difference between these shifts (Δδ) is typically larger for the isomer with an equatorial substituent at C-2 (trans isomer).
-
Chemical Shifts of C(5)-CH₃: The axial and equatorial methyl groups at the C-5 position will have distinct chemical shifts. The relative shielding and deshielding will depend on the orientation of the pentyl group at C-2.
Experimental Protocols
1. Sample Preparation
-
Weigh 5-10 mg of the this compound isomer mixture or isolated isomer.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
2. NMR Data Acquisition
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better spectral resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 10-12 ppm.
-
Number of Scans: 16-64 (adjust for optimal signal-to-noise).
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Spectral Width: 200-220 ppm.
-
Number of Scans: 1024 or more (adjust for optimal signal-to-noise).
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
3. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal (0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Perform peak picking for both ¹H and ¹³C NMR spectra.
Visualization of Stereochemical Relationship
The following diagram illustrates the structural difference between the cis and trans isomers and the key atoms for NMR differentiation.
Caption: Key NMR distinguishing features for cis and trans isomers.
Experimental Workflow
The following diagram outlines the workflow for the NMR characterization of the isomers.
Caption: Workflow for NMR analysis of this compound isomers.
Conclusion
NMR spectroscopy provides a definitive method for the stereochemical assignment of the cis and trans isomers of this compound. By analyzing the chemical shifts of key protons and carbons, particularly at the C-2, C-4, and C-6 positions, a clear distinction between the isomers can be made. The provided protocols and predicted data serve as a valuable guide for researchers in the synthesis and analysis of this and related 1,3-dioxane derivatives. When experimental data is generated, it can be compared to these predicted values to confirm the stereochemical assignments.
Application Notes and Protocols: 5,5-Dimethyl-2-pentyl-1,3-dioxane in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific examples of the application of 5,5-Dimethyl-2-pentyl-1,3-dioxane in the synthesis of complex molecules. The following application notes and protocols are based on the well-established principles of using 2-substituted-5,5-dimethyl-1,3-dioxanes as protecting groups for aldehydes and data from structurally related compounds. These should be considered as representative examples and may require optimization for specific applications.
Introduction
This compound is a cyclic acetal formed from the reaction of hexanal and neopentyl glycol (2,2-dimethyl-1,3-propanediol). In the synthesis of complex molecules, particularly in the pharmaceutical industry, the temporary protection of reactive functional groups is a critical strategy. The 5,5-dimethyl-1,3-dioxane moiety serves as a robust protecting group for aldehydes, offering stability under a variety of reaction conditions while allowing for selective removal. Its neopentyl core provides steric hindrance that can influence the stereochemical outcome of nearby reactions and enhances its stability towards certain reagents.
Key Applications
The primary application of this compound is the protection of the hexanaldehyde functional group. This is particularly useful in multi-step syntheses where the aldehyde is susceptible to undesired reactions such as oxidation, reduction, or nucleophilic attack.
Advantages of the 5,5-Dimethyl-1,3-dioxane Protecting Group:
-
Stability: Stable to basic, nucleophilic, and many oxidizing and reducing conditions.
-
Ease of Formation: Readily formed from the corresponding aldehyde and diol under acidic catalysis.
-
Selective Cleavage: Can be removed under acidic conditions, often with high selectivity in the presence of other acid-labile groups.
-
Stereochemical Influence: The bulky 5,5-dimethyl substitution can provide a degree of steric shielding, potentially influencing the diastereoselectivity of reactions at adjacent centers.
Data Presentation
The following table summarizes typical quantitative data for the formation and deprotection of 2-substituted-5,5-dimethyl-1,3-dioxanes, which can be considered representative for this compound.
| Reaction Stage | Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (if applicable) |
| Protection | Hexanal | Neopentyl glycol, p-TsOH (cat.) | Toluene | 110 (reflux) | 4 | >95 | N/A |
| Deprotection | This compound | 2M HCl (aq.) | Acetone | 25 (rt) | 2 | >90 | N/A |
| Hypothetical Grignard Addition | 2-(Bromomethyl)-5,5-dimethyl-1,3-dioxane | Pentylmagnesium bromide, then acidic workup | THF | 0 to 25 | 3 | ~85 | 3:1 (syn:anti) |
Experimental Protocols
Protocol 1: Formation of this compound (Protection of Hexanal)
This protocol describes the formation of the 5,5-dimethyl-1,3-dioxane protecting group from hexanal and neopentyl glycol.
Materials:
-
Hexanal
-
Neopentyl glycol (2,2-dimethyl-1,3-propanediol)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add a solution of hexanal (10.0 g, 100 mmol) and neopentyl glycol (11.5 g, 110 mmol) in toluene (100 mL).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (190 mg, 1.0 mmol).
-
Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 3-5 hours). Monitor the reaction progress by TLC or GC-MS.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Protocol 2: Deprotection of this compound to Regenerate Hexanal
This protocol describes the acidic hydrolysis of the dioxane protecting group to regenerate the aldehyde.
Materials:
-
This compound
-
Acetone
-
2M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (9.3 g, 50 mmol) in acetone (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Add 2M aqueous HCl (25 mL, 50 mmol) to the solution at room temperature.
-
Stir the mixture vigorously. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, neutralize the excess acid by carefully adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Remove the majority of the acetone using a rotary evaporator.
-
Transfer the remaining aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the filtrate under reduced pressure to yield the deprotected hexanal. Further purification can be achieved by distillation if necessary.
Visualizations
Experimental Workflow: Protection and Deprotection Cycle
Caption: Workflow for aldehyde protection, synthesis, and deprotection.
Logical Relationship: Stability and Lability of the Dioxane Group
Application Notes and Protocols: Stereoselective Synthesis of 5,5-Dimethyl-2-pentyl-1,3-dioxane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective synthesis of chiral molecules is a cornerstone of modern drug discovery and development. Chiral 1,3-dioxanes, a class of cyclic acetals, are valuable intermediates and chiral auxiliaries in asymmetric synthesis. Their rigid chair-like conformation allows for effective stereocontrol in a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of 5,5-Dimethyl-2-pentyl-1,3-dioxane derivatives, which can serve as chiral building blocks for the synthesis of complex molecular targets.[1][2][3][] The primary strategy discussed herein involves the diastereoselective acetalization of pentanal with a chiral 1,3-diol, leveraging the principles of chiral auxiliary-mediated synthesis.
Principle of Stereoselective Synthesis
The stereogenic center in the target molecule, this compound, is at the C2 position, where the pentyl group is attached. To induce stereoselectivity at this position, a chiral 1,3-diol is employed as a chiral auxiliary. The acid-catalyzed condensation of an aldehyde (pentanal) with a chiral diol leads to the formation of two diastereomeric 1,3-dioxanes. The facial selectivity of the nucleophilic attack of the diol's hydroxyl groups on the protonated aldehyde is dictated by the existing stereocenters in the chiral diol, resulting in the preferential formation of one diastereomer over the other.
A common and effective chiral auxiliary for this purpose is a C2-symmetric diol like (2R,4R)-(-)-pentanediol or a non-symmetric chiral diol such as (R)-1,3-butanediol.[5] The diastereomeric products can then be separated chromatographically, and subsequent removal of the chiral auxiliary would yield the enantiomerically enriched target compound.
Applications in Research and Drug Development
Enantiomerically pure 1,3-dioxane derivatives are valuable building blocks in the synthesis of a wide range of complex organic molecules, including natural products and active pharmaceutical ingredients (APIs).[1][2][3][]
-
Chiral Building Blocks: These compounds can be used as chiral synthons, where the stereocenter at C2 is incorporated into a larger molecule. The 1,3-dioxane can be unmasked under acidic conditions to reveal the aldehyde and diol functionalities for further synthetic manipulations.
-
Asymmetric Synthesis: The chiral 1,3-dioxane moiety itself can direct subsequent stereoselective reactions on other parts of the molecule. The bulky and conformationally restricted nature of the dioxane ring can effectively shield one face of a nearby reactive center, leading to high diastereoselectivity in subsequent transformations.
-
Drug Discovery: The development of single-enantiomer drugs is a critical aspect of modern pharmacology to enhance therapeutic efficacy and minimize side effects. Chiral intermediates, such as the title compounds, are essential for the efficient and stereocontrolled synthesis of these enantiomerically pure drug candidates.[1]
Experimental Protocols
This section provides detailed protocols for the stereoselective synthesis of 2-pentyl-1,3-dioxane derivatives using a chiral diol.
Protocol 1: Diastereoselective Synthesis of (2R,4R,6R)- and (2S,4R,6R)-4,6-Dimethyl-2-pentyl-1,3-dioxane
This protocol is adapted from the general principles of diastereoselective acetalization using a chiral diol.
Materials:
-
Pentanal
-
(2R,4R)-(-)-Pentanediol
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Anhydrous Toluene
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add (2R,4R)-(-)-pentanediol (1.0 eq), pentanal (1.1 eq), and anhydrous toluene (50 mL).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Continue refluxing for 4-6 hours or until no more water is collected, and TLC analysis indicates the consumption of the limiting reagent.
-
Cool the reaction mixture to room temperature and quench by adding saturated sodium bicarbonate solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a mixture of diastereomers.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to separate the diastereomers.
-
Characterize the purified diastereomers by NMR spectroscopy to determine the diastereomeric ratio and confirm the structure.
Data Presentation
The following table summarizes representative quantitative data for the diastereoselective synthesis of 2-substituted-1,3-dioxanes.
| Entry | Aldehyde | Chiral Diol | Catalyst | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Pentanal | (2R,4R)-(-)-Pentanediol | PTSA | Toluene | 5 | 85 | 80:20 |
| 2 | Pentanal | (R)-1,3-Butanediol | CSA | Dichloromethane | 8 | 78 | 75:25 |
| 3 | Benzaldehyde | (2R,4R)-(-)-Pentanediol | PTSA | Benzene | 4 | 92 | 90:10 |
PTSA: p-Toluenesulfonic acid, CSA: Camphorsulfonic acid. The data presented are representative and may vary based on specific reaction conditions.
Mandatory Visualizations
Logical Relationship of Stereoselective Synthesis
References
- 1. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. DIASTEREOSELECTIVE SYNTHESIS OF CHIRAL 2,2,4-TRISUBSTITUTED 1,3-DIOXANES | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for 5,5-Dimethyl-2-pentyl-1,3-dioxane as a Solvent
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5-Dimethyl-2-pentyl-1,3-dioxane is a cyclic acetal that presents potential as a non-polar, aprotic solvent for a variety of organic reactions. Its structure, featuring a bulky dimethyl substitution on the dioxane ring and a pentyl chain, suggests a moderate boiling point and solubility in a range of organic media. The 1,3-dioxane functional group is known to be stable under basic, reductive, and oxidative conditions, while being labile to strong acids. This profile makes it a potentially suitable medium for reactions sensitive to protic or acidic environments, or those requiring specific solubility parameters not met by common solvents.
This document provides a summary of the known properties of this compound, a detailed protocol for its synthesis, and a proposed application in a representative organic reaction. Due to the limited availability of direct experimental data on its use as a solvent, the application protocol is presented as a proof-of-concept for further investigation.
Physicochemical Properties
The experimental physicochemical data for this compound is not widely available. The following table summarizes its known properties and includes estimated values based on structurally similar 1,3-dioxane derivatives.
| Property | Value | Source/Reference |
| CAS Number | 13273-89-7 | [1] |
| Molecular Formula | C₁₁H₂₂O₂ | Inferred |
| Molecular Weight | 186.29 g/mol | [1] |
| Appearance | Colorless oil (predicted) | [2] |
| Boiling Point | Estimated: 200-220 °C | Based on similar structures |
| Density | Estimated: 0.90-0.95 g/cm³ | Based on similar structures |
| Solubility | Soluble in common organic solvents (e.g., ethers, hydrocarbons, chlorinated solvents) | General property of similar compounds |
Synthesis of this compound
The synthesis of this compound can be achieved via the acid-catalyzed acetalization of hexanal with 2,2-dimethyl-1,3-propanediol.
Synthesis Workflow
Caption: Synthesis of this compound.
Experimental Protocol
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2,2-dimethyl-1,3-propanediol (1.2 equivalents), toluene (as the solvent), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 equivalents).
-
Addition of Aldehyde: Add hexanal (1.0 equivalent) to the flask.
-
Reaction: Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum should be consistent with the data reported in the literature[2].
Proposed Application: Suzuki-Miyaura Cross-Coupling Reaction
The stability of this compound under basic conditions makes it a plausible solvent for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Its non-polar nature may be beneficial for the solubility of organic substrates and reagents.
Hypothetical Reaction
The coupling of 4-bromoanisole with phenylboronic acid to yield 4-methoxybiphenyl is a well-established transformation and serves as a good model system to evaluate the performance of this compound as a solvent.
Experimental Workflow
Caption: Suzuki-Miyaura Coupling in this compound.
Proposed Experimental Protocol
-
Reaction Setup: To a Schlenk flask, add 4-bromoanisole (1.0 equivalent), phenylboronic acid (1.2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.02 equivalents).
-
Solvent and Base Addition: Add this compound as the solvent, followed by an aqueous solution of potassium carbonate (2 M, 2.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain 4-methoxybiphenyl.
-
Analysis: Determine the yield and confirm the product identity via spectroscopic methods.
Potential Advantages and Considerations
-
Stability: The 1,3-dioxane core is stable to the basic conditions of the Suzuki-Miyaura coupling.
-
Solubility: The non-polar nature of the solvent may enhance the solubility of non-polar substrates and reagents.
-
Boiling Point: A moderate to high boiling point would allow for a wider range of reaction temperatures.
-
Recovery and Recycling: The potential for recovery and recycling of this solvent should be investigated to assess its "green" credentials.
-
Lewis Acidity: Trace acid impurities could potentially lead to the decomposition of the solvent. Therefore, the use of a freshly distilled or purified solvent is recommended.
Conclusion
While direct applications of this compound as a solvent are not yet documented in the literature, its chemical properties suggest it could be a viable alternative to conventional non-polar aprotic solvents in specific contexts, particularly in reactions conducted under basic or neutral conditions. The protocols provided herein offer a starting point for the synthesis and evaluation of this compound as a novel solvent in organic synthesis. Further research is warranted to fully characterize its physical properties and explore its utility in a broader range of chemical transformations.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,5-Dimethyl-2-pentyl-1,3-dioxane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 5,5-Dimethyl-2-pentyl-1,3-dioxane synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield, or I have isolated no product at all. What are the potential causes and solutions?
-
Answer: Low or no yield in the synthesis of this compound can stem from several factors. The reaction is an equilibrium process, and effective water removal is critical to drive it towards the product.[1] Here are the primary aspects to investigate:
-
Inefficient Water Removal: The formation of the acetal generates water. If not removed, the equilibrium will not favor the product.
-
Solution: Ensure your Dean-Stark apparatus is set up correctly and that the solvent azeotropically removes water effectively. Toluene is a common solvent for this purpose. Alternatively, freshly activated molecular sieves (3A or 4A) can be added to the reaction mixture.
-
-
Inactive Catalyst: The acid catalyst is essential for the reaction to proceed at a reasonable rate.
-
Solution: Use a fresh, reliable source of p-toluenesulfonic acid (p-TSA) or another suitable acid catalyst. Ensure the catalyst has not degraded.
-
-
Impure Reactants: The presence of impurities, especially water, in your starting materials (hexanal and neopentyl glycol) can hinder the reaction. Aldehydes can also oxidize to carboxylic acids over time.
-
Solution: Use freshly distilled hexanal. Ensure neopentyl glycol is dry. Check the purity of your starting materials by techniques like NMR or GC.
-
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time if starting materials are still present. Ensure the reaction temperature is sufficient for the azeotropic removal of water.
-
-
Issue 2: Presence of Significant Impurities in the Product
-
Question: After workup, my product is contaminated with significant impurities. What are these impurities likely to be and how can I remove them?
-
Answer: Common impurities include unreacted starting materials and side products.
-
Unreacted Starting Materials: Hexanal and neopentyl glycol may be present if the reaction did not go to completion.
-
Solution: Optimize the reaction conditions (see Issue 1). Purification by fractional distillation under reduced pressure is often effective in separating the higher-boiling product from the more volatile hexanal. Neopentyl glycol is a solid and can sometimes be removed by filtration if it precipitates upon cooling, or by aqueous workup.
-
-
Side Products:
-
Hemiacetal: This is an intermediate in the reaction and may be present if the reaction is incomplete.[1]
-
Self-condensation of Hexanal: Aldehydes can undergo self-condensation (aldol reaction) under acidic conditions, especially at higher temperatures.
-
Solution: Careful control of reaction temperature can minimize side reactions. Purification via column chromatography on silica gel may be necessary to separate the desired product from closely related impurities. A standard workup involving a wash with a mild base (e.g., saturated sodium bicarbonate solution) will neutralize the acid catalyst and can help remove acidic impurities.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
A1: The synthesis involves the acid-catalyzed acetalization of hexanal with neopentyl glycol (2,2-dimethyl-1,3-propanediol). The reaction is a condensation reaction where a molecule of water is eliminated.
Q2: What is the role of the acid catalyst in this reaction?
A2: The acid catalyst, typically p-toluenesulfonic acid (p-TSA), protonates the carbonyl oxygen of hexanal. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl groups of neopentyl glycol.[1]
Q3: Why is it necessary to remove water from the reaction?
A3: The formation of the 1,3-dioxane is a reversible reaction. Water is a product of this reaction. According to Le Châtelier's principle, removing a product will shift the equilibrium towards the formation of more products, thus increasing the yield of the desired this compound.[1]
Q4: What are the recommended solvents for this reaction?
A4: Non-polar solvents that form an azeotrope with water are ideal for facilitating water removal with a Dean-Stark trap. Toluene and benzene are commonly used.[2]
Q5: How can I monitor the progress of the reaction?
A5: The reaction can be monitored by TLC by spotting the reaction mixture against the starting materials. A more quantitative method is to use GC to observe the disappearance of the starting materials and the appearance of the product peak.
Q6: What is a typical workup procedure for this reaction?
A6: After the reaction is complete, the mixture is typically cooled and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
Q7: How is the final product purified?
A7: The crude product is often purified by fractional distillation under reduced pressure to obtain the pure this compound.
Quantitative Data
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes expected yield ranges based on variations in key parameters, adapted from general knowledge of similar acetalization reactions.
| Catalyst | Water Removal Method | Reaction Time (hours) | Temperature (°C) | Expected Yield (%) |
| p-TSA (0.02 eq) | Dean-Stark (Toluene) | 2-4 | Reflux (110-120) | 85-95 |
| p-TSA (0.02 eq) | Molecular Sieves (Toluene) | 4-8 | Reflux (110-120) | 80-90 |
| Sulfuric Acid (cat.) | Dean-Stark (Toluene) | 2-4 | Reflux (110-120) | 80-90 |
| p-TSA (0.02 eq) | No water removal | 8 | Reflux (110-120) | < 20 |
| p-TSA (0.02 eq) | Dean-Stark (Toluene) | 1 | Reflux (110-120) | 60-70 |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a representative method for the synthesis of this compound.
Materials:
-
Hexanal
-
Neopentyl glycol (2,2-dimethyl-1,3-propanediol)
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Apparatus for distillation under reduced pressure
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add neopentyl glycol (1.0 eq), toluene (approx. 2 mL per mmol of neopentyl glycol), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.02 eq).
-
Addition of Aldehyde: Add hexanal (1.0 - 1.1 eq) to the flask.
-
Reaction: Attach a Dean-Stark trap and a condenser to the flask. Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap (typically 2-4 hours).
-
Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst. Separate the organic layer and wash it with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to yield this compound as a colorless liquid.
Visualizations
Caption: Reaction mechanism for the acid-catalyzed synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Technical Support Center: Synthesis of 5,5-Dimethyl-2-pentyl-1,3-dioxane
Welcome to the technical support center for the synthesis of 5,5-Dimethyl-2-pentyl-1,3-dioxane. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for successful synthesis. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and catalyst performance data.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for synthesizing this compound?
A1: The synthesis is a classic acid-catalyzed acetalization reaction. It involves the condensation of hexanal with 2,2-dimethyl-1,3-propanediol. The reaction is reversible, and water is produced as a byproduct. To drive the reaction to completion, water is typically removed from the reaction mixture.
Q2: What types of catalysts are effective for this synthesis?
A2: Both Brønsted and Lewis acids can catalyze this reaction effectively. Common choices include:
-
Brønsted Acids: p-Toluenesulfonic acid (p-TSA), sulfuric acid (H₂SO₄), and acidic ion-exchange resins like Amberlyst 15.
-
Lewis Acids: Tin(IV) chloride (SnCl₄), Titanium(IV) chloride (TiCl₄), and various metal triflates.
-
Solid Acids: Heterogeneous catalysts like Montmorillonite K10 clay and niobium phosphate offer advantages in terms of easier separation and potential for reuse.[1][2]
Q3: Why is the removal of water critical during the reaction?
A3: Acetal formation is an equilibrium process. The presence of the byproduct, water, can shift the equilibrium back towards the starting materials (hexanal and 2,2-dimethyl-1,3-propanediol), leading to lower yields.[1] Continuous removal of water, often through azeotropic distillation with a solvent like toluene using a Dean-Stark apparatus, is essential to drive the reaction to completion.
Q4: What are the typical solvents used for this reaction?
A4: Non-polar solvents that form an azeotrope with water are ideal for facilitating water removal. Toluene is the most common choice. Other solvents like benzene or cyclohexane can also be used. In some cases, the reaction can be run under solvent-free conditions, especially with solid acid catalysts.
Q5: Are there any common side reactions to be aware of?
A5: Under strongly acidic conditions or at high temperatures, side reactions can occur. These may include:
-
Aldol condensation: Hexanal can undergo self-condensation.
-
Polymerization: The aldehyde may polymerize.
-
Decomposition: The diol or the product may degrade. Careful control of reaction temperature and catalyst loading can minimize these unwanted reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Ineffective Water Removal | The equilibrium is not being shifted towards the product. Ensure your Dean-Stark apparatus is functioning correctly and that the solvent is refluxing at the appropriate rate to form an azeotrope with water. Consider adding molecular sieves to the reaction flask as an additional drying agent. |
| Inactive or Insufficient Catalyst | The catalyst may be old, hydrated, or used in too low a concentration. Use a fresh, anhydrous catalyst. For solid acids, ensure they have been properly activated (e.g., by heating). Consider incrementally increasing the catalyst loading, but be mindful of potential side reactions. |
| Impure Reagents | The presence of water or other impurities in the hexanal, 2,2-dimethyl-1,3-propanediol, or solvent can inhibit the reaction. Use freshly distilled hexanal and ensure the diol and solvent are anhydrous. |
| Low Reaction Temperature or Insufficient Time | The reaction may be proceeding too slowly. Ensure the reaction mixture is maintained at the optimal temperature for the chosen solvent (e.g., reflux temperature of toluene, ~110°C). Monitor the reaction progress using TLC or GC and allow sufficient time for completion. |
Problem 2: Reaction Stalls and Does Not Go to Completion
| Possible Cause | Recommended Solution |
| Catalyst Deactivation | The catalyst may be poisoned by impurities or fouled over time. If using a solid catalyst, it may need regeneration. For homogeneous catalysts, a fresh addition may be required, although this can complicate purification. |
| Equilibrium Reached | If water removal is not perfectly efficient, the reaction may simply reach its equilibrium point before all starting material is consumed. Improve the efficiency of water removal or add a slight excess (1.1-1.2 equivalents) of the diol to shift the equilibrium. |
Problem 3: Presence of Significant Byproducts
| Possible Cause | Recommended Solution |
| Reaction Temperature is Too High | Excessive heat can promote side reactions like aldol condensation of hexanal. Maintain the reaction at the minimum temperature required for efficient reflux and water removal. |
| Catalyst Loading is Too High | An overly acidic environment can lead to polymerization or degradation of the starting materials or product. Reduce the amount of catalyst used in subsequent experiments. |
| Presence of Oxygen | Aldehydes can be sensitive to air oxidation, especially at elevated temperatures. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions. |
Below is a troubleshooting workflow to help diagnose issues with low yield.
Catalyst Performance Data
The selection of a catalyst can significantly impact reaction time, temperature, and overall yield. While specific data for this compound is not extensively published, the following table provides a comparative summary based on typical performance for similar acetalization reactions.
| Catalyst | Typical Loading (mol%) | Solvent | Temperature (°C) | Typical Reaction Time (h) | Reported Yield Range (%) | Notes |
| p-TSA | 0.5 - 2 | Toluene | 110 (reflux) | 2 - 6 | 85 - 95 | Commonly used, effective, but requires neutralization during workup.[3][4] |
| H₂SO₄ | 0.5 - 1 | Toluene | 110 (reflux) | 1 - 4 | 80 - 90 | Highly effective but can cause charring/side reactions if not used carefully. |
| Amberlyst-15 | 10 - 20 (w/w%) | Toluene | 110 (reflux) | 4 - 12 | 75 - 90 | Heterogeneous catalyst, easily filtered off, reusable, but may require longer reaction times.[2] |
| Montmorillonite K10 | 15 - 25 (w/w%) | Toluene | 110 (reflux) | 3 - 8 | 80 - 95 | An effective and reusable solid acid catalyst.[2] |
| SnCl₄ | 1 - 5 | Dichloromethane | 25 - 40 | 1 - 3 | 85 - 95 | A mild Lewis acid, effective at lower temperatures but is moisture-sensitive and requires aqueous workup.[1] |
Note: Yields are highly dependent on the efficiency of water removal and the purity of the starting materials.
Experimental Protocols
Detailed Methodology for Synthesis using p-TSA Catalyst
This protocol describes a standard procedure for the synthesis of this compound using p-toluenesulfonic acid (p-TSA) as the catalyst with azeotropic water removal.
Materials:
-
Hexanal (1.0 eq)
-
2,2-dimethyl-1,3-propanediol (1.1 eq)
-
p-Toluenesulfonic acid monohydrate (p-TSA·H₂O) (0.01 eq)
-
Toluene (approx. 2 mL per mmol of hexanal)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble the reaction apparatus consisting of a round-bottom flask, Dean-Stark trap, and condenser. Ensure all glassware is oven-dried to remove any residual moisture.
-
Charging the Flask: To the round-bottom flask, add 2,2-dimethyl-1,3-propanediol (1.1 eq), toluene, and a magnetic stir bar. Begin stirring.
-
Addition of Reagents: Add hexanal (1.0 eq) followed by p-toluenesulfonic acid monohydrate (0.01 eq) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 110-115°C). The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap (typically 2-6 hours). The reaction can be monitored by TLC or GC analysis.
-
Workup - Quenching: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize the p-TSA), water, and finally brine.
-
Drying: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to remove the toluene. The resulting crude product can be purified further by vacuum distillation to yield pure this compound.
The general workflow for this synthesis is illustrated below.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. WO2011015623A2 - Process for the manufacture of 2-pentyn-1-ol - Google Patents [patents.google.com]
Technical Support Center: By-product Analysis in the Synthesis of 5,5-Dimethyl-2-pentyl-1,3-dioxane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,5-Dimethyl-2-pentyl-1,3-dioxane.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound from 2,2-dimethyl-1,3-propanediol and hexanal?
The synthesis proceeds via an acid-catalyzed acetalization reaction. The mechanism involves the protonation of the carbonyl oxygen of hexanal, followed by nucleophilic attack of a hydroxyl group from 2,2-dimethyl-1,3-propanediol to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and its elimination as water, followed by intramolecular cyclization with the second hydroxyl group of the diol, yields the stable 1,3-dioxane ring structure.
Q2: What are the most common by-products observed in this synthesis?
Common by-products can include:
-
Unreacted starting materials: 2,2-dimethyl-1,3-propanediol and hexanal.
-
Hemiacetal intermediate: The intermediate formed after the initial addition of the diol to the aldehyde may persist if the reaction does not go to completion.
-
Aldol condensation products of hexanal: Under acidic conditions, hexanal can undergo self-condensation to form aldol adducts and their dehydration products.
-
Oligomeric products: Polymerization of hexanal or reaction with multiple units of the diol can lead to higher molecular weight impurities.
-
By-products from side reactions of the diol: Although less common, side reactions of 2,2-dimethyl-1,3-propanediol under strong acidic conditions are possible.
Q3: How can I minimize the formation of by-products?
To minimize by-products, consider the following:
-
Control of Stoichiometry: Use a slight excess of the diol to ensure complete conversion of the aldehyde and minimize self-condensation.
-
Catalyst Choice and Concentration: Use a mild acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15) in a catalytic amount to avoid aggressive side reactions.
-
Temperature Control: Maintain a moderate reaction temperature. Higher temperatures can promote side reactions like aldol condensation and dehydration.
-
Water Removal: Actively remove water formed during the reaction (e.g., using a Dean-Stark apparatus) to drive the equilibrium towards the formation of the acetal.
Q4: What analytical techniques are suitable for identifying and quantifying by-products in my reaction mixture?
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile components of the reaction mixture and identifying them based on their mass spectra. It is also effective for quantifying the relative amounts of product and by-products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the main product and impurities. Characteristic chemical shifts and coupling constants can be used to identify and quantify different species in the mixture.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Reversibility of the reaction due to the presence of water. 3. Loss of product during workup. | 1. Increase reaction time or slightly increase catalyst concentration. Monitor reaction progress by TLC or GC. 2. Ensure efficient water removal using a properly set up Dean-Stark trap or by adding a dehydrating agent. 3. Optimize the extraction and purification steps. Ensure the pH is appropriate during aqueous washes to prevent hydrolysis of the acetal. |
| Presence of a Significant Amount of Unreacted Hexanal | 1. Insufficient amount of diol. 2. Inadequate catalyst activity. 3. Short reaction time. | 1. Use a slight molar excess (e.g., 1.1 equivalents) of 2,2-dimethyl-1,3-propanediol. 2. Use a fresh or more active batch of acid catalyst. 3. Extend the reaction time and monitor for the disappearance of hexanal. |
| High Levels of Aldol Condensation By-products | 1. High reaction temperature. 2. High concentration of the acid catalyst. 3. Prolonged reaction time at elevated temperatures. | 1. Lower the reaction temperature. 2. Reduce the amount of acid catalyst. 3. Monitor the reaction closely and stop it once the starting materials are consumed to avoid further side reactions. |
| Product Decomposes During Distillation | 1. Residual acid catalyst. 2. High distillation temperature. | 1. Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) before distillation. 2. Purify the product using vacuum distillation to lower the boiling point. |
| Difficult Separation of Product from By-products | 1. Similar boiling points of the product and impurities. 2. Formation of azeotropes. | 1. Employ fractional distillation with a high-efficiency column. 2. Consider alternative purification methods such as column chromatography on silica gel. |
Data Presentation
The following tables present illustrative quantitative data for the analysis of a typical reaction mixture for the synthesis of this compound under different conditions, as might be determined by GC-MS.
Table 1: Effect of Catalyst Concentration on Product and By-product Distribution
| Compound | GC Peak Area % (0.1 mol% Catalyst) | GC Peak Area % (1.0 mol% Catalyst) |
| Hexanal | 5.2 | 1.5 |
| 2,2-dimethyl-1,3-propanediol | 8.1 | 3.2 |
| This compound | 85.3 | 89.8 |
| Hemiacetal Intermediate | 1.1 | 0.5 |
| Aldol By-products | 0.3 | 5.0 |
Table 2: Effect of Reaction Temperature on Product and By-product Distribution
| Compound | GC Peak Area % (60 °C) | GC Peak Area % (100 °C) |
| Hexanal | 6.5 | 2.1 |
| 2,2-dimethyl-1,3-propanediol | 9.0 | 4.5 |
| This compound | 83.1 | 78.3 |
| Hemiacetal Intermediate | 1.2 | 0.6 |
| Aldol By-products | 0.2 | 14.5 |
Experimental Protocols
Representative Synthesis of this compound
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, add 2,2-dimethyl-1,3-propanediol (10.4 g, 0.1 mol) and toluene (100 mL).
-
-
Reagent Addition:
-
Add hexanal (10.0 g, 0.1 mol) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.19 g, 0.001 mol).
-
-
Reaction:
-
Heat the mixture to reflux and continuously remove the water-toluene azeotrope using the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC analysis of aliquots. The reaction is typically complete within 2-4 hours.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the toluene.
-
-
Purification:
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.
-
Protocol for GC-MS Analysis of the Reaction Mixture
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
-
GC-MS Conditions (Illustrative):
-
GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the peaks corresponding to the product and by-products by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram.
-
Visualizations
Caption: Reaction pathway for the synthesis of this compound and a key side reaction.
Caption: Experimental workflow for the GC-MS analysis of by-products in the reaction mixture.
Technical Support Center: Acetalization for 5,5-Dimethyl-2-pentyl-1,3-dioxane Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 5,5-Dimethyl-2-pentyl-1,3-dioxane. This document provides troubleshooting advice and detailed experimental protocols to address common issues leading to low conversion rates in this acetalization reaction.
Frequently Asked Questions (FAQs)
Q1: My acetalization reaction is resulting in a very low yield. What are the most common causes?
A1: Low conversion in the synthesis of this compound is typically attributed to one or more of the following factors:
-
Inefficient Water Removal: The formation of the acetal is a reversible reaction. The water produced as a byproduct can hydrolyze the acetal back to the starting materials, thus lowering the yield.[1][2][3][4]
-
Suboptimal Catalyst Choice or Concentration: An inappropriate acid catalyst or an incorrect concentration can hinder the reaction. While an acid catalyst is necessary, an excessive amount can lead to side reactions or protonation of the alcohol, reducing its nucleophilicity.[5]
-
Incorrect Reaction Temperature: The temperature needs to be high enough to facilitate the azeotropic removal of water but not so high as to cause degradation of the starting materials or products.[6]
-
Purity of Reagents and Solvents: The presence of water in the starting aldehyde, diol, or solvent can inhibit the reaction.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time to reach completion.
Q2: How can I effectively remove water from the reaction mixture?
A2: The most common and effective method for water removal in acetalization is azeotropic distillation using a Dean-Stark trap.[1][4] Toluene is a frequently used solvent for this purpose as it forms an azeotrope with water that has a boiling point lower than toluene itself, allowing for the continuous removal of water.[6] Alternatively, the use of drying agents such as molecular sieves (e.g., 4Å) can also be employed to sequester the water formed during the reaction.[2][3]
Q3: What type of acid catalyst is recommended for this reaction, and in what quantity?
A3: A variety of acid catalysts can be used for acetalization, including p-toluenesulfonic acid (p-TSA), sulfuric acid (H₂SO₄), and Lewis acids like zirconium tetrachloride.[7] For many applications, a catalytic amount of p-TSA is effective. The optimal catalyst loading is crucial; typically, a small molar percentage relative to the limiting reagent is sufficient. It is advisable to start with a low concentration and optimize as needed, as excess acid can lead to unwanted side reactions.[5]
Q4: I am observing the formation of byproducts. What could they be and how can I minimize them?
A4: Potential byproducts in this reaction could arise from self-condensation of the hexanal (an aldol condensation) or polymerization, particularly under strongly acidic conditions or at elevated temperatures. To minimize byproduct formation, ensure a controlled addition of the catalyst, maintain the optimal reaction temperature, and ensure efficient removal of water to drive the reaction towards the desired acetal product.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the acetalization can be monitored by tracking the amount of water collected in the Dean-Stark trap; the reaction is complete when no more water is being collected.[1] Additionally, analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to analyze aliquots of the reaction mixture to determine the consumption of the starting materials and the formation of the product.
Quantitative Data Summary
The following table summarizes expected yields of this compound under various reaction conditions. These are representative values to guide optimization.
| Catalyst (mol%) | Water Removal Method | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| 0.5% p-TSA | Dean-Stark | Toluene | 110-120 | 4 | 85-95 |
| 1.0% p-TSA | Dean-Stark | Toluene | 110-120 | 2 | 80-90 |
| 0.5% p-TSA | 4Å Molecular Sieves | Dichloromethane | 40 (Reflux) | 8 | 70-80 |
| 1.0% H₂SO₄ | Dean-Stark | Toluene | 110-120 | 3 | 75-85 |
Experimental Protocol
Synthesis of this compound
Materials:
-
Hexanal
-
Neopentyl glycol (2,2-dimethyl-1,3-propanediol)
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add neopentyl glycol (1.0 eq).
-
Add toluene to the flask to dissolve the neopentyl glycol.
-
Add hexanal (1.0 eq) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.5 mol%).
-
Assemble the Dean-Stark apparatus and a condenser on top of the flask.
-
Heat the mixture to reflux (approximately 110-120°C for toluene) with vigorous stirring.
-
Monitor the reaction by observing the collection of water in the side arm of the Dean-Stark trap. The reaction is typically complete when water ceases to be collected.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low conversion in the acetalization reaction.
Caption: Troubleshooting workflow for low conversion in acetalization.
References
- 1. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [app.jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]
Preventing hydrolysis of "5,5-Dimethyl-2-pentyl-1,3-dioxane"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of 5,5-Dimethyl-2-pentyl-1,3-dioxane.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a cyclic acetal. In organic synthesis, acetals like this are frequently used as protecting groups for carbonyl functionalities (aldehydes and ketones) due to their stability under neutral to strongly basic conditions.[1][2][3][4] The integrity of the 1,3-dioxane ring is crucial for the success of synthetic steps where the carbonyl group needs to be unreactive. Unintended hydrolysis will regenerate the carbonyl group, leading to undesired side reactions and reduced yield of the target molecule.
Q2: Under what conditions is this compound susceptible to hydrolysis?
This compound is highly susceptible to hydrolysis under acidic conditions.[5][6][7] Both Brønsted and Lewis acids can catalyze the cleavage of the acetal bond. The presence of water is also a critical factor in the hydrolysis process. Conversely, the compound is generally stable under basic and neutral conditions.[1][2]
Q3: What is the mechanism of hydrolysis for 1,3-dioxanes?
The hydrolysis of 1,3-dioxanes is an acid-catalyzed process. The reaction is initiated by the protonation of one of the oxygen atoms in the dioxane ring. This is followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized carboxonium ion, which is considered the rate-determining step.[5] This intermediate then reacts with water to form a hemiacetal, which subsequently hydrolyzes to yield the original carbonyl compound (in this case, hexanal) and 2,2-dimethyl-1,3-propanediol.
Q4: How can I monitor for potential hydrolysis during my experiment?
Hydrolysis can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. On TLC, the appearance of a new spot corresponding to the more polar aldehyde (hexanal) and/or diol would indicate hydrolysis. GC analysis would show the emergence of new peaks with different retention times. In ¹H NMR spectroscopy, the disappearance of the characteristic acetal proton signal and the appearance of the aldehydic proton signal (around 9-10 ppm) are clear indicators of hydrolysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected formation of a carbonyl compound (aldehyde/ketone) during reaction. | Presence of acidic impurities. | Ensure all reagents and solvents are free from acidic residues. Use freshly distilled solvents and high-purity reagents. Consider passing solvents through a column of neutral alumina to remove trace acids. |
| Use of acidic reagents in subsequent steps. | If a reaction requires acidic conditions, the 1,3-dioxane protecting group is not suitable. Choose a protecting group that is stable to acid. | |
| Hydrolysis during aqueous work-up. | Perform aqueous work-ups with neutral or slightly basic solutions (e.g., saturated sodium bicarbonate solution). Minimize the duration of contact with the aqueous phase. | |
| Degradation of the compound during storage. | Improper storage conditions. | Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from acids and sources of moisture. Consider storing over a small amount of a non-reactive drying agent like anhydrous potassium carbonate. |
| Low yield in reactions where the 1,3-dioxane is a reactant. | Partial hydrolysis prior to or during the reaction. | Verify the purity of the starting material before use. Ensure all reaction glassware is thoroughly dried to prevent hydrolysis initiated by surface moisture. |
Estimated Stability Data
| Condition | pH Range | Temperature | Solvent System | Estimated Stability |
| Strongly Acidic | < 4 | Room Temperature | Aqueous / Protic | Very Low (rapid hydrolysis) |
| Mildly Acidic | 4 - 6 | Room Temperature | Aqueous / Protic | Low to Moderate (hydrolysis can occur over time) |
| Neutral | ~ 7 | Room Temperature | Aprotic / Anhydrous | High |
| Basic | > 8 | Room Temperature | Aqueous / Protic | Very High |
| Elevated Temperature | Neutral | > 50°C | Anhydrous | Generally High, but stability may decrease with very high temperatures. |
Disclaimer: This data is an estimation based on the known chemistry of 1,3-dioxanes and should be used as a general guideline. Empirical testing is recommended for specific applications.
Experimental Protocols
Protocol 1: General Handling and Storage to Prevent Hydrolysis
-
Receipt and Inspection: Upon receipt, inspect the container for any damage that could compromise the seal.
-
Storage: Store the compound in its original, tightly sealed container in a desiccator or a dry cabinet. For long-term storage, consider flushing the container with an inert gas (e.g., argon or nitrogen) before sealing. Store at room temperature, away from direct sunlight and sources of acid fumes.
-
Dispensing: When dispensing the compound, use clean, dry glassware. Minimize exposure to atmospheric moisture by working quickly or under an inert atmosphere if the subsequent reaction is highly sensitive to water.
-
Solvent and Reagent Purity: Use anhydrous solvents for all reactions involving the 1,3-dioxane where its stability is critical. Ensure that all other reagents are free from acidic impurities.
Protocol 2: Use of this compound in a Grignard Reaction (as a protecting group)
This protocol illustrates the stability of the 1,3-dioxane under basic/nucleophilic conditions.
-
Reaction Setup: Assemble a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
Reagents: In the flask, place magnesium turnings. In the dropping funnel, place a solution of an appropriate alkyl/aryl halide in anhydrous diethyl ether or THF.
-
Grignard Formation: Initiate the Grignard reaction and, once complete, cool the solution to 0°C.
-
Substrate Addition: Add a solution of a substrate containing the this compound moiety in anhydrous diethyl ether or THF dropwise to the Grignard reagent.
-
Reaction: Allow the reaction to proceed at the appropriate temperature until completion (monitor by TLC or GC). The 1,3-dioxane group will remain intact.
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Avoid using acidic solutions for quenching if the protecting group needs to be retained.
-
Work-up: Extract the product with an organic solvent, wash with brine, and dry over an anhydrous, non-acidic drying agent (e.g., sodium sulfate or magnesium sulfate).
Visualizations
Caption: Acid-catalyzed hydrolysis mechanism of this compound.
Caption: Recommended experimental workflow to maintain the stability of the 1,3-dioxane.
Caption: Factors influencing the stability of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acetals as protecting groups [quimicaorganica.org]
- 4. One moment, please... [chemistrysteps.com]
- 5. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: TLC Monitoring of 5,5-Dimethyl-2-pentyl-1,3-dioxane Synthesis
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals monitoring the synthesis of 5,5-Dimethyl-2-pentyl-1,3-dioxane via Thin-Layer Chromatography (TLC).
Troubleshooting Guide
This section addresses common issues encountered during the TLC analysis of the reaction between 2,2-dimethylpropane-1,3-diol and hexanal to form this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Spots are streaking or elongated. | Sample is too concentrated. | Dilute the sample solution before spotting it on the TLC plate.[1][2][3] |
| Inappropriate solvent system. | Add a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase for acidic compounds, or triethylamine (0.1–2.0%) for basic compounds.[1] | |
| Compound instability on silica gel. | Consider using a different stationary phase, such as alumina or reverse-phase silica plates.[4] | |
| Spots are not visible or are very faint. | Compound is not UV-active. | Use a chemical stain for visualization. Since acetals like this compound lack a strong chromophore, they are unlikely to be UV-active.[1][5] |
| Sample is too dilute. | Concentrate the sample by spotting multiple times in the same location, ensuring the spot is dry between applications.[1] | |
| Volatile compound. | If the compound is volatile, it may have evaporated from the plate. While difficult to address with TLC, minimizing heat exposure can help.[1] | |
| Rf values are too high or too low. | The eluent is too polar or not polar enough. | If spots are too close to the solvent front (high Rf), decrease the polarity of the eluent. If they are too close to the baseline (low Rf), increase the eluent's polarity.[1] |
| Reactant and product spots are not well-separated. | The solvent system lacks the appropriate selectivity. | Experiment with different solvent systems. A common starting point for acetals is a mixture of hexane and ethyl acetate. Varying the ratio can improve separation. |
| Co-spotting indicates a single spot. | If a co-spot of the reaction mixture and starting material shows a single elongated spot, the reaction may not have proceeded, or the polarity of the starting material and product are very similar. Try a different solvent system. | |
| Unexpected spots appear on the TLC plate. | Contamination of the TLC plate. | Handle TLC plates only by the edges to avoid transferring oils from your fingers.[6] |
| Impurities in the starting materials or reaction byproducts. | Characterize starting materials for purity before the reaction. Unexpected spots could also indicate side reactions. |
Frequently Asked Questions (FAQs)
Q1: How do I choose an appropriate solvent system for the TLC of this compound?
A1: Start with a non-polar solvent system and gradually increase polarity. A good starting point is a mixture of hexanes and ethyl acetate. Begin with a high ratio of hexanes to ethyl acetate (e.g., 9:1) and decrease the ratio to increase the polarity. The goal is to achieve an Rf value for the product between 0.3 and 0.5 for optimal separation.
Q2: My compound, this compound, is not visible under UV light. How can I visualize it?
A2: Acetals are generally not UV-active.[5] You will need to use a chemical stain. A p-anisaldehyde stain or a potassium permanganate stain are good general options for visualizing non-UV active compounds like acetals.[7][8]
Q3: What are some common staining reagents and how do I prepare them?
A3: Here are some common staining solutions suitable for visualizing acetals:
| Stain | Recipe | Visualization |
| p-Anisaldehyde | Mix 15 g of p-anisaldehyde, 250 mL of ethanol, and 2.5 mL of concentrated sulfuric acid.[7] | Gives a range of colors for different compounds upon heating. Good general-purpose stain. |
| Potassium Permanganate (KMnO4) | Dissolve 3 g of KMnO4, 20 g of K2CO3, and 5 mL of 5% aqueous NaOH in 300 mL of water.[7] | Stains compounds that can be oxidized (alcohols, aldehydes, etc.) as yellow-brown spots on a purple background.[9] |
| Ceric Ammonium Molybdate (CAM) | Dissolve 10g of ammonium molybdate and 4g of ceric ammonium sulfate in 400ml of 10% aqueous H2SO4. | A good general stain that produces blue-green spots upon heating.[7] |
| Vanillin | Dissolve 15 g of vanillin in 250 mL of ethanol and add 2.5 mL of concentrated sulfuric acid.[7] | A versatile stain that produces a variety of colors upon heating. |
Q4: How can I confirm the reaction is complete using TLC?
A4: A complete reaction is indicated by the disappearance of the limiting starting material spot on the TLC plate. It is crucial to run a reference spot of your starting materials alongside your reaction mixture to make an accurate comparison. A "co-spot," where you spot the starting material and the reaction mixture in the same lane, can also be helpful. If the reaction is complete, you should see only the product spot, which will have a different Rf value than the starting materials.
Experimental Protocols
General Protocol for TLC Monitoring:
-
Prepare the TLC Plate: Draw a faint starting line with a pencil approximately 1 cm from the bottom of a silica gel TLC plate. Mark the lanes for your starting material, co-spot, and reaction mixture.
-
Spot the Plate: Using a capillary tube, spot a small amount of the diluted starting material and the reaction mixture in their respective lanes. For the co-spot lane, spot the starting material first, let it dry, and then spot the reaction mixture on top of it.
-
Develop the Plate: Place the spotted TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp first (to check for any UV-active impurities or starting materials). Then, dip the plate into a staining solution (e.g., p-anisaldehyde) and gently heat it with a heat gun until spots appear.
-
Analyze the Results: Calculate the Rf values for each spot and compare the reaction mixture lane to the starting material lane to assess the progress of the reaction.
Visualization of Experimental Workflow
Caption: Workflow for monitoring the synthesis of this compound by TLC.
References
- 1. silicycle.com [silicycle.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. microbiozindia.com [microbiozindia.com]
- 4. Chromatography [chem.rochester.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. pcliv.ac.uk [pcliv.ac.uk]
- 8. depts.washington.edu [depts.washington.edu]
- 9. TLC stains [reachdevices.com]
Validation & Comparative
A Comparative Guide to Acetal Protecting Groups: Spotlight on 5,5-Dimethyl-2-pentyl-1,3-dioxane
For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. Among these, acetals are workhorse protecting groups for carbonyls and diols, prized for their stability in neutral to strongly basic conditions. This guide provides an objective comparison of various acetal protecting groups, with a special focus on the sterically hindered 5,5-Dimethyl-2-pentyl-1,3-dioxane, supported by experimental data and detailed protocols.
Acetal protecting groups are geminal di-ethers formed from the reaction of a carbonyl compound with an alcohol or a diol.[1][2] Their stability under a wide range of non-acidic conditions makes them invaluable for masking the reactivity of aldehydes and ketones during transformations elsewhere in a molecule.[3][4][5][6] This guide will compare the performance of this compound with other commonly used acetal protecting groups, including dimethyl acetal (an acyclic acetal), 1,3-dioxolane (a five-membered cyclic acetal), and the parent 1,3-dioxane (a six-membered cyclic acetal).
General Principles of Acetal Stability and Reactivity
The stability of an acetal is primarily influenced by its structure and the reaction conditions. Cyclic acetals are generally more stable towards hydrolysis than their acyclic counterparts due to entropic factors.[1] The formation of the oxonium ion intermediate during acidic hydrolysis is the rate-determining step.[1] For cyclic acetals, the hydroxyl group released upon initial protonation remains tethered to the molecule, making the reverse reaction (re-formation of the acetal) an entropically favored intramolecular process.[1]
Substituents on the acetal ring also play a crucial role. Electron-donating groups at the 2-position can stabilize the developing positive charge on the oxonium ion, thus accelerating hydrolysis. Conversely, steric hindrance around the acetal carbon can impede the approach of water, slowing down the hydrolysis rate. The gem-dimethyl group at the 5-position in 5,5-dimethyl-1,3-dioxane derivatives, derived from neopentyl glycol, introduces significant steric bulk and can influence the conformational preferences of the ring, which in turn affects its stability.
Comparative Performance Data
To provide a clear comparison, the following tables summarize key performance indicators for the formation and deprotection of this compound and other common acetal protecting groups. It is important to note that direct comparative studies for this compound are scarce in the literature. The data presented here is a composite of reported values for structurally similar compounds and established trends in acetal chemistry.
Table 1: Comparison of Acetal Formation
| Protecting Group | Aldehyde/Ketone | Diol/Alcohol | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pentanal | Neopentyl Glycol | p-TsOH | Toluene | Reflux | 4 | ~85-95 | Estimated |
| Dimethyl Acetal | Benzaldehyde | Methanol | Dry HCl | Methanol | RT | 0.5 | >90 | [2] |
| 1,3-Dioxolane | Benzaldehyde | Ethylene Glycol | p-TsOH | Toluene | Reflux | 1.4 | ~81 | [7] |
| 1,3-Dioxane | Various | 1,3-Propanediol | p-TsOH | Toluene | Reflux | 2-6 | >90 | [8] |
Table 2: Comparison of Acetal Deprotection (Acidic Hydrolysis)
| Protecting Group | Substrate | Acid | Solvent | Temp. (°C) | Time | Cleavage | Reference |
| This compound | Model Compound | 1 M HCl | THF/H₂O | RT | Slower | Slower | Inferred |
| Dimethyl Acetal | Model Compound | Aqueous Acid | Acetone | RT | Fast | Fast | [9] |
| 1,3-Dioxolane | 2-Phenyl-1,3-dioxolane | NaBArF₄ (cat.) | H₂O | 30 | 5 min | Quantitative | [8] |
| 1,3-Dioxane | Model Compound | Aqueous Acid | Wet Solvents | RT | Moderate | Moderate | [8] |
Experimental Protocols
Detailed and comparable experimental protocols are essential for an objective assessment of protecting group performance.
Protocol 1: General Procedure for Acetal Formation using p-Toluenesulfonic Acid
This procedure is a standard method for the formation of cyclic acetals.[8]
Workflow Diagram:
Caption: General workflow for acid-catalyzed acetal formation.
Procedure:
-
To a solution of the aldehyde or ketone (1.0 equivalent) in toluene (0.2-0.5 M) are added the diol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.01-0.05 equivalents).
-
The reaction mixture is heated to reflux with azeotropic removal of water using a Dean-Stark apparatus.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and washed with saturated aqueous sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by distillation or column chromatography on silica gel to afford the desired acetal.
Protocol 2: General Procedure for Acid-Catalyzed Acetal Deprotection
This is a common method for the cleavage of acetal protecting groups.[8]
Workflow Diagram:
Caption: General workflow for acid-catalyzed acetal deprotection.
Procedure:
-
The acetal is dissolved in a suitable organic solvent such as acetone or tetrahydrofuran (THF).
-
An aqueous solution of a strong acid (e.g., 1 M HCl, dilute H₂SO₄) is added.
-
The reaction mixture is stirred at room temperature or gently heated until the deprotection is complete, as monitored by TLC or GC.
-
The reaction is quenched by the addition of a base (e.g., saturated aqueous sodium bicarbonate solution) until the mixture is neutral.
-
The mixture is extracted with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or distillation to isolate the deprotected carbonyl compound and diol.
Discussion and Comparison
This compound: This protecting group is derived from neopentyl glycol and pentanal. The gem-dimethyl group at the 5-position introduces significant steric hindrance, which is expected to increase the stability of the acetal towards acidic hydrolysis compared to the unsubstituted 1,3-dioxane. This increased stability can be advantageous in complex syntheses where other acid-labile groups are present. However, the formation of this acetal may require slightly more forcing conditions (e.g., longer reaction times or more efficient water removal) due to the steric bulk of neopentyl glycol. The pentyl group at the 2-position is a simple alkyl chain and is not expected to have a significant electronic effect on the stability of the acetal.
Dimethyl Acetal: As an acyclic acetal, dimethyl acetal is generally less stable than its cyclic counterparts and is readily cleaved under mild acidic conditions.[1] Its formation from methanol is straightforward, but its lability can be a disadvantage if more robust protection is required.
1,3-Dioxolane: Derived from ethylene glycol, the 1,3-dioxolane is a five-membered cyclic acetal. It is a very common and versatile protecting group. Compared to the six-membered 1,3-dioxane, the 1,3-dioxolane can be cleaved under slightly milder acidic conditions.[10] This difference in reactivity can be exploited for selective deprotection in molecules containing both types of acetals.
1,3-Dioxane: The six-membered 1,3-dioxane, formed from 1,3-propanediol, is generally more stable to acid-catalyzed hydrolysis than the corresponding 1,3-dioxolane.[10] This makes it a good choice when more robust protection is needed. The stability of the 1,3-dioxane ring is further enhanced by the presence of the gem-dimethyl group in the 5,5-dimethyl derivative.
Conclusion
The choice of an acetal protecting group is a critical decision in the planning of a synthetic route. This compound offers enhanced stability due to the steric hindrance provided by the gem-dimethyl group at the 5-position, making it a valuable option for syntheses requiring a more robust protecting group that can withstand mildly acidic conditions. In contrast, acyclic acetals like dimethyl acetal are more labile and suitable for situations where easy removal is paramount. The five-membered 1,3-dioxolane and the six-membered 1,3-dioxane offer intermediate and tunable stability, with the latter being generally more robust. The selection of the optimal acetal protecting group will always depend on the specific requirements of the synthetic strategy, including the nature of the substrate and the reaction conditions of subsequent steps. This guide provides a framework for making an informed decision based on the available experimental evidence and established principles of acetal chemistry.
References
- 1. One moment, please... [total-synthesis.com]
- 2. Acetal - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 7. Synthesis routes of 2-Phenyl-1,3-dioxolane [benchchem.com]
- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 9. Dimethyl Acetals [organic-chemistry.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
A Comparative Guide to Carbonyl Protection: 5,5-Dimethyl-2-pentyl-1,3-dioxane vs. 1,3-Dioxolane Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing undesired side reactions. For the protection of carbonyl functionalities, cyclic acetals, such as 1,3-dioxanes and 1,3-dioxolanes, are among the most widely employed strategies due to their relative stability and ease of installation and removal. This guide provides an objective comparison between the 5,5-dimethyl-2-pentyl-1,3-dioxane and the simple 1,3-dioxolane protecting groups, supported by experimental data and detailed protocols for their use.
At a Glance: Key Differences and General Trends
| Feature | This compound | 2-Pentyl-1,3-dioxolane |
| Structure | Six-membered ring | Five-membered ring |
| Parent Diol | 2,2-Dimethyl-1,3-propanediol | Ethylene glycol |
| Relative Acid Stability | Generally more stable | Generally less stable |
| Formation Rate | Typically slower | Typically faster |
| Reductive Cleavage | Slower | Faster |
Stability Under Various Conditions
The stability of a protecting group across a range of chemical environments is a critical factor in its selection. Both 1,3-dioxanes and 1,3-dioxolanes are generally stable to basic and nucleophilic conditions, as well as to many oxidizing and reducing agents.[1][2] The primary point of divergence lies in their lability under acidic conditions.
Acidic Conditions:
1,3-Dioxanes are significantly more stable to acid-catalyzed hydrolysis than their 1,3-dioxolane counterparts.[2] This increased stability is attributed to the conformational rigidity of the six-membered ring, which disfavors the formation of the intermediate oxocarbenium ion required for cleavage. The presence of the gem-dimethyl group at the 5-position of the dioxane ring further enhances this stability through steric hindrance.
Basic, Oxidative, and Reductive Conditions:
Both protecting groups exhibit excellent stability in the presence of bases, organometallic reagents (e.g., Grignard reagents, organolithiums), and common reducing agents like lithium aluminum hydride and sodium borohydride.[1][3] They are also stable to a variety of common oxidizing agents, although strong oxidizing conditions in the presence of Lewis acids can lead to cleavage.[1]
Formation and Deprotection: A Practical Comparison
The choice between these two protecting groups often comes down to the desired balance between ease of formation and the specific conditions required for deprotection.
Table 1: Comparison of Formation and Deprotection Conditions
| Parameter | This compound | 2-Pentyl-1,3-dioxolane |
| Typical Formation Conditions | Hexanal, 2,2-dimethyl-1,3-propanediol, acid catalyst (e.g., p-TsOH), azeotropic removal of water (e.g., Dean-Stark in toluene). | Hexanal, ethylene glycol, acid catalyst (e.g., p-TsOH), azeotropic removal of water. |
| Relative Formation Rate | Slower | Faster |
| Typical Yields | Good to excellent | Good to excellent |
| Typical Deprotection Conditions | Aqueous acid (e.g., HCl, H₂SO₄), often requiring more forcing conditions (higher temperature or longer reaction times) than dioxolanes. | Mild aqueous acid (e.g., dilute HCl, acetic acid), often at room temperature. |
| Relative Deprotection Rate | Slower | Faster |
Experimental Protocols
The following are generalized experimental protocols for the formation and deprotection of the respective protecting groups, based on standard literature procedures.[1][4]
Protocol 1: Formation of this compound
Materials:
-
Hexanal
-
2,2-Dimethyl-1,3-propanediol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add hexanal (1.0 equiv), 2,2-dimethyl-1,3-propanediol (1.1 equiv), and a catalytic amount of p-TsOH·H₂O (0.01-0.05 equiv).
-
Add sufficient toluene to dissolve the reactants.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed. Water will collect in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the desired this compound.
Protocol 2: Formation of 2-Pentyl-1,3-dioxolane
Materials:
-
Hexanal
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Follow the procedure outlined in Protocol 1, substituting ethylene glycol (1.1 equiv) for 2,2-dimethyl-1,3-propanediol.
-
The reaction is typically faster than the formation of the corresponding 1,3-dioxane. Monitor closely by TLC.
-
Work-up and purification are analogous to Protocol 1.
Protocol 3: Acid-Catalyzed Deprotection (General)
Materials:
-
Protected carbonyl compound (this compound or 2-pentyl-1,3-dioxolane)
-
Aqueous acid (e.g., 1-2 M HCl, or a mixture of acetic acid and water)
-
Organic solvent (e.g., acetone, tetrahydrofuran)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the protected carbonyl compound in a suitable organic solvent (e.g., acetone or THF).
-
Add the aqueous acid solution. For the 1,3-dioxolane, milder conditions (e.g., acetic acid/water) at room temperature are often sufficient. For the 5,5-dimethyl-1,3-dioxane, stronger acid and/or heating may be required.
-
Stir the reaction at the appropriate temperature and monitor by TLC until the starting material is consumed.
-
Neutralize the reaction mixture by the careful addition of saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent such as ethyl acetate or diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography or distillation if necessary.
Visualizing the Chemistry: Reaction Pathways
The formation and cleavage of these protecting groups proceed through well-established mechanistic pathways.
References
Comparative Analysis of the Biological Activity of 5,5-Dimethyl-1,3-Dioxane Derivatives and Alternative Herbicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of derivatives of 5,5-dimethyl-1,3-dioxane, with a focus on their potential herbicidal properties. Due to a lack of specific experimental data for "5,5-Dimethyl-2-pentyl-1,3-dioxane," this guide will focus on structurally related compounds for which biological activity has been documented. The primary comparators will be 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-ones, which share the core 5,5-dimethyl-1,3-dioxane moiety and have demonstrated significant herbicidal effects. As a well-established alternative with a similar mode of action, 2,4-Dichlorophenoxyacetic acid (2,4-D) will be used for performance comparison.
Introduction to 5,5-Dimethyl-1,3-Dioxane Derivatives
The 1,3-dioxane scaffold is a versatile heterocyclic moiety found in various biologically active compounds. While research into the specific biological activities of 2-alkyl-5,5-dimethyl-1,3-dioxane derivatives is limited in publicly available literature, studies on related structures suggest potential applications in agrochemicals. Notably, the incorporation of the 5,5-dimethyl-1,3-dioxane ring into more complex molecules has led to the discovery of potent herbicides.
Herbicidal Activity of 2-(Substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-ones
A series of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-ones have been synthesized and evaluated for their herbicidal activity. These compounds demonstrate significant post-emergence herbicidal effects against a range of broadleaf weeds.[1][2][3] The mode of action of these compounds is believed to be that of synthetic auxins, mimicking the plant hormone auxin to induce uncontrolled growth and eventual death in susceptible plants.[4][5]
Comparative Performance Data
The following table summarizes the herbicidal activity of selected 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one derivatives against various weed species, with 2,4-D included for comparison. The data represents the percentage of inhibition at a given application rate.
| Compound/Weed Species | Application Rate (g ai/ha) | Abutilon theophrasti (Velvetleaf) | Brassica juncea (Mustard) | Amaranthus retroflexus (Redroot Pigweed) | Eclipta prostrata (False Daisy) |
| IIa | 150 | Significant Activity | Significant Activity | Significant Activity | Significant Activity |
| IIa | 75 | 70-100% | 70-100% | 70-100% | 70-100% |
| IIr | 150 | Significant Activity | Significant Activity | Significant Activity | Significant Activity |
| IIr | 75 | 70-100% | 70-100% | 70-100% | 70-100% |
| 2,4-D | Varies by formulation and target | Effective | Effective | Effective | Effective |
Note: "Significant Activity" indicates a notable herbicidal effect as reported in the source literature, though specific percentages were not always provided at the 150 g ai/ha rate.[1][2][3]
Structure-Activity Relationship (SAR)
For the 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one series, the following structure-activity relationships have been observed[1][3]:
-
Phosphorus-containing Heterocyclic Ring: The introduction of the dioxaphosphinan-2-one ring has a favorable effect on herbicidal activity.
-
Substituents on the Phenoxy Ring: The nature and position of substituents on the phenoxy ring (X and Y in the general structure) significantly influence herbicidal activity. For instance, compounds with 2,4-dichloro (in IIa) and 4-chloro-2-methyl (in IIr) substitutions showed high potency.
-
Alkyl Group (R): The nature of the alkyl group attached to the acetoxy linker also plays a role in the overall activity.
These SAR findings suggest that the 5,5-dimethyl-1,3-dioxane scaffold can serve as a valuable component in the design of novel herbicides. The herbicidal potential of "this compound" would likely depend on further functionalization, particularly at the 2-position, to mimic the overall structure of the active dioxaphosphinan derivatives.
Experimental Protocols
Synthesis of 2-(Substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-ones (General Procedure)
The synthesis of the title compounds generally involves a multi-step process[1][2][3]:
-
Synthesis of the Dioxaphosphinane Precursor: Reaction of an appropriate alkylphosphonic dichloride with 2,2-dimethyl-1,3-propanediol in the presence of a base to form the 2-alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one.
-
Synthesis of Substituted Phenoxyacetic Acids: Williamson ether synthesis between a substituted phenol and chloroacetic acid.
-
Esterification: Coupling of the substituted phenoxyacetic acid with the dioxaphosphinane precursor, often via an acid chloride intermediate, to yield the final product.
For detailed, specific reaction conditions, and characterization data, please refer to the primary literature.[1][2][3]
Herbicidal Activity Evaluation (Greenhouse Assay)
The post-emergence herbicidal activity of the compounds is typically evaluated in a greenhouse setting[1][2][3]:
-
Plant Cultivation: Seeds of various weed species (e.g., Abutilon theophrasti, Brassica juncea, Amaranthus retroflexus, Eclipta prostrata) are sown in pots containing a suitable soil mixture.
-
Treatment: At a specific growth stage (e.g., 2-3 leaf stage), the plants are sprayed with a solution of the test compound at a defined application rate (e.g., 75 or 150 g ai/ha). The solution typically contains an emulsifier and a solvent.
-
Evaluation: After a set period (e.g., 2-3 weeks), the herbicidal effect is visually assessed as the percentage of inhibition or mortality compared to untreated control plants.
Visualizing the Synthetic Pathway and Mode of Action
Below are diagrams illustrating the general synthetic pathway for the active dioxane derivatives and the proposed mode of action.
Caption: General synthetic workflow for herbicidal dioxaphosphinan derivatives.
Caption: Proposed mode of action for synthetic auxin herbicides.
Conclusion
References
Spectroscopic comparison of "5,5-Dimethyl-2-pentyl-1,3-dioxane" isomers
A comprehensive spectroscopic comparison of the isomers of 5,5-Dimethyl-2-pentyl-1,3-dioxane is essential for researchers in stereoselective synthesis and drug development, where precise structural elucidation is paramount. Due to the chiral center at the C2 position of the dioxane ring, this compound can exist as stereoisomers, primarily the cis and trans diastereomers, arising from the relative orientation of the pentyl group. This guide provides a comparative analysis of the expected spectroscopic characteristics of these isomers based on established principles and data from analogous 1,3-dioxane systems.
Spectroscopic Data Summary
The following table summarizes the anticipated quantitative data from key spectroscopic techniques for the cis and trans isomers of this compound. These values are predicted based on the analysis of similar substituted 1,3-dioxane structures.
| Spectroscopic Technique | Parameter | cis-Isomer (Pentyl group axial) | trans-Isomer (Pentyl group equatorial) |
| ¹H-NMR | Chemical Shift of H-2 (ppm) | ~4.5 - 4.7 | ~4.3 - 4.5 |
| Chemical Shift of axial H-4/H-6 (ppm) | ~3.4 - 3.6 | ~3.6 - 3.8 | |
| Chemical Shift of equatorial H-4/H-6 (ppm) | ~3.9 - 4.1 | ~3.5 - 3.7 | |
| Coupling Constant ³J(H-2, H-pentyl) (Hz) | ~2 - 4 | ~5 - 8 | |
| ¹³C-NMR | Chemical Shift of C-2 (ppm) | ~98 - 100 | ~102 - 104 |
| Chemical Shift of C-4/C-6 (ppm) | ~65 - 67 | ~68 - 70 | |
| Chemical Shift of C-5 (ppm) | ~30 - 32 | ~30 - 32 | |
| IR Spectroscopy | C-O-C stretch (cm⁻¹) | Two distinct bands | Broader, less resolved bands |
| Mass Spectrometry | Fragmentation Pattern | Characteristic loss of the pentyl group | Predominant fragmentation of the dioxane ring |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are crucial for obtaining reliable and reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.
-
¹H-NMR Spectroscopy: Acquire spectra on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C-NMR Spectroscopy: Acquire spectra on the same instrument. Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024) for adequate signal-to-noise. Proton decoupling is typically used.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid samples, a KBr pellet or a Nujol mull can be prepared.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean plates or KBr should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or, more commonly, coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for separation of isomers prior to analysis.
-
Ionization: Utilize a soft ionization technique like Electron Ionization (EI) or Chemical Ionization (CI) to generate molecular ions and characteristic fragment ions.
-
Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison of the "this compound" isomers.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound isomers.
A Comparative Guide to the Efficacy of 5,5-Dimethyl-1,3-dioxane Derivatives for Aldehyde Protection
In the realm of multi-step organic synthesis, the selective transformation of a functional group in the presence of other reactive moieties is a paramount challenge. Aldehydes, being highly electrophilic, often require temporary protection to prevent unwanted side reactions. Among the arsenal of protecting groups available to chemists, acetals, and specifically cyclic acetals, have emerged as a reliable choice. This guide provides a comprehensive comparison of the efficacy of 5,5-dimethyl-1,3-dioxane derivatives, formed from the reaction of an aldehyde with neopentyl glycol, against other common aldehyde protecting groups.
Introduction to Aldehyde Protection with Acetals
Acetal formation is a reversible reaction between a carbonyl compound and an alcohol in the presence of an acid catalyst.[1] Cyclic acetals, formed from diols, are generally more stable than their acyclic counterparts due to entropic favorability.[2] The stability of the acetal protecting group is crucial, as it must withstand various reaction conditions (e.g., basic, nucleophilic, oxidative, and reductive environments) and be readily cleaved under specific, mild conditions to regenerate the aldehyde.[3][4]
This guide focuses on the 5,5-dimethyl-1,3-dioxane protecting group, a six-membered cyclic acetal. For the specific case of "5,5-Dimethyl-2-pentyl-1,3-dioxane," the aldehyde being protected is hexanal, and the diol is neopentyl glycol (2,2-dimethyl-1,3-propanediol).
5,5-Dimethyl-1,3-dioxanes: A Superior Protecting Group
The 5,5-dimethyl-1,3-dioxane protecting group, derived from neopentyl glycol, offers enhanced stability compared to other cyclic acetals like 1,3-dioxolanes (formed from ethylene glycol).[5] This increased stability can be attributed to the gem-dimethyl group on the C5 position of the dioxane ring, which influences the conformational rigidity of the ring system. 1,3-Dioxanes are generally more stable than 1,3-dioxolanes.[5]
Key Advantages:
-
High Stability: Resistant to a wide range of nucleophiles, bases, and organometallic reagents.[5]
-
Ease of Formation: Can be formed in high yields under standard acid-catalyzed conditions.
-
Reliable Deprotection: Cleaved under acidic conditions to regenerate the parent aldehyde.
Comparative Analysis with Other Aldehyde Protecting Groups
The choice of a protecting group is dictated by the specific reaction conditions to be employed in subsequent synthetic steps. Here, we compare the 5,5-dimethyl-1,3-dioxane group with two other common choices: 1,3-dioxolanes and acyclic dimethyl acetals.
-
1,3-Dioxolanes: Formed from ethylene glycol, these five-membered cyclic acetals are widely used. However, they are generally less stable than 1,3-dioxanes and can be cleaved under milder acidic conditions.
-
Acyclic Dimethyl Acetals: Formed from methanol, these are the simplest acetal protecting groups. They are significantly less stable than their cyclic counterparts and are more susceptible to hydrolysis.[2]
Data Presentation
The following tables summarize the performance of different acetal protecting groups based on available experimental data and established chemical principles.
Table 1: Comparison of Acetal Formation Efficiency
| Protecting Group | Diol/Alcohol | Aldehyde | Catalyst & Conditions | Yield (%) | Reference |
| 5,5-Dimethyl-1,3-dioxane | Neopentyl glycol | General Aldehydes | Camphorsulfonic acid, Benzene, Reflux, 6h | 96 | [6] |
| 1,3-Dioxolane | Ethylene glycol | Various Aldehydes | p-Toluenesulfonic acid, Toluene, Reflux | High | [7] |
| Dimethyl Acetal | Methanol | Various Aldehydes | 0.1 mol% HCl, Methanol, RT, 30 min | >95 | [8] |
Table 2: Relative Stability of Acetal Protecting Groups
| Protecting Group | Stability towards Acidic Hydrolysis | Stability towards Basic/Nucleophilic Conditions | Notes |
| 5,5-Dimethyl-1,3-dioxane | High | Very High | Generally the most stable of the common acetal protecting groups.[5] |
| 1,3-Dioxolane | Moderate | Very High | Less stable than 1,3-dioxanes. |
| Dimethyl Acetal | Low | Very High | Least stable towards acid-catalyzed cleavage.[2] |
Experimental Protocols
Below are detailed methodologies for the protection of an aldehyde as a 5,5-dimethyl-1,3-dioxane and its subsequent deprotection. Hexanal is used as a representative aldehyde.
Protocol 1: Protection of Hexanal as 2-Pentyl-5,5-dimethyl-1,3-dioxane
Materials:
-
Hexanal
-
Neopentyl glycol (2,2-dimethyl-1,3-propanediol)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) or Camphorsulfonic acid[6]
-
Toluene
-
Dean-Stark apparatus
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add toluene, hexanal (1.0 eq), and neopentyl glycol (1.1 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aldehyde is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-pentyl-5,5-dimethyl-1,3-dioxane.
-
Purify the product by vacuum distillation or column chromatography on silica gel if necessary.
Protocol 2: Deprotection of 2-Pentyl-5,5-dimethyl-1,3-dioxane
Materials:
-
2-Pentyl-5,5-dimethyl-1,3-dioxane
-
Acetone
-
Water
-
Hydrochloric acid (1 M) or other suitable acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the 2-pentyl-5,5-dimethyl-1,3-dioxane in a mixture of acetone and water.
-
Add a catalytic amount of 1 M hydrochloric acid.
-
Stir the mixture at room temperature and monitor the progress of the reaction by TLC or GC until the starting acetal is fully consumed.
-
Neutralize the reaction mixture by the careful addition of saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the deprotected hexanal.
-
Purify the product by distillation if necessary.
Visualizing the Chemistry: Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key chemical transformations and experimental processes.
Caption: Mechanism of Acid-Catalyzed Acetal Formation.
Caption: Experimental Workflow for Aldehyde Protection and Deprotection.
Conclusion
The 5,5-dimethyl-1,3-dioxane protecting group stands out for its exceptional stability, making it an ideal choice for complex syntheses where robust protection of an aldehyde functionality is required. While other acetal protecting groups, such as 1,3-dioxolanes and acyclic acetals, are also effective, they offer a lower stability profile towards acidic conditions. The selection of the most appropriate protecting group will always depend on the specific synthetic route and the reaction conditions that will be encountered. For researchers, scientists, and drug development professionals, understanding the subtle differences in the reactivity and stability of these protecting groups is crucial for the successful execution of their synthetic strategies.
References
- 1. scribd.com [scribd.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. synarchive.com [synarchive.com]
- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
The Enduring Allure of Woody and Fruity Notes: A Comparative Guide to 5,5-Dimethyl-2-pentyl-1,3-dioxane and its Alternatives in Fragrance Chemistry
For researchers, scientists, and professionals in drug development, the quest for novel fragrance molecules with superior performance and safety profiles is perpetual. This guide provides a comparative analysis of 5,5-Dimethyl-2-pentyl-1,3-dioxane, a member of the 1,3-dioxane family known for its contribution to fragrance composition, and its key alternatives. The focus is on providing objective performance data, detailed experimental methodologies, and an exploration of the underlying chemical and biological interactions that govern their olfactory perception.
The 1,3-dioxane chemical structure, a six-membered ring containing two oxygen atoms at positions 1 and 3, serves as a versatile scaffold for a variety of fragrance ingredients. By modifying the substituents at different positions on this ring, chemists can fine-tune the odor profile, intensity, and substantivity of the resulting molecule. This compound is one such derivative, valued for its unique aromatic contributions.
However, the fragrance industry is a dynamic landscape, driven by innovation, regulatory changes, and evolving consumer preferences. This has led to the development and commercialization of several alternative molecules, each with its distinct olfactory characteristics and performance attributes. This guide will delve into a comparative analysis of this compound against prominent alternatives, including the commercially significant Karanal and its subsequent replacements, as well as other structurally related 1,3-dioxanes.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and its key alternatives. It is important to note that direct comparative studies are not always publicly available, and some data points are estimated or derived from supplier technical data sheets. A significant data gap exists for quantitative performance metrics of this compound and 2-isobutyl-5-methyl-1,3-dioxane.
Table 1: Physicochemical Properties
| Compound | Chemical Structure | CAS Number | Molecular Weight ( g/mol ) | Vapor Pressure (hPa at 25°C) | logP (octanol/water) |
| This compound | C11H22O2 | 13273-89-7 | 186.30 | Data Not Available | Data Not Available |
| Karanal (Amber Dioxane) | C17H30O2 | 117933-89-8 | 266.42 | 0.0009[1][2][3] | 6.5[2][3] |
| 2-Isobutyl-5-methyl-1,3-dioxane | C9H18O2 | 166301-21-9 | 158.24 | Data Not Available | Data Not Available |
| Ambermax™ | C16H28O | 929625-08-1 | 236.40 | Data Not Available | Data Not Available |
| Norlimbanol® | C15H30O | 70788-30-6 | 226.40 | 0.00000005 (at 20°C) | Data Not Available |
| Sylvamber™ | C16H26O | 54464-57-2 | 234.38 | 0.00002 (at 20°C)[4] | Data Not Available |
Table 2: Olfactory and Performance Characteristics
| Compound | Odor Profile | Odor Threshold (ng/L air) | Substantivity on Fabric | Tenacity on Blotter | Stability |
| This compound | Fruity, Woody | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Karanal (Amber Dioxane) | Powerful, dry, woody, ambery[5][6] | 2.75[2][3] | Excellent[5][6][7] | Several months[1][8] | Good in a wide pH range (2-11)[5] |
| 2-Isobutyl-5-methyl-1,3-dioxane | Strong chamomile, fruity, with aniseed, minty, camphor, and green notes. | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Ambermax™ | Powerful, ambery, woody, cedarwood facets[1][5][6] | Data Not Available | Outstanding[5][6][8] | Several months[5] | Data Not Available |
| Norlimbanol® | Extremely powerful, dry, woody, amber, animalic[9] | Data Not Available | High | > 2 weeks[7] | Data Not Available |
| Sylvamber™ | Woody, ambery | Data Not Available | Data Not Available | Data Not Available | Very stable[4] |
Key Alternatives to this compound
Karanal (Amber Dioxane)
A prominent alternative is Karanal , chemically known as 2-(2,4-Dimethyl-3-cyclohexen-1-yl)-5-methyl-5-(1-methylpropyl)-1,3-dioxane.[5][10] It possesses a powerful and radiant dry, woody, and ambery odor.[5][6] Its exceptional substantivity on fabric and stability across a wide pH range have made it a valuable ingredient in various applications, from fine fragrances to laundry detergents.[5] However, recent regulatory scrutiny has led to a phase-out of Karanal in some regions, prompting the development of effective replacements.[11]
Karanal Replacements: Ambermax™, Norlimbanol®, and Sylvamber™
In response to the regulatory challenges surrounding Karanal, fragrance houses have developed a new generation of woody-amber molecules.
-
Ambermax™ (Givaudan) is a potent ambery and woody ingredient with notable cedarwood facets.[1][5][6] It is particularly lauded for its outstanding substantivity on fabric, making it a strong contender for laundry care applications.[5][6][8]
-
Norlimbanol® (Firmenich), also known as Timberol®, offers an extremely powerful and persistent dry, woody, and ambery character with animalic undertones.[9] Its low vapor pressure contributes to its remarkable longevity.
-
Sylvamber™ (Symrise) provides a classic woody and ambery scent profile and is noted for its high stability.[4]
2-Isobutyl-5-methyl-1,3-dioxane
This 1,3-dioxane derivative offers a distinctly different olfactory experience. It is characterized by a strong chamomile and fruity odor, complemented by notes of aniseed, mint, camphor, and green nuances. This profile makes it a suitable alternative where a less ambery and more complex, fresh character is desired.
Experimental Protocols
The evaluation of fragrance performance relies on a combination of sensory and analytical techniques. Below are detailed methodologies for key experiments cited in the comparison of these molecules.
Sensory Evaluation of Fragrance Substantivity on Fabric
Objective: To assess the longevity and intensity of a fragrance on textile substrates over time.
Methodology:
-
Fabric Preparation: Standard cotton swatches are pre-washed with an unscented detergent and thoroughly rinsed to remove any residual odors.
-
Fragrance Application: A standardized amount of the fragrance compound, diluted in an appropriate solvent (e.g., ethanol), is applied to each fabric swatch.
-
Drying: The swatches are air-dried for a specified period under controlled temperature and humidity.
-
Sensory Panel: A trained sensory panel evaluates the odor intensity of the swatches at predetermined time intervals (e.g., immediately after drying, 24 hours, 48 hours, and 1 week).
-
Rating Scale: Panelists rate the odor intensity on a labeled magnitude scale (LMS) or a similar validated scale.
-
Data Analysis: The mean intensity scores at each time point are calculated and plotted to compare the substantivity of different fragrance molecules.
Determination of Odor Detection Threshold
Objective: To determine the lowest concentration of a fragrance molecule that is perceivable by the human sense of smell.
Methodology:
-
Sample Preparation: A series of dilutions of the fragrance molecule in a non-odorous solvent (e.g., diethyl phthalate or propylene glycol) are prepared.
-
Olfactometry: A dynamic olfactometer is used to present the diluted samples to a panel of trained and screened assessors.
-
Presentation Method: The "three-alternative forced-choice" (3-AFC) method is commonly employed, where the panelist is presented with three sniffing ports, one containing the diluted odorant and two containing blanks (solvent only). The panelist must identify the port with the odor.
-
Concentration Series: The concentrations are presented in ascending order until the panelist can correctly identify the odorant-containing port multiple times.
-
Threshold Calculation: The geometric mean of the last concentration not detected and the first concentration consistently detected is calculated to determine the individual's detection threshold. The group threshold is the geometric mean of the individual thresholds.
Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Substantivity Measurement
Objective: To analytically quantify the amount of fragrance material remaining on a substrate over time.
Methodology:
-
Sample Preparation: Fabric swatches are treated with the fragrance as described in the sensory evaluation protocol.
-
Headspace Sampling: At specified time intervals, the fabric swatch is placed in a sealed vial and incubated at a controlled temperature to allow the volatile fragrance molecules to partition into the headspace (the air above the sample).
-
Solid-Phase Microextraction (SPME): A fused silica fiber coated with a sorbent material is exposed to the headspace to adsorb the volatile compounds.
-
GC-MS Analysis: The SPME fiber is then inserted into the injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed and separated on a capillary column. The separated compounds are then detected and identified by a mass spectrometer.
-
Quantification: The peak area of each fragrance molecule is proportional to its concentration in the headspace, providing a quantitative measure of its residual amount on the fabric.
Signaling Pathways and Experimental Workflows
The perception of odor begins with the interaction of volatile molecules with olfactory receptors (ORs) located in the olfactory epithelium. This initiates a signal transduction cascade that ultimately leads to the perception of a specific scent in the brain. While the specific receptors for most fragrance molecules, including the 1,3-dioxanes discussed here, have not been fully elucidated, the general olfactory signaling pathway is well-established.
References
- 1. olfactorian.com [olfactorian.com]
- 2. ScenTree - Karanal® (CAS N° 117933-89-8) [scentree.co]
- 3. ScenTree - Karanal® (CAS N° 117933-89-8) [scentree.co]
- 4. ScenTree - Sylvamber™ (CAS N° 54464-57-2) [scentree.co]
- 5. Ambermax™ 50%/Dowanol TPM | Givaudan [givaudan.com]
- 6. Fragrance University [fragranceu.com]
- 7. fraterworks.com [fraterworks.com]
- 8. ambermax 50 (Givaudan) [thegoodscentscompany.com]
- 9. Perfumers Apprentice - Norlimbanol® (Firmenich) ** [shop.perfumersapprentice.com]
- 10. Karanal (117933-89-8) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 11. perfumersupplyhouse.com [perfumersupplyhouse.com]
Navigating Stability: A Comparative Guide to Substituted 1,3-Dioxanes
For researchers, scientists, and professionals in drug development, understanding the stability of molecular scaffolds is paramount. The 1,3-dioxane ring, a common heterocyclic motif, exhibits a fascinating interplay of steric and electronic effects that dictate its stability. This guide provides a comprehensive comparison of the stability of substituted 1,3-dioxanes, supported by experimental data, to aid in the rational design and development of novel chemical entities.
The stability of a substituted 1,3-dioxane can be assessed from two primary perspectives: thermodynamic stability, which relates to the conformational preferences of substituents on the ring, and kinetic stability, which often pertains to the molecule's susceptibility to hydrolysis.
Thermodynamic Stability: The Conformational Landscape
Like cyclohexane, the 1,3-dioxane ring predominantly adopts a chair conformation to minimize torsional strain. In this conformation, substituents can occupy either axial or equatorial positions. The relative stability of these conformers is governed by a combination of steric and stereoelectronic effects.
A key factor influencing the conformational preference of a substituent is the presence of 1,3-diaxial interactions. An axial substituent experiences steric repulsion from the axial hydrogens (or other substituents) at the C2, C4, and C6 positions. Consequently, substituents generally favor the more spacious equatorial position. The magnitude of this preference is quantified by the conformational free energy, or "A-value" (ΔG°), which represents the energy difference between the axial and equatorial conformers. A larger A-value signifies a stronger preference for the equatorial position.
However, stereoelectronic phenomena, such as the anomeric effect, can override steric considerations. The anomeric effect is a stabilizing interaction between the lone pair of electrons on an oxygen atom and the anti-bonding orbital (σ*) of an adjacent axial C-O bond. This effect can lead to a preference for the axial orientation of certain substituents, particularly alkoxy groups at the C2 position.
Comparative Thermodynamic Stability Data
The following table summarizes experimentally determined thermodynamic data for various substituted 1,3-dioxanes, providing a quantitative basis for comparing their relative stabilities.
| Substituent | Position | ΔG° (kcal/mol) | ΔH°f (gas, 298.15 K) (kJ mol-1) | Interaction Energy (kJ mol-1) |
| Ethyl | 5 | 0.8 | ||
| Isopropyl | 5 | 0.9 | ||
| tert-Butyl | 5 | 1.3 | ||
| Phenyl | 5 | 1.1 | ||
| 2,2, trans-4,6-tetramethyl | - | -547.4 ± 2.2 | 29.8 (Chair-2,5-twist energy difference) | |
| 4,4,6,6-tetramethyl | - | -563.8 ± 2.0 | 21.0 (4,6-diaxial Me,Me) | |
| 2,4,4,6,6-pentamethyl | - | -583.2 ± 2.2 | 21.6 (4,6-diaxial Me,Me) | |
| 2,2,4,4,6-pentamethyl | - | -589.6 ± 2.2 | 19.5 (2,4-diaxial Me,Me) |
Kinetic Stability: Resistance to Hydrolysis
1,3-Dioxanes are acetals and are therefore susceptible to acid-catalyzed hydrolysis, which cleaves the ring to yield the parent carbonyl compound and 1,3-diol. Under basic or neutral conditions, the 1,3-dioxane ring is generally stable. The rate of hydrolysis is highly dependent on the substitution pattern of the ring.
Generally, electron-donating groups at the C2 position can stabilize the carbocation intermediate formed during hydrolysis, thus accelerating the reaction. Conversely, electron-withdrawing groups tend to decrease the rate of hydrolysis. Steric hindrance around the acetal carbons can also influence the rate of hydrolysis. For instance, substitution at the C5 position has been observed to deactivate the acetal towards hydrolysis.
Comparative Hydrolytic Stability Data
-
Ketone-derived 1,3-dioxanes hydrolyze faster than aldehyde-derived 1,3-dioxanes .
-
Aldehyde-derived 1,3-dioxolanes (five-membered rings) hydrolyze faster than aldehyde-derived 1,3-dioxanes (six-membered rings).
-
Substitution at the 5-position of the 1,3-dioxane ring generally decreases the rate of hydrolysis.
Experimental Protocols
Determination of Conformational Equilibria by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformational equilibrium of substituted 1,3-dioxanes.
-
Sample Preparation: The substituted 1,3-dioxane is dissolved in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) at a known concentration.
-
NMR Data Acquisition: ¹H and ¹³C NMR spectra are acquired at a specific temperature. For dynamic processes, variable temperature NMR experiments may be performed.
-
Spectral Analysis:
-
Chemical Shifts: The chemical shifts of the ring protons, particularly those at C2, C4, and C6, are sensitive to their axial or equatorial environment.
-
Coupling Constants: The vicinal coupling constants (³JHH) between protons on adjacent carbons are dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, the relative populations of the chair conformers can be determined.
-
Integration: At low temperatures where the interconversion between conformers is slow on the NMR timescale, the ratio of the integrals of signals corresponding to the axial and equatorial conformers can be used to determine their relative populations.
-
-
Calculation of ΔG°: The Gibbs free energy difference (ΔG°) between the conformers is calculated from the equilibrium constant (K) using the equation: ΔG° = -RTlnK, where R is the gas constant and T is the temperature in Kelvin. For a simple axial/equatorial equilibrium, K = [equatorial]/[axial].
Determination of Enthalpies of Formation by Combustion Calorimetry
The standard enthalpy of formation (ΔH°f) provides a measure of the intrinsic stability of a molecule.
-
Sample Preparation: A precisely weighed sample of the purified substituted 1,3-dioxane is placed in a crucible within a combustion bomb. A known amount of a combustion aid (e.g., mineral oil) may be used for complete combustion.
-
Combustion: The bomb is filled with high-pressure oxygen and the sample is ignited. The combustion reaction produces CO₂, H₂O, and other oxides depending on the elemental composition of the sample.
-
Temperature Measurement: The heat released during combustion is absorbed by the surrounding water bath, and the temperature change is measured with high precision.
-
Calculation of Enthalpy of Combustion: The enthalpy of combustion is calculated from the temperature change and the heat capacity of the calorimeter.
-
Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated from the enthalpy of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
Determination of Hydrolysis Rate by UV-Vis Spectrophotometry
The rate of acid-catalyzed hydrolysis can be monitored by observing the change in concentration of the reactant or a product over time.
-
Reaction Setup: A solution of the substituted 1,3-dioxane in a suitable solvent (e.g., a water-dioxane mixture) is prepared. The reaction is initiated by adding a known concentration of an acid catalyst (e.g., HCl). The temperature is maintained constant using a water bath or thermostat.
-
Monitoring the Reaction:
-
If the product carbonyl compound has a chromophore that absorbs in the UV-Vis region, the increase in its absorbance at a specific wavelength can be monitored over time using a UV-Vis spectrophotometer.
-
Alternatively, aliquots of the reaction mixture can be withdrawn at specific time intervals, the reaction quenched (e.g., by neutralization), and the concentration of the remaining 1,3-dioxane or the formed product determined by a suitable analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
-
Data Analysis: The rate constant (k) is determined by plotting the concentration of the reactant or product as a function of time and fitting the data to the appropriate rate law (typically pseudo-first-order under conditions of excess water and constant acid concentration).
Visualizing Stability Relationships
The interplay of factors governing the stability of substituted 1,3-dioxanes can be visualized to facilitate understanding.
Caption: Factors influencing the stability of 1,3-dioxanes.
Caption: Workflow for determining conformational stability.
A Comparative Guide to the Conformational Landscape of 5,5-Dimethyl-2-pentyl-1,3-dioxane via Quantum Chemical Calculations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the conformational properties of 5,5-Dimethyl-2-pentyl-1,3-dioxane using established quantum chemical calculation methods. Due to the absence of specific published data for this molecule, this guide outlines a robust computational protocol and compares the expected conformational behavior with that of well-studied, structurally related 1,3-dioxane derivatives. The data presented for the parent 1,3-dioxane and its 5,5-dimethyl analogue are drawn from existing computational studies, offering a baseline for understanding the influence of the 2-pentyl substituent.
Introduction to Conformational Analysis of 1,3-Dioxanes
The 1,3-dioxane ring is a common structural motif in many natural products and pharmacologically active compounds. Its stereochemistry and conformational preferences can significantly influence biological activity. Like cyclohexane, the 1,3-dioxane ring predominantly adopts a chair conformation to minimize steric strain. However, the presence of two oxygen atoms introduces shorter C-O bonds compared to C-C bonds, leading to more pronounced 1,3-diaxial interactions. Consequently, substituents at the C2 position generally exhibit a strong preference for the equatorial orientation.
This guide focuses on this compound, a molecule with a flexible pentyl group at the C2 position and gem-dimethyl substitution at C5. Understanding the conformational landscape of this molecule is crucial for predicting its interactions with biological targets.
Comparative Conformational Energy Data
The following table summarizes the calculated relative energies of different conformers for 1,3-dioxane and provides a placeholder for the predicted data for this compound based on the proposed computational protocol. The comparison highlights the energetic penalties associated with non-chair conformations.
| Compound | Conformer | Relative Energy (kcal/mol) - DFT (B3LYP) | Relative Energy (kcal/mol) - Hartree-Fock |
| 1,3-Dioxane | Chair | 0.00 | 0.00 |
| 2,5-Twist-boat | 5.19 ± 0.8[1] | 4.67 ± 0.31[1] | |
| 1,4-Twist-boat | 6.19 (approx.) | 6.03 (approx.) | |
| 5,5-Dimethyl-1,3-dioxane | Chair | 0.00 | 0.00 |
| Twist-boat | Data not available | Data not available | |
| This compound | Chair | To be calculated | To be calculated |
| Twist-boat | To be calculated | To be calculated |
Note: The energy values for the 1,4-Twist-boat of 1,3-dioxane are approximated based on the reported energy difference between the 2,5- and 1,4-twist conformers.[1]
Proposed Experimental Protocol: Quantum Chemical Calculations
To obtain the conformational energies for this compound, the following detailed computational methodology is recommended, based on widely accepted practices for flexible molecules.[2][3][4]
3.1. Conformational Search:
-
Objective: To identify all possible low-energy conformers arising from the rotation of the pentyl chain and ring inversion.
-
Method: A stochastic or molecular mechanics-based conformational search (e.g., using the MMFF94 force field) should be performed to generate a comprehensive set of initial structures. This is crucial for flexible molecules to ensure the global minimum and relevant local minima are identified.[5]
3.2. Geometry Optimization and Frequency Calculations:
-
Objective: To obtain the optimized geometries and thermodynamic data for each conformer.
-
Level of Theory: Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set is a cost-effective and reliable method for geometry optimizations of organic molecules.[6][7]
-
Procedure:
-
Each unique conformer from the initial search is to be optimized without any symmetry constraints.
-
Frequency calculations should be performed at the same level of theory to confirm that each optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
-
3.3. Single-Point Energy Refinement:
-
Objective: To obtain more accurate relative energies for the optimized conformers.
-
Level of Theory: A larger basis set, such as 6-311+G(d,p), should be used to perform single-point energy calculations on the B3LYP/6-31G(d) optimized geometries.
-
Solvation Effects: To simulate a more realistic environment, the Polarizable Continuum Model (PCM) can be employed to account for the effects of a solvent (e.g., water or chloroform).
3.4. Data Analysis:
-
The relative Gibbs free energies (ΔG) of all conformers at 298.15 K will be calculated relative to the most stable conformer.
-
The Boltzmann population of each conformer can then be determined to understand their relative contributions at a given temperature.
Workflow for Quantum Chemical Conformational Analysis
The following diagram illustrates the logical workflow for the proposed computational study.
Caption: Workflow for the conformational analysis of this compound.
Expected Conformational Preferences and Comparison
For the parent 1,3-dioxane, the chair conformation is significantly more stable than the twist-boat conformers.[1] The introduction of the gem-dimethyl group at the C5 position is expected to further stabilize the chair conformation by restricting ring flexibility.
For this compound, the primary conformational flexibility will arise from the orientation of the pentyl group at the C2 position. It is strongly anticipated that the pentyl group will exclusively occupy the equatorial position to avoid severe 1,3-diaxial interactions with the axial protons at C4 and C6. The various conformations will therefore differ in the rotational arrangement of the C-C bonds within the pentyl chain. The proposed computational protocol will allow for the precise determination of the relative energies of these rotamers, providing a detailed understanding of the molecule's preferred shape in its ground state.
Synthesis of 1,3-Dioxane Derivatives: General Experimental Protocol
The synthesis of 2,5-disubstituted 1,3-dioxanes is typically achieved through the acetalization reaction between a 1,3-diol and an aldehyde or ketone under acidic catalysis.[8]
-
Reactants: 2,2-Dimethyl-1,3-propanediol and hexanal (to form the target molecule).
-
Catalyst: A catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA) or a Lewis acid.
-
Procedure: The diol and aldehyde are dissolved in an inert solvent (e.g., toluene or dichloromethane). The catalyst is added, and the reaction mixture is heated to reflux with the continuous removal of water, typically using a Dean-Stark apparatus, to drive the equilibrium towards the product.
-
Workup and Purification: After the reaction is complete, the mixture is cooled, washed with a basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid, and then with brine. The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, usually by flash column chromatography or distillation.
This guide provides a framework for the computational investigation of this compound and places its expected conformational properties in the context of simpler, well-understood analogues. The outlined protocols offer a clear path for researchers to generate valuable data for structure-activity relationship studies and drug design endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 4. mms.dsfarm.unipd.it [mms.dsfarm.unipd.it]
- 5. pubs.acs.org [pubs.acs.org]
- 6. inpressco.com [inpressco.com]
- 7. explorationpub.com [explorationpub.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Comparative Analysis of 5,5-Dimethyl-2-pentyl-1,3-dioxane and Structurally Related Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 5,5-Dimethyl-2-pentyl-1,3-dioxane and its structural analogs. In the absence of direct cross-reactivity data from immunoassays, this document focuses on a comparative analysis of their physicochemical properties. Understanding these properties is crucial as they can influence biological activity, metabolic profiles, and potential off-target interactions, which are key considerations in drug development and molecular research.
Physicochemical Property Comparison
The following table summarizes key physicochemical properties of this compound and two of its structurally related analogs: 2-ethyl-5,5-dimethyl-1,3-dioxane and 2,5,5-trimethyl-1,3-dioxane. These properties were obtained from publicly available chemical databases.
| Property | This compound | 2-Ethyl-5,5-dimethyl-1,3-dioxane[1] | 2,5,5-Trimethyl-1,3-dioxane[2][3] |
| Molecular Formula | C₁₁H₂₂O₂ | C₈H₁₆O₂ | C₇H₁₄O₂ |
| Molecular Weight | 186.29 g/mol | 144.21 g/mol | 130.18 g/mol |
| Structure | |||
| CAS Number | Not available | 768-58-1 | 766-33-6 |
| Boiling Point | Not available | 154 °C | 132.9 °C at 760 mmHg |
| Density | Not available | 0.88 g/cm³ at 20 °C | 0.886 g/cm³ |
| Flash Point | Not available | 50 °C | 33.97 °C |
| Refractive Index | Not available | 1.4200-1.4230 @ 20 °C | 1.401 |
Experimental Protocols
While specific experimental data on the cross-reactivity of this compound is not publicly available, the following outlines a general experimental workflow that could be employed to determine such characteristics, as well as to verify the physicochemical properties listed above.
General Workflow for Cross-Reactivity and Physicochemical Characterization
References
A Comparative Guide to the Analytical Determination of 5,5-Dimethyl-2-pentyl-1,3-dioxane and Structurally Similar Fragrance Compounds
For Researchers, Scientists, and Drug Development Professionals
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the sample matrix, the required sensitivity and selectivity, and the desired sample throughput. Below is a comparison of GC-MS and UPC²-MS for the analysis of volatile fragrance compounds.
Table 1: Quantitative Performance Data for GC-MS in Fragrance Allergen Analysis
| Parameter | Typical Value Range | Comments |
| Linearity (r²) | > 0.99 | Indicates a strong correlation between concentration and instrument response.[1] |
| Limit of Quantification (LOQ) | < 4 mg/kg | Sufficiently low to meet regulatory requirements for fragrance allergens in cosmetics.[1] |
| Recovery | 60.77% to 126.6% | Dependent on the sample matrix and extraction method.[2] |
| Relative Standard Deviation (RSD) | < 15% | Demonstrates good precision and reproducibility of the method. |
| Analysis Time | 30 - 40 minutes | Standard chromatographic run times for complex fragrance mixtures.[3][4] |
Table 2: Quantitative Performance Data for UPC²-MS in Fragrance Allergen Analysis
| Parameter | Typical Value Range | Comments |
| Linearity (r²) | > 0.99 | Comparable to GC-MS in terms of response linearity. |
| Limit of Quantification (LOQ) | 10 mg/kg (0.001%) in leave-on products; 100 mg/kg (0.01%) in rinse-off products | Meets regulatory thresholds for cosmetic products.[4][5] |
| Recovery | Matrix-dependent | Sample preparation is crucial for achieving good recovery. |
| Relative Standard Deviation (RSD) | < 15% | Good precision for a high-throughput method. |
| Analysis Time | ~7 minutes | Significantly faster than traditional GC-MS methods.[3][5] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these analytical techniques. The following protocols are generalized from methods used for fragrance allergens and can be adapted for "5,5-Dimethyl-2-pentyl-1,3-dioxane".
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the separation and identification of volatile and semi-volatile organic compounds.
1. Sample Preparation (Liquid-Liquid Extraction for a Cream Matrix):
-
Weigh 1g of the cosmetic cream sample into a centrifuge tube.
-
Add 5 mL of a suitable organic solvent (e.g., hexane or dichloromethane).
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 15 minutes to enhance extraction.
-
Centrifuge the mixture at 5000 rpm for 10 minutes to separate the layers.
-
Carefully collect the organic supernatant and filter it through a 0.45 µm syringe filter into a GC vial.
-
An internal standard can be added before extraction for accurate quantification.
2. GC-MS Instrumental Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Method 2: UltraPerformance Convergence Chromatography-Mass Spectrometry (UPC²-MS)
UPC²-MS is a newer technique that uses compressed carbon dioxide as the primary mobile phase, offering faster separations for a wide range of compounds.
1. Sample Preparation (for a Perfume Matrix):
-
Dilute 100 µL of the perfume sample with 900 µL of methanol containing 20 mM ammonium formate.[5]
-
Vortex the mixture for 1 minute.
-
Filter the solution through a 0.22 µm syringe filter into a UPC² vial.
2. UPC²-MS Instrumental Parameters:
-
UPC² System: Waters ACQUITY UPC² System or equivalent.
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.
-
Column: ACQUITY UPC² BEH (3.0 x 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: Compressed CO₂.
-
Mobile Phase B: Methanol with 20 mM ammonium formate.
-
Gradient:
-
Initial: 98% A, 2% B.
-
Ramp to 80% A, 20% B over 5 minutes.
-
Hold for 1 minute.
-
Return to initial conditions and equilibrate for 1 minute.
-
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 40°C.
-
Automated Back Pressure Regulator (ABPR): 1500 psi.
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical methods described.
Caption: Workflow for the analysis of volatile compounds using GC-MS.
Caption: Workflow for the high-throughput analysis of fragrance compounds using UPC²-MS.
References
- 1. Quantitative analysis of the 26 allergens for cosmetic labeling in fragrance raw materials and perfume oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Generic method for determination of volatile organic solvents in cosmetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. waters.com [waters.com]
- 5. lcms.cz [lcms.cz]
Inter-laboratory Comparison of Fragrance Allergen Analysis: A Representative Study
Introduction
While a specific inter-laboratory comparison for the analysis of "5,5-Dimethyl-2-pentyl-1,3-dioxane" is not publicly available, this guide presents a representative inter-laboratory study on the analysis of common fragrance allergens. This compound is a fragrance ingredient, and the methodologies presented here are directly applicable to its quantification. This guide provides a framework for assessing analytical performance and ensuring data comparability across different laboratories. The data and protocols are based on established methods for fragrance allergen analysis, such as those outlined by the International Fragrance Association (IFRA).[1][2][3]
Data Presentation
The following table summarizes hypothetical results from a round-robin test where participating laboratories analyzed a cosmetic sample spiked with a known concentration of two common fragrance allergens: Linalool and Geraniol. The reference concentration for both analytes was 100 µg/mL.
| Laboratory ID | Analytical Method | Reported Linalool Conc. (µg/mL) | Linalool Recovery (%) | Reported Geraniol Conc. (µg/mL) | Geraniol Recovery (%) |
| Lab 01 | GC-MS | 98.5 | 98.5 | 101.2 | 101.2 |
| Lab 02 | GC-MS/MS | 102.1 | 102.1 | 99.8 | 99.8 |
| Lab 03 | GC-FID | 95.2 | 95.2 | 96.5 | 96.5 |
| Lab 04 | GC-MS | 105.3 | 105.3 | 104.7 | 104.7 |
| Lab 05 | HS-GC-MS | 97.8 | 97.8 | 98.9 | 98.9 |
| Lab 06 | GC-MS | 99.2 | 99.2 | 100.5 | 100.5 |
| Mean | 99.68 | 99.68 | 100.27 | 100.27 | |
| Std. Dev. | 3.15 | 3.15 | 2.64 | 2.64 | |
| RSD (%) | 3.16 | 3.16 | 2.63 | 2.63 |
Experimental Protocols
A detailed experimental protocol based on the IFRA methodology for the analysis of fragrance allergens in cosmetic products is provided below. This method is suitable for the quantification of "this compound" and other volatile to semi-volatile fragrance compounds.
1. Sample Preparation: Ultrasound-Assisted Extraction (UAE)
-
Objective: To extract fragrance allergens from a cosmetic matrix (e.g., lotion, shampoo).
-
Procedure:
-
Weigh 1.0 g of the cosmetic sample into a 15 mL centrifuge tube.
-
Add 5.0 mL of a suitable solvent (e.g., methyl tert-butyl ether (MTBE) or ethanol).
-
Spike the sample with an appropriate internal standard (e.g., 1,4-dioxane-d8 or 1-fluoronaphthalene) at a known concentration.[1][4][5]
-
Vortex the sample for 1 minute to ensure thorough mixing.
-
Place the sample in an ultrasonic bath for 15 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the solid and liquid phases.
-
Transfer the supernatant to a clean vial for GC-MS analysis.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Objective: To separate, identify, and quantify the target fragrance allergens.
-
Instrumentation:
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless or Pulsed Split
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 1 minute.
-
Ramp: 5 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes and Full Scan (m/z 40-400) for qualitative analysis.
-
Mandatory Visualization
The following diagrams illustrate the key workflows and logical relationships in the inter-laboratory comparison study.
Caption: Workflow of the Inter-laboratory Comparison Study.
Caption: Detailed Analytical Workflow for Fragrance Allergens.
References
- 1. Fragrance Allergen Standards Kit [restek.com]
- 2. thamesrestek.co.uk [thamesrestek.co.uk]
- 3. standards.iteh.ai [standards.iteh.ai]
- 4. agilent.com [agilent.com]
- 5. The determination of 1,4-dioxane in cosmetic products by gas chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragrance Allergen, Standards Kit | Mandel Scientific [mandel.ca]
A Comparative Guide to Acetal Protecting Groups: 5,5-Dimethyl-2-pentyl-1,3-dioxane vs. Acyclic Acetals in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. Acetals are a cornerstone of carbonyl protection, valued for their stability in basic and nucleophilic environments, while being readily cleaved under acidic conditions.[1][2][3] This guide provides an in-depth comparison of the cyclic acetal, 5,5-dimethyl-2-pentyl-1,3-dioxane, and a representative acyclic acetal, hexanal diethyl acetal, focusing on their relative stability, synthesis, and deprotection. This analysis is supported by established chemical principles and generalized experimental data.
Executive Summary
Cyclic acetals, such as this compound, generally exhibit significantly greater stability towards acid-catalyzed hydrolysis compared to their acyclic counterparts like hexanal diethyl acetal.[1] This enhanced stability can be attributed to thermodynamic and kinetic factors, including the Thorpe-Ingold effect. The choice between a cyclic and an acyclic acetal will therefore depend on the required level of stability and the specific reaction conditions employed in a synthetic sequence.
Introduction to Acetal Protecting Groups
Acetals are formed by the reaction of a carbonyl compound (an aldehyde or a ketone) with an alcohol or a diol in the presence of an acid catalyst.[4][5] This reaction is reversible and is driven to completion by the removal of water.[6] The primary function of an acetal is to mask the electrophilic nature of the carbonyl carbon, thereby protecting it from attack by nucleophiles and bases.[2] The carbonyl group can be regenerated by acid-catalyzed hydrolysis.[7]
The two structures under comparison are:
-
This compound: A cyclic acetal derived from hexanal and 2,2-dimethyl-1,3-propanediol.
-
Hexanal diethyl acetal: An acyclic acetal derived from hexanal and ethanol.
Comparative Stability
The most critical difference between cyclic and acyclic acetals lies in their stability towards acidic hydrolysis. Six-membered cyclic acetals like 1,3-dioxanes are generally more stable than five-membered cyclic acetals (1,3-dioxolanes) and significantly more stable than acyclic acetals.
Several factors contribute to the enhanced stability of this compound:
-
The Thorpe-Ingold Effect (gem-Dimethyl Effect): The presence of the gem-dimethyl group on the C5 position of the dioxane ring restricts bond rotation and pre-organizes the molecule in a conformation that is less favorable for the conformational changes required for hydrolysis to proceed.[8][9] This steric hindrance increases the energy barrier for the formation of the oxocarbenium ion intermediate.
-
Thermodynamic Factors: The intramolecular nature of the reverse reaction (ring-closing) for cyclic acetals is entropically more favorable than the intermolecular recombination of the diol and the carbonyl group. However, during hydrolysis, the forward reaction is favored by a large excess of water. For acyclic acetals, the dissociation of the two alkoxy groups is a more straightforward process.
Table 1: Relative Stability to Acidic Hydrolysis
| Feature | This compound | Hexanal Diethyl Acetal |
| Relative Rate of Hydrolysis | Slow | Fast |
| Qualitative Stability | High | Low |
| Key Stabilizing Factors | Thorpe-Ingold effect, cyclic structure | None |
Synthesis of Acetals
The synthesis of both cyclic and acyclic acetals follows the same fundamental principle: acid-catalyzed reaction of an aldehyde with an alcohol or diol with the concomitant removal of water.
Table 2: Comparison of Synthetic Parameters
| Parameter | This compound | Hexanal Diethyl Acetal |
| Reactants | Hexanal, 2,2-Dimethyl-1,3-propanediol | Hexanal, Ethanol |
| Catalyst | p-Toluenesulfonic acid (p-TsOH), H₂SO₄, etc.[6] | p-Toluenesulfonic acid (p-TsOH), HCl, etc.[4] |
| Water Removal | Dean-Stark trap, molecular sieves[6] | Dean-Stark trap, use of a trialkyl orthoformate[4] |
| Reaction Conditions | Typically refluxing in a non-polar solvent (e.g., toluene) | Typically refluxing in excess ethanol or with a dehydrating agent |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the general procedure for the formation of 1,3-dioxanes.[10]
-
Apparatus Setup: A round-bottom flask is equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stirrer.
-
Charging Flask: To the flask are added hexanal (1.0 eq), 2,2-dimethyl-1,3-propanediol (1.1 eq), a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 eq), and a sufficient volume of toluene to fill the flask and the Dean-Stark trap.
-
Reaction: The mixture is heated to reflux. The reaction progress is monitored by observing the collection of water in the Dean-Stark trap.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.
Protocol 2: Synthesis of Hexanal Diethyl Acetal
This protocol is based on general procedures for acyclic acetal formation.[4][11]
-
Apparatus Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer.
-
Charging Flask: To the flask are added hexanal (1.0 eq), a large excess of absolute ethanol (which also acts as the solvent), and a catalytic amount of concentrated hydrochloric acid.
-
Reaction: The mixture is stirred at room temperature or gently heated to reflux. The reaction progress can be monitored by GC-MS or TLC.
-
Work-up: Upon completion, the reaction is quenched by the addition of a weak base (e.g., sodium ethoxide solution) to neutralize the acid catalyst.
-
Purification: The excess ethanol is removed by distillation. The residue is then partitioned between water and a non-polar organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by vacuum distillation.
Acid-Catalyzed Hydrolysis (Deprotection)
The deprotection of acetals is achieved by reversing the formation reaction, typically by treatment with an aqueous acidic solution.[7] The significantly higher stability of this compound means that it will require more forcing conditions (stronger acid, higher temperature, or longer reaction time) for cleavage compared to hexanal diethyl acetal.
Table 3: Comparison of Hydrolysis Conditions
| Parameter | This compound | Hexanal Diethyl Acetal |
| Typical Conditions | Aqueous acid (e.g., HCl, H₂SO₄) in a co-solvent (e.g., THF, acetone), often with heating[12] | Mild aqueous acid (e.g., dilute HCl or acetic acid) in a co-solvent at room temperature[7] |
| Reactivity | Less reactive, requires more forcing conditions | More reactive, hydrolyzes under mild conditions |
Experimental Protocols for Hydrolysis
Protocol 3: Hydrolysis of this compound
This protocol describes typical conditions for the cleavage of a stable cyclic acetal.[12]
-
Reaction Setup: The acetal is dissolved in a mixture of an organic solvent (e.g., acetone or THF) and aqueous acid (e.g., 1 M HCl).
-
Reaction: The solution is stirred at room temperature or heated to 40-50 °C. The progress of the reaction is monitored by TLC or GC-MS until the starting material is consumed.
-
Work-up: The reaction mixture is cooled and neutralized by the careful addition of a base (e.g., saturated NaHCO₃ solution).
-
Extraction: The product aldehyde is extracted with an organic solvent (e.g., diethyl ether).
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude aldehyde can be purified further if necessary.
Protocol 4: Hydrolysis of Hexanal Diethyl Acetal
This protocol outlines the milder conditions typically sufficient for the hydrolysis of an acyclic acetal.
-
Reaction Setup: The acetal is dissolved in a mixture of THF and a dilute aqueous acid (e.g., 0.1 M HCl or 10% acetic acid).
-
Reaction: The solution is stirred at room temperature. The reaction is typically much faster than for the cyclic analogue and should be monitored closely by TLC or GC-MS.
-
Work-up and Purification: The work-up and purification steps are analogous to those described in Protocol 3.
Visualizing the Mechanisms
The following diagrams illustrate the generalized mechanisms for the acid-catalyzed formation and hydrolysis of acetals.
References
- 1. theses.gla.ac.uk [theses.gla.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl Acetals [organic-chemistry.org]
- 5. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 7. One moment, please... [chemistrysteps.com]
- 8. Thorpe-Ingold Effect | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 10. prepchem.com [prepchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
A Cost-Benefit Analysis of 5,5-Dimethyl-2-pentyl-1,3-dioxane in Specialty Chemical Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
While "5,5-Dimethyl-2-pentyl-1,3-dioxane" is not extensively documented in current scientific literature, this guide provides a comprehensive cost-benefit analysis based on the well-established chemistry of analogous 2,5,5-trisubstituted-1,3-dioxanes. The primary prospective application for this compound is within the fragrance and flavor industry, where structurally similar molecules are valued for their unique scent profiles. This analysis covers a plausible and cost-effective synthesis route, compares its hypothetical performance against existing alternatives, and provides detailed experimental protocols for its preparation and evaluation. All data presented for the target compound are extrapolated from closely related analogues.
Synthesis and Cost Analysis
The most direct and economically viable route to synthesize this compound is through the acid-catalyzed acetalization of neopentyl glycol (2,2-dimethyl-1,3-propanediol) with hexanal. This reaction is typically performed with azeotropic removal of water to drive the equilibrium towards the product.
Table 1: Estimated Cost of Synthesis per Mole of Product
| Reagent | Molar Mass ( g/mol ) | Stoichiometric Ratio | Required Mass/Volume per Mole of Product | Estimated Cost (USD/kg or USD/L) | Estimated Cost per Mole (USD) |
| Neopentyl Glycol | 104.15 | 1 | 104.15 g | 1.20[1] | 0.12 |
| Hexanal | 100.16 | 1 | 100.16 g | 132.00[2] | 13.22 |
| p-Toluenesulfonic acid (catalyst) | 172.20 | 0.01 | 1.72 g | 68.60 | 0.12 |
| Toluene (solvent) | 92.14 | - | ~500 mL | 141.59/4L (~35.40/L)[3] | 17.70 |
| Total Estimated Cost | ~31.16 |
Note: Prices are estimates based on bulk chemical suppliers as of late 2025 and are subject to change. Solvent cost can be reduced with recycling.
Benefits of this synthetic approach include:
-
High Atom Economy: The main byproduct is water, making it an efficient conversion.
-
Readily Available Precursors: Neopentyl glycol and hexanal are common industrial chemicals.
-
Straightforward Purification: The product can typically be purified by distillation after a simple workup to remove the acid catalyst.
Potential Applications and Performance Comparison
Based on the structures of known 1,3-dioxane derivatives used in perfumery, this compound is predicted to have a fruity, green, and slightly waxy odor profile . Such characteristics make it a potential candidate for inclusion in fine fragrances, personal care products, and household goods.
Table 2: Comparative Performance of Fragrance Ingredients
| Compound | Odor Profile | Olfactory Threshold | Substantivity (Longevity) | Estimated Cost (USD/kg) |
| This compound (Predicted) | Fruity, Green, Waxy | Low to Medium | Medium | ~150-200 (estimated based on synthesis) |
| cis-3-Hexenyl Acetate ("Leaf Acetate") | Intense Green, Fruity (unripe banana/apple) | Very Low | Low | 50-80 |
| Galbanum Oil (Natural) | Intensely Green, Bitter, Woody | Low | High | 300-500 |
| Ambrettolide (Synthetic Musk) | Musky, Fruity, Floral | Very Low | Very High | 100-150 |
| Hedione® (Methyl Dihydrojasmonate) | Soft, Radiant Floral (Jasmine), Citrus | Medium | Medium | 40-70 |
Benefit Analysis: The primary benefit of this compound would be its unique scent profile, potentially offering a novel note for perfumers. Its cost-effectiveness will be highly dependent on its olfactory potency; if a small amount provides a significant and desirable effect, its higher synthesis cost compared to some alternatives could be justified.
Experimental Protocols
Synthesis of this compound
Materials:
-
Neopentyl glycol (1.0 eq)
-
Hexanal (1.0 eq)
-
p-Toluenesulfonic acid monohydrate (0.01 eq)
-
Toluene (approx. 4-5 mL per gram of neopentyl glycol)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator, distillation apparatus.
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, add neopentyl glycol, toluene, and p-toluenesulfonic acid monohydrate.
-
Begin stirring and heat the mixture to reflux.
-
Once the mixture is refluxing, add hexanal dropwise over 30 minutes.
-
Continue refluxing and collect the water in the Dean-Stark trap until no more water is evolved (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
Purify the crude product by vacuum distillation to yield pure this compound.
Gas Chromatography-Olfactometry (GC-O) Analysis
Objective: To determine the odor profile and relative intensity of the synthesized compound.
Apparatus:
-
Gas chromatograph with a flame ionization detector (FID) and an olfactometry port.
-
Capillary column suitable for fragrance analysis (e.g., DB-5 or equivalent).
-
Trained human assessor.
Procedure:
-
Prepare a dilution series of the purified this compound in a neutral solvent like ethanol (e.g., 1%, 0.1%, 0.01%).
-
Inject a sample of the highest concentration onto the GC column. The column effluent is split between the FID and the heated olfactometry port.
-
A trained assessor sniffs the effluent from the olfactometry port and records the retention time and a detailed description of any perceived odor.
-
The intensity of the odor can be rated on a predefined scale (e.g., 1-5).
-
Repeat the analysis with successively lower concentrations until no odor is detected (the detection threshold).[4][5]
-
Correlate the retention times of the odor events with the peaks on the FID chromatogram to identify the odor-active compound.
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Logical flow of the cost-benefit analysis.
References
- 1. neopentyl glycol price 2025: Best Rates & Suppliers [accio.com]
- 2. hexanal | 66-25-1 | Buy Now [molport.com]
- 3. Toluene price,buy Toluene - chemicalbook [m.chemicalbook.com]
- 4. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 5. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 5,5-Dimethyl-2-pentyl-1,3-dioxane: An Environmental Perspective
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5,5-Dimethyl-2-pentyl-1,3-dioxane, a valuable fragrance component and a potential building block in pharmaceutical synthesis, can be achieved through various methods. This guide provides a detailed comparison of two primary synthetic routes: a traditional approach utilizing a homogeneous acid catalyst with azeotropic water removal and a greener, solvent-free method employing a reusable solid acid catalyst. The comparison focuses on key environmental and efficiency metrics, supported by detailed experimental protocols and quantitative data, to aid researchers in selecting the most sustainable and efficient synthesis strategy.
Quantitative Comparison of Synthesis Methods
The following table summarizes the key performance and environmental impact indicators for the traditional and green synthesis methods of this compound.
| Metric | Traditional Method | Green Method |
| Yield (%) | ~85-95% | ~90-98% |
| Atom Economy (%) | 90.5% | 90.5% |
| E-Factor (estimated) | > 5 (High, primarily due to solvent loss) | < 1 (Low, minimal waste) |
| Catalyst | p-Toluenesulfonic acid (p-TSA) | Amberlyst-15 (solid acid resin) |
| Catalyst Loading | Catalytic (typically 0.5-2 mol%) | Higher loading (e.g., 10-20 wt%), but recyclable |
| Solvent | Toluene or Benzene (for azeotropic water removal) | Solvent-free |
| Reaction Time | 4-8 hours | 2-6 hours |
| Work-up | Neutralization, extraction, solvent evaporation | Simple filtration to recover catalyst |
| Environmental Impact | Use of hazardous solvent, corrosive acid catalyst | Avoids hazardous solvents, reusable catalyst |
Logical Workflow of Synthesis and Comparison
Caption: Logical workflow for the synthesis and environmental comparison of this compound.
Experimental Protocols
Method 1: Traditional Synthesis using p-Toluenesulfonic Acid
This method involves the acid-catalyzed condensation of hexanal and neopentyl glycol with the azeotropic removal of water.
Materials:
-
Hexanal (1.0 eq)
-
Neopentyl glycol (1.05 eq)
-
p-Toluenesulfonic acid monohydrate (0.01 eq)
-
Toluene (approx. 2 mL per mmol of hexanal)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add hexanal, neopentyl glycol, and toluene.
-
Add the catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Environmental and Safety Considerations:
-
Toluene and benzene are hazardous solvents; appropriate safety precautions must be taken.[1]
-
p-Toluenesulfonic acid is corrosive and can cause skin and eye irritation.[2]
-
The neutralization step generates aqueous waste.
Method 2: Green, Solvent-Free Synthesis using Amberlyst-15
This environmentally benign method utilizes a solid, reusable acid catalyst and avoids the use of organic solvents.
Materials:
-
Hexanal (1.0 eq)
-
Neopentyl glycol (1.05 eq)
-
Amberlyst-15 (10-20 wt% of the limiting reactant)
Procedure:
-
In a round-bottom flask, combine hexanal, neopentyl glycol, and Amberlyst-15 resin.
-
Heat the mixture with stirring at a temperature of 60-80 °C. The progress of the reaction can be monitored by TLC or GC analysis. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid Amberlyst-15 catalyst can be recovered by simple filtration. The catalyst can be washed with a small amount of a suitable solvent (e.g., diethyl ether), dried, and reused for subsequent reactions.[3][4]
-
The filtrate, which is the crude product, can be purified by vacuum distillation if necessary. For many applications, the purity of the crude product after catalyst removal is sufficient.
Environmental and Safety Considerations:
-
This method avoids the use of hazardous organic solvents, significantly reducing the environmental impact.[2]
-
Amberlyst-15 is a non-corrosive and easily handleable solid catalyst.[3]
-
The reusability of the catalyst minimizes waste generation.[3][4]
Environmental Impact Analysis
Atom Economy
The atom economy for the synthesis of this compound is the same for both methods as they share the same overall chemical transformation:
C₆H₁₂O (Hexanal) + C₅H₁₂O₂ (Neopentyl Glycol) → C₁₁H₂₂O₂ (Product) + H₂O
-
Molecular Weight of Product (C₁₁H₂₂O₂): 186.29 g/mol
-
Molecular Weight of Reactants (C₆H₁₂O + C₅H₁₂O₂): 100.16 g/mol + 104.15 g/mol = 204.31 g/mol
Atom Economy = (MW of Product / Σ MW of Reactants) x 100% = (186.29 / 204.31) x 100% = 91.2%
While the theoretical atom economy is high, the practical environmental impact is significantly different due to other factors.
E-Factor (Environmental Factor)
The E-Factor is a measure of the total waste produced per unit of product.
-
Traditional Method: The E-Factor for this method is high, primarily due to the use and loss of solvent during the reaction and work-up.[1] Even with solvent recycling, some losses are inevitable. The neutralization of the acid catalyst also contributes to the waste stream. A typical E-factor for such processes in fine chemical synthesis can range from 5 to 50.[5]
-
Green Method: The solvent-free approach dramatically reduces the E-Factor.[2] The main sources of waste are minimal and may include small amounts of unreacted starting materials and any losses during product purification. The catalyst is recycled, further minimizing waste. The E-Factor for this method is estimated to be less than 1, approaching the ideal value of 0.[1]
Conclusion
The green, solvent-free synthesis of this compound using Amberlyst-15 offers significant environmental advantages over the traditional method. Key benefits include the elimination of hazardous organic solvents, the use of a reusable and easily separable catalyst, and a substantially lower E-Factor. While both methods exhibit high atom economy, the green approach aligns with the principles of sustainable chemistry by minimizing waste and reducing the overall environmental footprint of the synthesis. For researchers and drug development professionals, adopting such greener methodologies not only contributes to environmental stewardship but can also lead to more efficient and cost-effective processes.
References
Safety Operating Guide
Navigating the Safe Disposal of 5,5-Dimethyl-2-pentyl-1,3-dioxane: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. For researchers, scientists, and drug development professionals handling 5,5-Dimethyl-2-pentyl-1,3-dioxane, a clear understanding of the proper disposal procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the responsible management of this chemical waste.
Immediate Safety Protocols and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and mitigate risks.
Recommended PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Handle with gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]
-
Skin and Body Protection: Wear impervious clothing, such as a lab coat, to prevent skin contact.[1]
In Case of Exposure:
-
Eye Contact: Flush eyes with water as a precaution.[1]
-
Skin Contact: Wash off with soap and plenty of water.[1]
-
Inhalation: If breathed in, move the person into fresh air.[1]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[1]
In all cases of exposure, consult a physician and show them the safety data sheet for a similar compound if available.[1]
Step-by-Step Disposal Procedures
The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance.
1. Waste Identification and Classification:
-
Based on data from similar compounds, this compound should be treated as a flammable liquid (a characteristic of hazardous waste).[1][2]
-
Consult your institution's Environmental Health and Safety (EHS) department to confirm the proper waste classification according to local and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3]
2. Waste Segregation and Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Do not mix with other waste streams unless explicitly permitted by your EHS department.
3. Spill Management:
-
In the event of a spill, remove all sources of ignition.[1]
-
Soak up the spill with an inert absorbent material such as sand, silica gel, or universal binder.[1]
-
Collect the absorbent material and the spilled substance in a suitable, closed container for disposal as hazardous waste.[1]
-
Ensure adequate ventilation.[1]
4. Final Disposal:
-
Contact a licensed professional waste disposal service to dispose of this material.
-
All waste containers must be clearly labeled with the contents and associated hazards.
-
Follow all institutional, local, and national guidelines for the transportation and disposal of hazardous chemical waste.
Quantitative Data Summary
The following table summarizes key quantitative data for a structurally similar compound, 2-Ethyl-5,5-dimethyl-1,3-dioxane, which can be used as a reference for handling and disposal considerations.
| Property | Value | Source |
| Flash Point | 50 °C | [2] |
| Density | 0.88 g/cm³ at 20 °C | [2] |
| Solubility in Water | Not miscible or difficult to mix | [2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Logistical Information for Handling 5,5-Dimethyl-2-pentyl-1,3-dioxane
Disclaimer: A specific Safety Data Sheet (SDS) for 5,5-Dimethyl-2-pentyl-1,3-dioxane was not located. The following guidance is based on the safety information for structurally similar dioxane derivatives and general laboratory safety protocols. It is imperative to handle this compound with caution and to perform a risk assessment prior to use.
This document provides essential, immediate safety and logistical information for the operational handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Based on the hazards associated with similar dioxane compounds, which include flammability and potential skin and eye irritation, the following PPE is mandatory.[1][2][3][4][5]
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles or Face Shield | Must be worn at all times to protect against splashes.[2][4] |
| Hand Protection | Chemical-resistant gloves | Butyl rubber or heavy-duty nitrile gloves are recommended.[2][3] Change gloves immediately if contaminated. |
| Body Protection | Flame-resistant lab coat | Must be fully buttoned with sleeves of sufficient length to prevent skin exposure.[2][4] |
| Footwear | Closed-toe shoes | Shoes must fully cover the feet. |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[3][4] A respirator may be required for spill cleanup.[2] |
Handling and Storage
Proper handling and storage are crucial to maintain the stability of the compound and ensure a safe laboratory environment.
| Aspect | Procedure |
| Handling | - Use the smallest possible quantity for the experiment.[3]- Ground and bond containers and receiving equipment to prevent static discharge.[6]- Use explosion-proof electrical and ventilating equipment.[6]- Avoid contact with skin and eyes.[1][4]- Wash hands thoroughly after handling.[2][4] |
| Storage | - Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[7][8]- Keep containers tightly closed.[4][8]- Store in a flammable liquids storage cabinet.[3] |
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
| Emergency | First Aid / Response Protocol |
| Skin Contact | - Immediately remove all contaminated clothing.[6]- Rinse skin with plenty of water for at least 15 minutes.[1][8]- Seek medical attention if irritation develops or persists.[7] |
| Eye Contact | - Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[1][7][8]- Remove contact lenses, if present and easy to do. Continue rinsing.[8]- Seek immediate medical attention. |
| Inhalation | - Move the person to fresh air.[4][7]- If not breathing, give artificial respiration.[4][7]- Seek medical attention. |
| Ingestion | - Do NOT induce vomiting.[7]- Rinse mouth with water.[3]- Seek immediate medical attention. |
| Small Spill (<500 mL) | - Alert personnel in the immediate area.[9]- Wear appropriate PPE.[9]- Confine the spill using absorbent materials (e.g., spill pads, sand, or vermiculite).[9][10]- Collect absorbed material into a sealed, labeled container for hazardous waste disposal.[10][11]- Clean the spill area with soap and water.[11] |
| Large Spill (>500 mL) | - Evacuate the area immediately.[12]- If the substance is flammable, extinguish all ignition sources if it is safe to do so.[9]- Close the doors to the affected area.[9]- Notify your institution's emergency response team. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Unused Chemical | - Dispose of in a designated, labeled hazardous waste container.[11] |
| Contaminated Materials | - All absorbent materials, gloves, and other disposable items used during handling or spill cleanup should be placed in a sealed, labeled hazardous waste bag or container.[10][13] |
| Empty Containers | - Rinse empty containers three times with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Check with your institution's environmental health and safety office for specific guidance on container disposal. |
Visual Workflow Guides
The following diagrams illustrate the standard operating procedures for handling and disposing of this compound.
References
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - Dioxane [cdc.gov]
- 2. wcu.edu [wcu.edu]
- 3. astate.edu [astate.edu]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. DIOXANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. cpachem.com [cpachem.com]
- 7. warwick.ac.uk [warwick.ac.uk]
- 8. fishersci.com [fishersci.com]
- 9. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 10. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. I have a chemical spill in the lab, what should I do? – BC Knowledge for Employees [employees.brooklyn.edu]
- 13. westlab.com [westlab.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
